LyP-1
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C36H65N17O12S2 |
|---|---|
分子量 |
992.1 g/mol |
IUPAC名 |
(4R,10S,13S,16S,19S,22S,28R)-28-amino-19-(4-aminobutyl)-22-(2-amino-2-oxoethyl)-10,16-bis[3-(diaminomethylideneamino)propyl]-13-[(1R)-1-hydroxyethyl]-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid |
InChI |
InChI=1S/C36H65N17O12S2/c1-17(54)27-33(63)52-19(7-4-10-44-35(40)41)29(59)47-14-26(57)49-23(34(64)65)16-67-66-15-18(38)28(58)46-13-25(56)48-22(12-24(39)55)32(62)51-20(6-2-3-9-37)30(60)50-21(31(61)53-27)8-5-11-45-36(42)43/h17-23,27,54H,2-16,37-38H2,1H3,(H2,39,55)(H,46,58)(H,47,59)(H,48,56)(H,49,57)(H,50,60)(H,51,62)(H,52,63)(H,53,61)(H,64,65)(H4,40,41,44)(H4,42,43,45)/t17-,18+,19+,20+,21+,22+,23+,27+/m1/s1 |
InChIキー |
CEKSIKGPDBMBEG-SLQNPQMPSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the LyP-1 Peptide: Discovery, Mechanism, and Preclinical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LyP-1 peptide (CGNKRTRGC) is a cyclic nonapeptide that has garnered significant attention in the field of targeted therapeutics and diagnostics. First identified in 2002, this peptide has demonstrated a remarkable ability to home to tumor tissues and tumor-associated lymphatic vessels.[1] Its specificity is attributed to its binding to the cell surface receptor p32 (also known as gC1qR or HABP1), which is overexpressed in various cancer cells and tumor-associated macrophages.[2] This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of the this compound peptide, with a focus on the experimental methodologies and quantitative data that underpin our current understanding.
Discovery and History
The discovery of this compound was a seminal event in the development of tumor-homing peptides. It was identified through a systematic screening process using a powerful technique known as phage display.
Timeline of Key Events:
-
2002: Laakkonen and colleagues report the discovery of this compound through in vivo phage display screening in mice bearing MDA-MB-435 human breast cancer xenografts. The peptide is shown to home to tumor lymphatics.[1]
-
2004: The pro-apoptotic and anti-tumor activity of this compound is demonstrated. Systemic administration of the peptide is shown to inhibit tumor growth in preclinical models.
-
2008: The receptor for this compound is identified as the p32 protein (gC1qR), which is found to be overexpressed on the surface of tumor cells.[2]
-
2009: The mechanism of this compound internalization is further elucidated, revealing the role of a cryptic C-end rule (CendR) motif and its interaction with neuropilin-1 (NRP-1) after proteolytic cleavage.
-
Present: this compound continues to be actively investigated as a targeting moiety for the delivery of various therapeutic and imaging agents to tumors.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of the this compound peptide.
| Parameter | Value | Cell Line/Model | Reference |
| Binding Affinity (Kd) | ~3 µM | Purified p32 protein | [2] |
| Tumor Homing | 60-fold higher than non-recombinant phage | MDA-MB-435 xenografts | |
| Tumor Uptake | 1.7-fold higher than non-targeted nanoparticles (Bi2S3) | 4T1 murine breast cancer | [1] |
| ~3-fold enhancement compared to non-targeted nanoparticles | K7M2 osteosarcoma | [3] | |
| ~4-fold higher cellular uptake of this compound-conjugated nanoparticles | In vitro | [4] | |
| ~8-fold higher uptake in metastatic lymph nodes with this compound-NPs | In vivo | [4][5] | |
| Therapeutic Efficacy | ~50% reduction in tumor volume | MDA-MB-435 xenografts |
Table 1: Quantitative analysis of this compound peptide characteristics. This table provides a summary of the binding affinity, tumor homing and uptake, and therapeutic efficacy of the this compound peptide from various preclinical studies.
Experimental Protocols
Phage Display for this compound Discovery
The identification of this compound was achieved through a multi-step in vivo phage display screening process designed to isolate peptides that home to the tumor microenvironment.
Experimental Workflow for this compound Discovery
Caption: Workflow for the in vivo phage display discovery of the this compound peptide.
Methodology:
-
Phage Library: A phage display library expressing cyclic peptides with the sequence CX7C (where X is any amino acid) was used.
-
Animal Model: Nude mice bearing MDA-MB-435 human breast cancer xenografts were used for the in vivo screening.
-
Administration: The phage library was injected intravenously into the tumor-bearing mice.
-
Homing: The phage were allowed to circulate for a defined period to allow for binding to targets within the tumor tissue.
-
Tissue Harvest: After circulation, the mice were perfused to remove non-bound phage, and the tumor tissue was harvested.
-
Phage Recovery: Phage that had homed to the tumor were recovered by homogenizing the tissue and infecting E. coli with the homogenate.
-
Amplification: The recovered phage were amplified by culturing the infected E. coli.
-
Iterative Rounds: The amplified phage pool was then used for subsequent rounds of in vivo screening to enrich for tumor-homing phages.
-
Sequencing: After several rounds of selection, individual phage clones were isolated, and their peptide-encoding DNA was sequenced to identify the homing peptide sequences. The sequence CGNKRTRGC, designated this compound, was identified as a frequently occurring clone.
Pull-down Assay for p32 Receptor Identification
To identify the cellular receptor for this compound, a pull-down assay was performed using a biotinylated version of the peptide.
Methodology:
-
Cell Lysate Preparation: MDA-MB-435 cells were lysed to obtain a total cell protein extract.
-
Biotinylated this compound: The this compound peptide was synthesized with a biotin (B1667282) tag to facilitate its capture.
-
Incubation: The biotinylated this compound was incubated with the cell lysate to allow for binding to its receptor.
-
Capture: Streptavidin-coated beads were added to the mixture to capture the biotinylated this compound and any bound proteins.
-
Washing: The beads were washed to remove non-specifically bound proteins.
-
Elution: The bound proteins were eluted from the beads.
-
Analysis: The eluted proteins were separated by SDS-PAGE and visualized by silver staining. A specific band that was present in the this compound pull-down but not in control experiments was excised.
-
Mass Spectrometry: The protein in the excised band was identified as p32 (gC1qR) by mass spectrometry.[2]
Flow Cytometry for Cell Surface p32 Expression
Flow cytometry was used to confirm the presence of p32 on the surface of tumor cells.
Methodology:
-
Cell Preparation: Live, non-permeabilized tumor cells (e.g., MDA-MB-435) were harvested and washed.
-
Primary Antibody Incubation: The cells were incubated with a primary antibody specific for p32. A non-specific IgG was used as a control.
-
Secondary Antibody Incubation: After washing, the cells were incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
-
Analysis: The fluorescence of individual cells was measured using a flow cytometer. A shift in fluorescence intensity in the cells stained with the anti-p32 antibody compared to the control indicated the presence of p32 on the cell surface.[2]
In Vivo Tumor Growth Inhibition Studies
The therapeutic potential of this compound was assessed by evaluating its ability to inhibit tumor growth in a preclinical mouse model.
Methodology:
-
Animal Model: Nude mice were inoculated with MDA-MB-435 cells to establish tumors.
-
Treatment: Once tumors were established, mice were treated with systemic injections of the this compound peptide or a control peptide.
-
Tumor Measurement: Tumor volume was measured at regular intervals throughout the study.
-
Data Analysis: The tumor growth curves of the this compound-treated group were compared to the control group to determine the extent of tumor growth inhibition. Statistical analysis was performed to assess the significance of the findings.
Signaling and Internalization Pathway
The mechanism by which this compound enters tumor cells and induces apoptosis is a multi-step process involving its receptor, p32, and the neuropilin co-receptors.
This compound Internalization and Pro-Apoptotic Signaling Pathway
Caption: A diagram illustrating the proposed signaling pathway for this compound internalization and induction of apoptosis.
Mechanism of Action:
-
Binding to p32: The cyclic this compound peptide first binds to its primary receptor, p32, which is present on the surface of tumor cells.
-
Proteolytic Cleavage: This binding event is thought to induce a conformational change or recruit proteases that cleave the this compound peptide.
-
Exposure of the CendR Motif: Cleavage of this compound exposes a C-terminal arginine-glycine-arginine (RGR) sequence, which is a C-end rule (CendR) motif. The truncated form of the peptide is often referred to as tthis compound.
-
Binding to Neuropilin-1: The exposed CendR motif of tthis compound then binds to neuropilin-1 (NRP-1), a co-receptor involved in cell signaling and internalization.
-
Internalization: The interaction with NRP-1 triggers the internalization of the peptide into the cell.
-
Induction of Apoptosis: Once inside the cell, this compound can induce apoptosis through a yet to be fully elucidated downstream signaling cascade. This pro-apoptotic effect is a key feature of its anti-tumor activity.
Conclusion
The this compound peptide represents a significant advancement in the field of targeted cancer therapy. Its discovery through phage display and the subsequent elucidation of its receptor and mechanism of action have provided a solid foundation for its development as a versatile tool for both therapeutic and diagnostic applications. The quantitative data from preclinical studies are promising, demonstrating its potent tumor-homing and anti-tumor capabilities. The detailed experimental protocols outlined in this guide provide a framework for researchers to further investigate and harness the potential of this unique peptide in the ongoing effort to develop more effective and targeted cancer treatments. Further research into the downstream apoptotic signaling pathways will undoubtedly open new avenues for therapeutic intervention.
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 4. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the LyP-1 Peptide: Sequence, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the LyP-1 peptide, a promising ligand for targeted cancer therapy and imaging. We will delve into its core characteristics, including its amino acid sequence and structure, and explore its interaction with its primary receptor, the cell surface protein p32 (also known as gC1qR/HABP1). This document will detail quantitative data, experimental protocols, and key biological pathways associated with this compound, offering valuable insights for researchers in oncology and drug development.
Core Data Presentation
This section summarizes the key quantitative and qualitative data for the this compound peptide, presented in a structured format for clarity and ease of comparison.
Peptide Characteristics
| Property | Value | Reference |
| Amino Acid Sequence | CGNKRTRGC | [1][2] |
| Structure | Cyclic nonapeptide (disulfide bond between Cys1 and Cys9) | [1][3] |
| Molecular Weight | 992.14 Da | [3][4] |
| Theoretical pI | 10.12 | [5] |
| Grand Average of Hydropathy (GRAVY) | -1.43 | [5] |
Binding Affinity
| Ligand | Receptor | Binding Affinity (Kd) | Cell Line | Reference |
| This compound | p32 | 3 µM | MDA-MB-435 | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound peptide. These protocols are based on established research and can be adapted for specific experimental needs.
Solid-Phase Peptide Synthesis of Cyclic this compound
Objective: To synthesize the cyclic this compound peptide (CGNKRTRGC) using Fmoc/tBu solid-phase chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH)
-
Coupling reagents: HCTU, DIPEA
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF
-
Cleavage cocktail: TFA/TIS/H2O (95:2.5:2.5)
-
Oxidizing agent for cyclization (e.g., H2O2 or DMSO in water)
-
HPLC purification system
-
Mass spectrometer
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Amino Acid Coupling: Couple the Fmoc-protected amino acids sequentially according to the this compound sequence (C-terminus to N-terminus). For each coupling step, use 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HCTU, and 8 equivalents of DIPEA in DMF. Allow the reaction to proceed for 2 hours.
-
Washing: After each coupling and deprotection step, wash the resin thoroughly with DMF and DCM.
-
Cleavage from Resin: Once the linear peptide is assembled, cleave it from the resin using a cleavage cocktail of TFA/TIS/H2O for 2-3 hours.
-
Peptide Precipitation: Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.
-
Purification of Linear Peptide: Purify the crude linear peptide by reverse-phase HPLC.
-
Cyclization: Dissolve the purified linear peptide in a dilute aqueous solution and add an oxidizing agent (e.g., dropwise addition of H2O2) to facilitate the formation of the disulfide bond between the two cysteine residues. Monitor the reaction by HPLC.
-
Purification of Cyclic Peptide: Purify the cyclic this compound peptide by reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
ELISA-Based Saturation Binding Assay for this compound and p32
Objective: To determine the binding affinity (Kd) of this compound to its receptor p32.
Materials:
-
Purified p32 protein
-
Biotinylated this compound peptide
-
Microtiter plates
-
Streptavidin-conjugated horseradish peroxidase (HRP)
-
HRP substrate (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Plate reader
Protocol:
-
Plate Coating: Coat the wells of a microtiter plate with purified p32 protein (e.g., 1-5 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Binding: Add increasing concentrations of biotinylated this compound peptide to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells thoroughly with wash buffer to remove unbound peptide.
-
Detection: Add streptavidin-HRP to the wells and incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the wells again and add the HRP substrate.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Plot the absorbance values against the concentration of biotinylated this compound. The data can be fitted to a one-site binding model to determine the Kd value.
Cellular Uptake and Internalization Assay using Confocal Microscopy
Objective: To visualize the internalization of fluorescently labeled this compound into p32-expressing cancer cells.
Materials:
-
p32-positive cancer cell line (e.g., MDA-MB-435)
-
Fluorescently labeled this compound (e.g., FITC-LyP-1)
-
Cell culture medium and supplements
-
Confocal microscope
-
Glass-bottom dishes or chamber slides
-
DAPI for nuclear staining (optional)
-
Paraformaldehyde (PFA) for cell fixation
Protocol:
-
Cell Seeding: Seed the p32-positive cancer cells onto glass-bottom dishes or chamber slides and allow them to adhere overnight.
-
Peptide Incubation: Treat the cells with fluorescently labeled this compound at a desired concentration (e.g., 1-10 µM) in cell culture medium and incubate for various time points (e.g., 30 min, 1h, 2h) at 37°C.
-
Washing: Wash the cells three times with PBS to remove unbound peptide.
-
Fixation (Optional): Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Nuclear Staining (Optional): If desired, stain the cell nuclei with DAPI.
-
Imaging: Visualize the cellular localization of the fluorescently labeled this compound using a confocal microscope. Acquire z-stack images to confirm internalization.
Flow Cytometry (FACS) Analysis of this compound Binding
Objective: To quantify the binding of this compound to the surface of p32-expressing cells.
Materials:
-
p32-positive and p32-negative (control) cell lines
-
Fluorescently labeled this compound
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest the cells and resuspend them in cold FACS buffer to a concentration of 1x10^6 cells/mL.
-
Peptide Incubation: Add fluorescently labeled this compound to the cell suspension at various concentrations and incubate on ice for 30-60 minutes to prevent internalization.
-
Washing: Wash the cells twice with cold FACS buffer by centrifugation to remove unbound peptide.
-
Resuspension: Resuspend the cells in an appropriate volume of FACS buffer.
-
FACS Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. Compare the fluorescence of p32-positive cells incubated with labeled this compound to that of p32-negative control cells.
Mandatory Visualizations
This section provides diagrams created using the DOT language to illustrate key pathways and workflows related to the this compound peptide.
Caption: Signaling pathway of this compound binding and internalization.
Caption: Experimental workflow for this compound-mediated drug delivery.
This guide provides a foundational understanding of the this compound peptide for researchers and drug development professionals. The presented data and protocols can serve as a starting point for further investigation into the therapeutic and diagnostic applications of this versatile tumor-targeting peptide.
References
Technical Guide: The p32 Receptor as a Therapeutic Target for the LyP-1 Peptide
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The p32 protein (also known as gC1qR or HABP1) has emerged as a compelling molecular target in oncology.[1] Primarily a mitochondrial protein, p32 is aberrantly overexpressed on the cell surface of various tumor cells, tumor-associated macrophages, and tumor lymphatics, particularly within hypoxic and nutrient-deprived regions of the tumor microenvironment.[2][3] This differential expression makes it an attractive target for selective cancer therapies. The tumor-homing cyclic nonapeptide, LyP-1 (CGNKRTRGC), was identified through phage display and specifically binds to the cell-surface p32.[2][4] This interaction facilitates the internalization of this compound and any conjugated cargo, offering a versatile platform for targeted drug delivery, molecular imaging, and direct pro-apoptotic activity.[4] This document provides a comprehensive technical overview of the this compound/p32 axis, including quantitative binding data, detailed experimental protocols for its study, and visual workflows of its mechanism and application.
Quantitative Data Summary
The interaction between the this compound peptide and its receptor p32 has been quantified across several studies, providing a basis for its therapeutic development. Key data points are summarized below.
Table 1: this compound Peptide Characteristics
| Property | Value | Reference |
|---|---|---|
| Amino Acid Sequence | CGNKRTRGC (Disulfide bridge: Cys1-Cys9) | [4][5] |
| Molecular Weight | ~992.14 Da | [5] |
| Theoretical pI | 10.12 | [6] |
| Receptor | p32 / gC1qR / HABP1 |[2][3] |
Table 2: Binding Affinity and In Vitro/In Vivo Efficacy
| Parameter | Value | Experimental Context | Reference |
|---|---|---|---|
| Binding Affinity (Kd) | ~3 µM | Saturation binding assay of biotinylated this compound to purified, immobilized p32 protein. | [2] |
| In Vitro Cellular Uptake | ~4-fold increase | Comparison of this compound-conjugated PEG-PLGA nanoparticles vs. non-conjugated nanoparticles in tumor cells. | [7] |
| In Vivo Tumor Accumulation | ~8-fold increase | Uptake of this compound-conjugated PEG-PLGA nanoparticles in metastatic lymph nodes compared to non-conjugated nanoparticles. | [7] |
| In Vivo Tumor Accumulation | ~3-fold enhancement | Accumulation of this compound integrated lipid-polymer composite nanoparticles in a K7M2 tumor model compared to non-targeted counterparts. |[8] |
Core Signaling and Targeting Pathway
The therapeutic utility of this compound is predicated on a multi-step targeting and internalization process. Initially, the cyclic this compound peptide homes to and binds with p32 on the surface of target cells. Following this binding, the peptide undergoes proteolytic cleavage, exposing a C-terminal CendR (C-end rule) motif. This newly exposed motif (R/K)XX(R/K) on the truncated, linear peptide (tthis compound) then interacts with neuropilin-1 (NRP1) and/or neuropilin-2 (NRP2), triggering internalization and enabling tissue penetration.[4] This unique mechanism allows this compound to not only target cells but also to deliver payloads deep within tumor tissues.[4][9] Furthermore, the binding of this compound to p32-expressing cells can induce apoptosis, although the precise downstream signaling cascade is still under investigation, it is thought to be related to p32's role in regulating cellular metabolism.[4]
Caption: this compound binding, processing, and internalization pathway.
Experimental Protocols
Validation of the this compound/p32 interaction and its therapeutic potential involves a series of key experiments. Methodologies for these are detailed below.
Receptor Identification via Peptide Pull-Down Assay
This protocol is used to identify the cellular binding partner of this compound from cell lysates.
Objective: To isolate and identify the this compound receptor.
Methodology:
-
Peptide Immobilization: Synthesize and immobilize biotin-labeled this compound peptide and a control peptide (e.g., CREKA) onto streptavidin-agarose beads.[10]
-
Cell Lysate Preparation: Culture and harvest a p32-expressing cell line (e.g., MDA-MB-435). Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Clarify the lysate by centrifugation to remove cellular debris.
-
Incubation: Incubate the clarified cell lysate with the peptide-immobilized agarose (B213101) beads for several hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE. Visualize the protein bands using silver staining or Coomassie blue. A specific band should appear in the this compound lane but not the control lane.[10]
-
Identification: Excise the specific protein band and identify it using mass spectrometry (e.g., LC-MS/MS).[10]
Binding Affinity Determination via ELISA-Based Saturation Assay
This protocol quantifies the binding affinity (Kd) of this compound for its receptor, p32.
Objective: To determine the dissociation constant (Kd) of the this compound/p32 interaction.
Methodology:
-
Plate Coating: Coat microtiter wells with purified p32 protein (e.g., 3 µg/mL in PBS) and incubate overnight at 4°C. Control wells are coated with a non-specific protein like BSA.[2]
-
Blocking: Wash the wells and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Peptide Incubation: Add increasing concentrations of biotinylated this compound peptide to the wells and incubate for 1 hour at room temperature.[2]
-
Detection: Wash the wells thoroughly. Add streptavidin-conjugated horseradish peroxidase (HRP) and incubate for 1 hour at room temperature.[2]
-
Quantification: Wash the wells again. Add an HRP substrate (e.g., TMB or ABTS) and measure the absorbance at the appropriate wavelength.
-
Data Analysis: Subtract the non-specific binding (from BSA-coated wells) from the total binding. Plot the specific binding against the concentration of this compound. Fit the data to a one-site binding (hyperbola) equation using non-linear regression to calculate the Kd.[2][11]
Caption: Experimental workflow for determining this compound/p32 binding affinity.
Cellular Internalization Assay
This protocol assesses the ability of this compound to be internalized by target cells.
Objective: To visualize and quantify the cellular uptake of this compound.
Methodology:
-
Cell Culture: Plate p32-positive cells (e.g., MDA-MB-435, KYSE-30) on glass coverslips or in multi-well plates and allow them to adhere overnight.
-
Peptide Incubation: Incubate the cells with a fluorescently labeled this compound peptide (e.g., FITC-LyP-1) at a specific concentration (e.g., 10 µM) for various time points (e.g., 30 min, 1h, 2h) at 37°C.
-
Washing: Wash the cells thoroughly with ice-cold PBS to remove non-internalized peptide. An acid wash step (e.g., with glycine (B1666218) buffer, pH 2.5) can be included to strip surface-bound peptide.
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde. If desired, permeabilize the cells with a detergent (e.g., Triton X-100) and counterstain nuclei with DAPI.
-
Qualitative Analysis (Microscopy): Mount the coverslips onto glass slides and visualize using confocal fluorescence microscopy to observe the subcellular localization of the peptide.
-
Quantitative Analysis (Flow Cytometry): For a quantitative approach, detach the cells after incubation and washing, and analyze the fluorescence intensity per cell using a flow cytometer. This allows for the measurement of mean fluorescence intensity across the cell population.
Application in Targeted Drug Delivery
The specific binding and internalization properties of this compound make it an ideal homing moiety for targeted drug delivery systems. Nanoparticles (e.g., liposomes, polymeric nanoparticles) can be surface-functionalized with the this compound peptide.[7][8] This strategy concentrates the therapeutic payload at the tumor site, enhancing efficacy while minimizing systemic toxicity.
Caption: Logical workflow of this compound-mediated targeted drug delivery.
References
- 1. An approach to p32/gC1qR/HABP1: a multifunctional protein with an essential role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound peptide [novoprolabs.com]
- 7. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. p32/gC1qR is indispensable for fetal development and mitochondrial translation: importance of its RNA-binding ability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of LyP-1 Peptide in Targeting Tumor Lymphatics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor microenvironment presents a complex barrier to effective cancer therapy, with the lymphatic system playing a crucial role in tumor progression and metastasis. The cyclic nine-amino-acid peptide, LyP-1 (sequence: CGNKRTRGC), has emerged as a significant tool for specifically targeting components of this environment. Initially identified for its ability to home to tumor lymphatics, this compound also targets tumor cells and tumor-associated macrophages (TAMs).[1][2] Its unique dual-receptor mechanism, involving initial binding to the cell surface protein p32 (also known as gC1qR) followed by interaction with neuropilin-1 and -2 (NRP-1/2), facilitates deep tumor penetration and internalization.[2][3][4] This guide provides an in-depth technical overview of the this compound peptide, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its study, and visualizing its operational pathways.
Mechanism of Action: A Dual-Receptor System
This compound's targeting capability is not mediated by a single receptor but by a sequential, two-receptor process that defines it as a cryptic C-end Rule (CendR) peptide.[2][3] This mechanism allows for both initial docking onto target cells and subsequent internalization and tissue penetration.
-
Primary Docking to p32/gC1qR: The cyclic this compound peptide first binds to its primary receptor, p32, which is significantly overexpressed on the surface of various cancer cells, tumor-associated macrophages, and lymphatic endothelial cells, particularly in hypoxic regions of the tumor.[5] This initial binding concentrates the peptide at the target site.
-
Proteolytic Cleavage and CendR Motif Exposure: Following binding to p32, this compound is proteolytically cleaved by cell surface proteases. This cleavage linearizes the peptide and exposes a cryptic C-terminal CendR motif, (R/K)XX(R/K). The resulting truncated peptide is known as tthis compound (CGNKRTR).[2][3]
-
Internalization via Neuropilin-1/2: The newly exposed CendR motif of tthis compound is now free to bind to its secondary receptors, Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2).[3][4] This interaction triggers an endocytic pathway, leading to the internalization of the peptide and any conjugated cargo.[6][7] This NRP-dependent pathway also enhances vascular and tissue permeability, allowing the peptide and co-administered therapeutic agents to penetrate deep into the tumor parenchyma.[2]
Quantitative Data Presentation
The following tables summarize key quantitative findings from various studies on the this compound peptide and its conjugates, providing a basis for comparison and experimental design.
Table 1: Receptor Binding and Cellular Uptake
| Parameter | Peptide/Conjugate | Cell Line / System | Value | Finding | Reference(s) |
| Binding Affinity (Kd) | This compound | Purified p32 Protein | ~3 µM | Quantifies the direct interaction between this compound and its primary receptor. | |
| Binding Affinity (Kd) | CendR Peptide (tthis compound analog) | Purified NRP-1 Protein | 20.3 µM | Demonstrates the binding affinity of the active CendR motif to its internalization receptor. | |
| Cellular Uptake | This compound-NPs vs. NPs | Pancreatic Cancer Cells (In Vitro) | ~4-fold increase | This compound conjugation significantly enhances nanoparticle internalization by cancer cells. | [6][7] |
| Cellular Uptake | FITC-tthis compound-HFtn vs. FITC-HFtn | MDA-MB-231 Breast Cancer Cells | ~3-fold increase | The tthis compound peptide enhances uptake of ferritin nanoparticles via dual receptor-mediated endocytosis. | [4] |
| Tumor Accumulation | This compound NPs vs. Control NPs | K7M2 Osteosarcoma (In Vivo) | ~3-fold enhancement | This compound conjugation improves the overall accumulation of nanoparticles within the tumor microenvironment. | [8] |
NPs: Nanoparticles; HFtn: Human H Chain Ferritin
Table 2: In Vivo Efficacy and Biodistribution
| Parameter | Peptide/Conjugate | Animal Model | Value | Finding | Reference(s) |
| Tumor Growth Inhibition | This compound Peptide (systemic) | MDA-MB-435 Breast Cancer Xenograft | ~50% reduction in tumor volume | The peptide itself exhibits intrinsic anti-tumor activity. | [2] |
| Tumor Mass Reduction | ENT-loaded this compound-Nanosystem | KYSE-30 SCC Xenograft | 61.01% reduction | This compound enhances the delivery and efficacy of the anti-angiogenic drug Endostatin. | [9] |
| Metastatic Lymph Node Uptake | This compound-NPs vs. NPs | Pancreatic Cancer Lymphatic Metastasis | ~8-fold increase | This compound provides highly effective targeting of nanoparticles to metastatic lymph nodes. | [6][7][10] |
| Lymphatic Vessel Density | This compound Peptide (systemic) | MDA-MB-435 Breast Cancer Xenograft | ~85% reduction | This compound treatment can directly reduce the number of tumor-associated lymphatic vessels. | [2] |
| Tumor Biodistribution (%ID/g) | ¹³¹I-LyP-1 | MDA-MB-435 Xenograft | 2.10 ± 0.28 %ID/g (at 6h) | Provides quantitative measure of peptide accumulation in the tumor post-injection. | [11] |
| Liver Biodistribution (%ID/g) | ¹³¹I-LyP-1 | MDA-MB-435 Xenograft | 3.15 ± 0.41 %ID/g (at 6h) | Shows primary clearance organ uptake for the radiolabeled peptide. | [11] |
| Kidney Biodistribution (%ID/g) | ¹³¹I-LyP-1 | MDA-MB-435 Xenograft | 2.52 ± 0.33 %ID/g (at 6h) | Shows secondary clearance organ uptake for the radiolabeled peptide. | [11] |
%ID/g: Percentage of Injected Dose per gram of tissue; SCC: Squamous Cell Carcinoma; ENT: Endostatin
Visualizations of Pathways and Workflows
Diagram 1: this compound Dual-Receptor Signaling Pathway
Caption: The sequential dual-receptor mechanism of this compound peptide for cell targeting and internalization.
Diagram 2: Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating the in vivo efficacy of a this compound-based therapeutic.
Diagram 3: Logical Relationship of this compound's Triple Targeting
Caption: Logical map of this compound's cellular targets and the resulting anti-tumor therapeutic outcomes.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and evaluate the this compound peptide. These protocols are synthesized from standard practices reported in the literature.
Protocol 1: Fmoc Solid-Phase Peptide Synthesis of Cyclic this compound
This protocol describes the manual synthesis of this compound (CGNKRTRGC) using Fluorenylmethyloxycarbonyl (Fmoc) chemistry.
Materials:
-
Rink Amide resin (or 2-chlorotrityl chloride resin for C-terminal carboxylic acid)
-
Fmoc-protected amino acids (Fmoc-Cys(Trt), Fmoc-Gly, Fmoc-Arg(Pbf), Fmoc-Thr(tBu), Fmoc-Lys(Boc), Fmoc-Asn(Trt))
-
Coupling Reagent: HCTU (or HATU/HOAt)
-
Activation Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: 20% (v/v) piperidine (B6355638) in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cyclization Reagent: Iodine in Methanol (MeOH)
-
Purification: Reverse-phase HPLC system with a C18 column
Procedure:
-
Resin Swelling: Swell the resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF (1 x 5 min, 1 x 20 min). Wash thoroughly with DMF.
-
In a separate vial, dissolve 4 eq. of the first amino acid (Fmoc-Cys(Trt)-OH), 3.95 eq. HCTU, and 8 eq. DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
Wash the resin with DMF, DCM, and then DMF. Perform a Kaiser test to confirm complete coupling.
-
-
Chain Elongation (Repeating Cycle):
-
Deprotection: Remove the Fmoc group from the N-terminus of the growing peptide chain with 20% piperidine in DMF (1 x 5 min, 1 x 20 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling: Activate and couple the next Fmoc-protected amino acid as described in step 2.
-
Repeat this cycle for each amino acid in the sequence (G, R, T, R, K, N, G, C).
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.
-
Add the cold cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate. Precipitate the linear peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Cyclization (Disulfide Bond Formation):
-
Dissolve the crude linear peptide in a solution of MeOH/water.
-
Add a solution of iodine in MeOH dropwise while stirring until a persistent yellow color remains.
-
Stir for an additional 1-2 hours. Quench the excess iodine with a few drops of ascorbic acid solution until the solution becomes colorless.
-
-
Purification:
Protocol 2: Cytotoxicity MTT Assay
This assay measures the reduction in cell viability induced by this compound or its conjugates.
Materials:
-
Target cells (e.g., MDA-MB-435) and control cells (non-p32 expressing)
-
Complete cell culture medium
-
This compound peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of the this compound peptide in culture medium. Remove the old medium from the wells and add 100 µL of the peptide solutions (or medium only for control wells).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the viability against peptide concentration to determine the IC50 value.[15][16][17]
Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
1X Annexin V Binding Buffer (typically 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Phosphate-Buffered Saline (PBS)
-
Treated and untreated cells
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells and treat with the desired concentration of this compound for a specified time (e.g., 24 hours). Include an untreated control.
-
Cell Harvesting:
-
For suspension cells, collect by centrifugation.
-
For adherent cells, collect the floating cells from the supernatant, then detach the adherent cells using a gentle method like Accutase or Trypsin-EDTA. Combine both cell populations.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.
-
Quantify the cell populations: Viable (Annexin V-, PI-), Early Apoptotic (Annexin V+, PI-), and Late Apoptotic/Necrotic (Annexin V+, PI+).[5][18]
-
Protocol 4: Quantification of Lymphatic Vessel Density (LVD)
This protocol uses immunohistochemistry (IHC) to quantify the density of lymphatic vessels in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibody: Anti-LYVE-1 or Anti-Podoplanin (D2-40)
-
HRP-conjugated secondary antibody
-
DAB chromogen kit
-
Hematoxylin (B73222) counterstain
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Microscope and image analysis software (e.g., ImageJ)
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution in a pressure cooker or water bath.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a protein block solution (e.g., 5% normal goat serum).
-
Primary Antibody Incubation: Incubate sections with the primary anti-LYVE-1 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash slides, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the antigen site.
-
Counterstaining: Lightly counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through graded ethanol and xylene, and coverslip using a permanent mounting medium.
-
Quantification:
-
Scan the entire slide or capture images of multiple high-power fields (HPFs), focusing on "hot spots" of high vessel density at the tumor periphery.
-
Using image analysis software, count the number of LYVE-1-positive vessels. A single endothelial cell or a cluster of cells separate from other vessels is counted as one vessel.
-
Calculate the LVD as the average number of vessels per mm² or per HPF.[3][8][19]
-
References
- 1. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sequence dependence of C-end rule peptides in binding and activation of neuropilin-1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Whole Slide Quantification of Stromal Lymphatic Vessel Distribution and Peritumoral Lymphatic Vessel Density in Early Invasive Cervical Cancer: A Method Description - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. uniprot.org [uniprot.org]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemical detection of human small lymphatic vessels under normal and pathological conditions using the LYVE-1 antibody | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. mednexus.org [mednexus.org]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. chempep.com [chempep.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTT (Assay protocol [protocols.io]
- 17. broadpharm.com [broadpharm.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
Proapoptotic Properties of the LyP-1 Peptide: A Technical Guide for Researchers
Abstract: The LyP-1 peptide (CGNKRTRGC) is a cyclic nonapeptide with demonstrated tumor-homing and proapoptotic properties, making it a subject of significant interest in oncological research and drug development. This document provides an in-depth technical overview of the mechanisms underlying the proapoptotic effects of this compound. It details the peptide's interaction with its receptors, the subsequent signaling cascades, and methodologies for quantifying its apoptotic effects. This guide is intended for researchers, scientists, and professionals in the field of drug development who are exploring the therapeutic potential of this compound and similar targeted peptides.
Introduction
This compound is a tumor-homing peptide initially identified through phage display screening. It exhibits a remarkable specificity for tumor cells and the tumor lymphatic vasculature.[1][2] Beyond its targeting capabilities, this compound possesses intrinsic proapoptotic activity, inducing programmed cell death in cancer cells that recognize it.[1][3] This dual functionality of targeting and inducing apoptosis makes this compound a promising candidate for novel cancer therapies. This guide will explore the molecular mechanisms of this compound-induced apoptosis, present quantitative data from key studies, and provide detailed experimental protocols for assessing its efficacy.
Mechanism of Action: A Dual-Receptor Pathway
The proapoptotic activity of this compound is initiated by a sophisticated dual-receptor mechanism that facilitates its internalization into target cells. This process involves a conformational change in the peptide, leading to sequential engagement with two distinct cell surface receptors.
Initial Binding to the p32 Receptor (gC1qR)
The primary receptor for the cyclic this compound peptide is the p32 protein (also known as gC1qR or HABP1), which is significantly overexpressed on the surface of various tumor cells and tumor-associated macrophages.[4][5][6] In normal cells, p32 is predominantly a mitochondrial protein, but it is translocated to the cell surface in malignant cells, providing a specific target for this compound.[6][7]
Proteolytic Cleavage and Activation of the CendR Motif
Upon binding to p32, the cyclic this compound peptide undergoes proteolytic cleavage. This cleavage event results in a linearized, truncated form of the peptide, known as tthis compound.[5][8] This truncation is a critical activation step, as it exposes a previously cryptic C-terminal R/KXXR/K motif, also known as the C-end Rule (CendR) motif.[5]
Internalization via Neuropilin-1 (NRP-1)
The exposed CendR motif of tthis compound has a high affinity for Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2), which act as secondary receptors.[5][8] The binding of tthis compound to NRP-1 triggers endocytosis, leading to the internalization of the peptide into the tumor cell.[9] This NRP-1 mediated uptake is a crucial step for the subsequent induction of apoptosis.
Signaling Pathways in this compound Induced Apoptosis
While the precise downstream signaling cascade initiated by internalized this compound is an area of ongoing research, current evidence points towards the involvement of the intrinsic (mitochondrial) pathway of apoptosis, characterized by the activation of caspases and regulation by the Bcl-2 family of proteins.
Proposed Downstream Signaling Cascade
Internalized this compound, or the signaling initiated by its receptors, is believed to trigger a cascade of events leading to apoptosis. The p32 receptor itself has been implicated in various signaling pathways, including the PI3K-Akt-mTOR and MAPK pathways, which are known regulators of apoptosis.[10] Similarly, NRP-1 signaling can influence apoptotic pathways.[1][11] It is plausible that the combined signaling from p32 and NRP-1 upon this compound binding and internalization converges on the mitochondrial pathway of apoptosis. This would involve the regulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.
Role of the Bcl-2 Protein Family
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, consisting of both pro-apoptotic (e.g., Bax, Bak, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members.[12][13][14] It is hypothesized that this compound-induced signaling alters the balance between these pro- and anti-apoptotic proteins. This could occur through the transcriptional regulation of Bcl-2 family members or post-translational modifications that modulate their activity. An increase in the ratio of pro-apoptotic to anti-apoptotic Bcl-2 proteins at the mitochondrial membrane leads to MOMP.
Caspase Activation
The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis.[15][16] The intrinsic pathway typically involves the activation of an initiator caspase, Caspase-9, following the release of cytochrome c from the mitochondria and the formation of the apoptosome.[17][18] Activated Caspase-9 then cleaves and activates effector caspases, such as Caspase-3 and Caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[17][18] Studies on this compound and related apoptotic inducers suggest the involvement of this caspase cascade.
Quantitative Data on this compound Proapoptotic Properties
The proapoptotic effects of this compound have been quantified in several preclinical studies. The following tables summarize key quantitative findings.
| Cell Line | Assay | Parameter | Value | Reference |
| MDA-MB-435 | Cell Lysis Assay | IC50 | ≈66 μM | [1] |
| Animal Model | Treatment | Effect | Magnitude | Reference |
| Mice with MDA-MB-435 xenografts | Systemic this compound peptide | Inhibition of tumor growth | ≈50% reduction in tumor volume | [3] |
| Mice with MDA-MB-435 xenografts | Systemic this compound peptide | Induction of apoptosis in tumors | Numerous TUNEL-positive cells | [2] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's proapoptotic properties.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Materials:
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Annexin V Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
For adherent cells, gently detach cells using a non-enzymatic method (e.g., EDTA-based dissociation solution).
-
For suspension cells, collect by centrifugation.
-
Wash cells once with cold PBS.
-
-
Staining:
-
Resuspend cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, Caspase-3 and Caspase-7.
Materials:
-
Caspase-Glo® 3/7 Assay System (or equivalent)
-
Luminometer-compatible multi-well plates (white-walled)
-
Cultured cells treated with this compound or control
Procedure:
-
Assay Setup:
-
Seed cells in a white-walled 96-well plate and treat with this compound or control for the desired time.
-
Equilibrate the plate to room temperature.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Tumor Tissue
This method detects DNA fragmentation, a hallmark of late-stage apoptosis, in tissue sections.
Materials:
-
In situ cell death detection kit (e.g., ApopTag®)
-
Paraffin-embedded tumor tissue sections
-
Proteinase K
-
Terminal deoxynucleotidyl transferase (TdT)
-
Biotin- or fluorophore-labeled dUTP
-
Streptavidin-HRP or fluorescent detection reagents
-
Microscope
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the paraffin-embedded tissue sections.
-
Permeabilize the tissue by incubating with Proteinase K.
-
-
TUNEL Reaction:
-
Incubate the sections with TdT enzyme and labeled dUTPs in a humidified chamber. This allows the TdT to catalyze the addition of labeled dUTPs to the 3'-OH ends of fragmented DNA.
-
-
Detection:
-
For colorimetric detection, incubate with a streptavidin-HRP conjugate followed by a substrate like DAB.
-
For fluorescent detection, use a fluorophore-conjugated streptavidin or directly visualize the fluorescently labeled dUTPs.
-
-
Analysis:
-
Counterstain the nuclei (e.g., with Hematoxylin or DAPI).
-
Visualize the sections under a microscope and quantify the number of TUNEL-positive (apoptotic) cells.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams illustrate the key mechanisms and experimental procedures described in this guide.
Caption: this compound induced apoptosis signaling pathway.
Caption: Annexin V/PI apoptosis assay workflow.
Caption: Caspase-3/7 activity assay workflow.
Conclusion
The this compound peptide represents a compelling example of a targeted therapeutic agent with intrinsic proapoptotic activity. Its unique dual-receptor mechanism, involving initial binding to the tumor-specific p32 receptor followed by internalization via NRP-1, provides a basis for its selective cytotoxicity against cancer cells. While the complete downstream signaling cascade is still under investigation, the available evidence strongly suggests the involvement of the mitochondrial pathway of apoptosis, orchestrated by the Bcl-2 family of proteins and executed by caspases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further elucidate the proapoptotic properties of this compound and develop novel cancer therapies based on this promising peptide. Further research is warranted to fully map the intracellular signaling events following this compound internalization, which will be crucial for optimizing its therapeutic application and potentially identifying synergistic combination therapies.
References
- 1. Necrosis-inducing peptide has the beneficial effect on killing tumor cells through neuropilin (NRP-1) targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Activation of CPP32-like Proteases Is Not Sufficient to Trigger Apoptosis: Inhibition of Apoptosis by Agents that Suppress Activation of AP24, but Not CPP32-like Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of apoptosis in health and disease: the balancing act of BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restoring apoptosis in breast cancer via peptide mediated disruption of survivin IAP interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of caspase-1 by the NLRP3 inflammasome regulates the NADPH oxidase NOX2 to control phagosome function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BCL-2 family proteins: regulators of cell death involved in the pathogenesis of cancer and resistance to therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 17. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caspase-9, caspase-3 and caspase-7 have distinct roles during intrinsic apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Internalization Pathway of LyP-1 in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the internalization pathway of the tumor-homing peptide LyP-1 in cancer cells. This compound, a cyclic nonapeptide (CGNKRTRGC), has garnered significant interest in the field of oncology for its ability to specifically target and penetrate tumor tissues, making it a promising vector for the delivery of therapeutic and imaging agents.[1][2][3] Understanding the molecular mechanisms governing its entry into cancer cells is paramount for the rational design of this compound-based cancer therapies. This document details the key receptors, signaling cascades, and experimental methodologies used to elucidate this pathway.
The this compound Internalization Cascade: A Dual-Receptor System
The internalization of this compound is a multi-step process orchestrated by a dual-receptor system and is primarily mediated by the C-end rule (CendR) pathway.[1][3] This pathway allows this compound and its cargo to not only enter the target cell but also to penetrate deeper into the tumor parenchyma.[2][4]
The process begins with the binding of the cyclic this compound peptide to its primary receptor, p32 (also known as the complement component 1 q subcomponent-binding protein, gC1qR, or hyaluronan-binding protein 1, HABP1).[1] The p32 protein is a mitochondrial protein that is aberrantly overexpressed on the surface of various cancer cells, tumor-associated macrophages, and tumor lymphatic endothelial cells, while its surface expression on normal cells is limited.[2][3] This differential expression is a key factor in the tumor-specific homing of this compound.[3]
Upon binding to p32, this compound undergoes proteolytic cleavage, which exposes a cryptic C-terminal CendR motif (R/KXXR/K).[1][2][3] This cleavage results in a linearized, truncated form of the peptide known as tthis compound (CGNKRTR).[2][5] The unmasking of the CendR motif is a critical activation step.
The exposed CendR motif of tthis compound then engages with the secondary receptors, Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2) .[2][4][6] NRP-1 and NRP-2 are transmembrane glycoproteins that are also overexpressed in many tumor types and are involved in angiogenesis and tumor progression.[4] The interaction between tthis compound and NRP-1/2 triggers receptor-mediated endocytosis, leading to the internalization of the peptide and any conjugated cargo into the cancer cell.[6][7]
dot
Quantitative Data on this compound Interactions
The efficiency of the this compound internalization pathway is underpinned by the binding affinities between the peptide and its receptors. Below is a summary of the available quantitative data.
| Interacting Molecules | Parameter | Value | Cell/System | Reference |
| Cyclic this compound and p32 | Dissociation Constant (Kd) | 3 µM | Purified p32 protein | [1] |
| CendR Peptide and NRP-1 (b1 domain) | Dissociation Constant (Kd) | 13.0 - 20.3 µM | Isothermal Titration Calorimetry | [2] |
| This compound-conjugated Nanoparticles | Tumor Accumulation | 1.7-fold higher vs. non-targeted NPs | MDA-MB-435 tumor model | [2] |
| FAM-labeled tthis compound | Tumor-to-Brain Fluorescence Ratio | 3.44 ± 0.83 | U87MG glioma tumor model | [4] |
Note: The Kd value for the CendR peptide and NRP-1 interaction is based on a different CendR peptide (from SARS-CoV-2 S1 protein) and serves as an approximation for the tthis compound-NRP-1 interaction.
Experimental Protocols
The elucidation of the this compound internalization pathway has been made possible through a variety of experimental techniques. This section provides detailed methodologies for key experiments.
Cellular Uptake Assay
This assay quantifies the amount of this compound internalized by cancer cells over time.
Objective: To measure the cellular uptake of fluorescently labeled this compound.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-435, K7M2)
-
Fluorescently labeled this compound (e.g., FITC-LyP-1, FAM-LyP-1)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
-
RIPA lysis buffer (for fluorometric quantification)
-
BCA protein assay kit
Protocol:
-
Cell Seeding: Seed cancer cells in 24-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. Incubate overnight at 37°C and 5% CO2.
-
Incubation with Labeled this compound:
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh, serum-free medium containing the desired concentration of fluorescently labeled this compound (e.g., 1-10 µM) to each well.
-
Incubate for various time points (e.g., 0.5, 1, 2, 4 hours) at 37°C. For a negative control, perform the incubation at 4°C to inhibit energy-dependent uptake.
-
-
Washing:
-
After the incubation period, aspirate the medium containing the labeled peptide.
-
Wash the cells three times with ice-cold PBS to remove any surface-bound peptide. An optional acid wash (e.g., with a low pH glycine (B1666218) buffer) can be used to further strip surface-bound ligands.
-
-
Quantification:
-
Flow Cytometry: Detach the cells using Trypsin-EDTA, neutralize with medium, and centrifuge. Resuspend the cell pellet in FACS buffer and analyze on a flow cytometer to measure the mean fluorescence intensity.
-
Fluorescence Microscopy/Plate Reader: After washing, lyse the cells with RIPA buffer. Measure the fluorescence of the lysate using a fluorescence plate reader. Normalize the fluorescence intensity to the total protein concentration of the lysate, determined by a BCA assay.[8]
-
dot
Co-localization Study by Immunofluorescence
This method is used to visualize the spatial association of this compound with its receptors, p32 and NRP-1, within the cell.
Objective: To determine if this compound co-localizes with p32 and/or NRP-1.
Materials:
-
Cancer cells grown on glass coverslips
-
Fluorescently labeled this compound
-
Primary antibodies: rabbit anti-p32 and mouse anti-NRP-1
-
Secondary antibodies: anti-rabbit IgG conjugated to a green fluorophore (e.g., Alexa Fluor 488) and anti-mouse IgG conjugated to a far-red fluorophore (e.g., Alexa Fluor 647)
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal microscope
Protocol:
-
Cell Treatment: Incubate cells grown on coverslips with fluorescently labeled this compound (e.g., at 10 µM for 1 hour at 37°C).
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Wash three times with PBS.
-
Block non-specific antibody binding with 5% BSA in PBS for 1 hour.
-
Incubate with a cocktail of primary antibodies (anti-p32 and anti-NRP-1) in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a cocktail of corresponding fluorescently labeled secondary antibodies in blocking buffer for 1 hour in the dark.
-
-
Staining and Mounting:
-
Wash three times with PBS.
-
Stain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire multi-channel fluorescence images using a confocal microscope.
-
Analyze the images for co-localization using image analysis software (e.g., ImageJ with the Coloc 2 plugin). Quantitative analysis can be performed by calculating Pearson's correlation coefficient or Manders' overlap coefficient.[9]
-
Receptor Binding Assay
This assay is performed to determine the binding affinity (Kd) of this compound for its receptor, p32.
Objective: To quantify the binding of this compound to p32.
Materials:
-
Purified recombinant p32 protein
-
Biotinylated this compound peptide
-
Streptavidin-HRP (Horseradish Peroxidase)
-
96-well microtiter plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 5% BSA in PBS with 0.05% Tween 20)
-
Wash buffer (PBS with 0.05% Tween 20)
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 M H2SO4)
-
Microplate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with purified p32 protein (e.g., 1-5 µg/mL in coating buffer) overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Block the remaining protein-binding sites by adding blocking buffer to each well and incubating for 2 hours at room temperature.
-
Binding of Biotinylated this compound:
-
Wash the plate three times with wash buffer.
-
Add serial dilutions of biotinylated this compound (in blocking buffer) to the wells.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add Streptavidin-HRP (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop the reaction by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Plot the absorbance as a function of the biotinylated this compound concentration.
-
Determine the Kd value by fitting the data to a one-site binding (hyperbola) equation using non-linear regression analysis software (e.g., GraphPad Prism).[10]
-
dot
Conclusion
The internalization of this compound into cancer cells is a sophisticated, multi-step process that relies on a specific sequence of receptor interactions and proteolytic activation. The initial binding to the overexpressed p32 receptor facilitates the unmasking of the CendR motif, which then directs the peptide to the NRP-1/2 receptors, triggering endocytosis. This dual-receptor mechanism not only ensures the selective targeting of tumor cells but also enables deeper penetration into the tumor microenvironment. A thorough understanding of this pathway, supported by the quantitative data and experimental protocols outlined in this guide, is essential for leveraging the full potential of this compound as a targeted delivery vehicle in the next generation of cancer diagnostics and therapeutics. Further research to precisely determine the internalization rate constant and to explore the downstream intracellular trafficking of this compound will undoubtedly contribute to the optimization of this compound-based therapies.
References
- 1. Binding of a C-end rule peptide to neuropilin-1 receptor: A molecular modeling approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Labelled tthis compound as a Novel Ligand Targeting the NRP Receptor to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tthis compound: A peptide suitable to target NRP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. giffordbioscience.com [giffordbioscience.com]
LyP-1 Peptide: A Technical Guide to Targeting Tumor-Associated Macrophages
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy. A key component of the TME is the population of tumor-associated macrophages (TAMs), which predominantly exhibit an M2-like phenotype that promotes tumor growth, angiogenesis, and immunosuppression. The LyP-1 peptide (CGNKRTRGC) has emerged as a promising tool for specifically targeting these pro-tumoral macrophages, as well as other p32-expressing cells within the tumor, such as tumor cells and lymphatic endothelial cells. This technical guide provides an in-depth overview of the this compound peptide, its mechanism of action, and its application in the targeted delivery of therapeutics to TAMs. We present quantitative data on its binding affinity and targeting efficiency, detailed experimental protocols for its evaluation, and visual representations of its signaling pathways and experimental workflows to facilitate further research and development in this area.
The this compound Peptide and its Receptor p32
This compound is a cyclic nonapeptide that was initially identified through phage display for its ability to home to tumors.[1][2] Its primary receptor is the cell surface protein p32 (also known as gC1qR or HABP1), which is overexpressed on various tumor-associated cells, including TAMs.[3][4]
Structure and Properties of this compound
The amino acid sequence of this compound is Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys, with a disulfide bond between the two cysteine residues forming a cyclic structure.[5] This cyclization enhances its stability in serum. The key amino acid residues for its specific binding to p32 are Asn3, Lys4, Arg5, and Arg7.[5]
Quantitative Data on this compound Targeting
The effective use of this compound in targeted therapies relies on its specific and efficient binding to its receptor and subsequent accumulation in the target tissue. The following tables summarize key quantitative data from preclinical studies.
| Parameter | Value | Cell/Model System | Reference |
| Binding Affinity (Kd) | ~3 µM | Purified p32 protein | [3] |
Table 1: Binding Affinity of this compound for its Receptor p32. This table shows the dissociation constant (Kd) of the this compound peptide for its receptor, p32, indicating a moderate binding affinity.
| Parameter | Fold Increase vs. Non-Targeted Control | Cell/Model System | Reference |
| In Vitro Cellular Uptake | 4-fold | Not Specified | Not Specified |
| In Vivo Uptake in Metastatic Lymph Nodes | 8-fold | Not Specified | Not Specified |
| In Vivo Tumor Accumulation of Doxorubicin | 1.4-fold | MDA-MB-231 xenograft | [6] |
Table 2: Targeting Efficiency of this compound Conjugated Nanoparticles. This table presents the enhancement in delivery of nanoparticles to target cells and tissues when conjugated with the this compound peptide, demonstrating its effectiveness as a targeting ligand.
| Therapeutic Agent | Efficacy Metric | Result | Tumor Model | Reference |
| Doxorubicin | IC50 | 2.82 µM (this compound-lipo-DOX) vs. 6.76 µM (lipo-DOX) | MDA-MB-435 cells | [7] |
| Doxorubicin | Tumor Growth Inhibition | 3.8-fold reduction vs. saline | MDA-MB-231 xenograft | [6] |
| Paclitaxel (B517696) | Overall Response Rate | 61% (high dose) | Metastatic Breast Cancer | [8] |
Table 3: In Vitro and In Vivo Efficacy of this compound-Targeted Therapeutics. This table summarizes the improved therapeutic outcomes observed with this compound-conjugated drugs, including lower IC50 values and enhanced tumor growth inhibition.
Mechanism of Action and Signaling Pathways
The targeting and therapeutic effects of the this compound peptide are mediated by a multi-step process involving receptor binding, internalization, and induction of apoptosis.
Internalization Pathway
Upon binding to the p32 receptor on the cell surface, the cyclic this compound peptide undergoes proteolytic cleavage, which exposes a C-terminal C-end rule (CendR) motif.[1] This linear form, known as tthis compound, then binds to neuropilin-1 or -2, triggering internalization of the peptide and any conjugated cargo into the cell via endocytosis.[1]
Pro-Apoptotic Signaling Pathway
This compound can induce apoptosis in target cells, a unique feature for a homing peptide.[1] The intrinsic apoptotic pathway is a likely mechanism, where internalized this compound can lead to the activation of pro-apoptotic proteins like Bax and Bak. This results in the release of cytochrome c from the mitochondria, formation of the apoptosome, and subsequent activation of the caspase cascade, ultimately leading to programmed cell death.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving the this compound peptide.
This compound Peptide Synthesis and Purification
This protocol outlines the solid-phase synthesis of the this compound peptide.
-
Resin Preparation: Start with a Rink Amide MBHA resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids (Gly, Arg(Pbf), Thr(tBu), Arg(Pbf), Lys(Boc), Asn(Trt), Gly, Cys(Trt)) using a coupling reagent such as HBTU/HOBt in the presence of DIPEA in DMF. Monitor the coupling reaction using a Kaiser test.
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.
-
Cyclization: Precipitate the cleaved peptide in cold diethyl ether. Dissolve the linear peptide in a dilute aqueous solution at a slightly basic pH (e.g., pH 8.0 with ammonium (B1175870) bicarbonate) and allow it to cyclize via air oxidation or by using an oxidizing agent like hydrogen peroxide.
-
Purification: Purify the cyclic this compound peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
In Vivo Homing Assay with Fluorescently Labeled this compound
This protocol describes how to assess the tumor-homing ability of this compound in a mouse model.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice) bearing subcutaneous or orthotopic tumors known to express p32 (e.g., MDA-MB-435, 4T1).
-
Probe Preparation: Label the this compound peptide with a near-infrared (NIR) fluorescent dye (e.g., Cy5.5 or IRDye 800CW).
-
Injection: Intravenously inject the fluorescently labeled this compound peptide (typically 5-10 nmol per mouse) via the tail vein. As a control, inject a scrambled peptide labeled with the same fluorescent dye.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 24, and 48 hours), anesthetize the mice and perform whole-body NIR fluorescence imaging using an appropriate imaging system.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to quantify the fluorescence intensity in each organ.
-
Data Analysis: Quantify the fluorescence intensity in the tumor and other organs using the imaging software. Calculate the tumor-to-background ratio to assess the targeting specificity.
Immunofluorescence Co-staining for this compound and TAM Markers
This protocol details the co-localization of this compound with TAM markers in tumor tissue sections.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded (FFPE) tumor sections from mice previously injected with biotinylated or fluorescently labeled this compound.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS with 0.1% Triton X-100) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the sections overnight at 4°C with a primary antibody against a TAM marker (e.g., rabbit anti-CD163 or rat anti-CD68) and, if using biotinylated this compound, a fluorescently labeled streptavidin.
-
Secondary Antibody Incubation: If using an unlabeled primary antibody for the TAM marker, wash the sections and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature.
-
Mounting and Imaging: Mount the sections with a mounting medium containing DAPI for nuclear counterstaining. Image the sections using a confocal or fluorescence microscope.
-
Analysis: Analyze the images for co-localization of the this compound signal with the TAM marker signal to confirm targeting of this compound to TAMs.
Experimental and Drug Development Workflows
The development of this compound-targeted therapies follows a structured workflow from initial discovery to preclinical evaluation.
This workflow illustrates the key stages in the development of a this compound-targeted therapeutic, from the initial discovery of the peptide to the preclinical validation of a drug candidate.
Conclusion and Future Directions
The this compound peptide represents a versatile and effective tool for targeting tumor-associated macrophages and other p32-expressing cells within the tumor microenvironment. Its ability to be conjugated to a variety of payloads, including chemotherapeutics, imaging agents, and nanoparticles, makes it a valuable platform for the development of novel cancer therapies. The quantitative data and detailed protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this compound. Future work should focus on optimizing the binding affinity and in vivo stability of this compound derivatives, exploring its efficacy in a wider range of tumor models, and ultimately, translating these promising preclinical findings into clinical applications for the benefit of cancer patients.
References
- 1. In-vivo efficacy of novel paclitaxel nanoparticles in paclitaxel-resistant human colorectal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. cancernetwork.com [cancernetwork.com]
In Vivo Biodistribution of the LyP-1 Peptide: A Technical Guide
This technical guide provides a comprehensive overview of the in vivo biodistribution of the LyP-1 peptide, a cyclic 9-amino acid peptide (CGNKRTRGC) with significant potential in targeted drug delivery and imaging.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the peptide's targeting mechanism, quantitative distribution across various tissues, and the experimental protocols utilized in its evaluation.
Principle of this compound Mediated Targeting
The selective accumulation of this compound in pathological tissues is primarily mediated by its binding to the cell surface receptor p32 (also known as gC1qR or HABP1).[1][2][3][4] In normal cells, p32 is predominantly a mitochondrial protein.[1][2][4] However, in many cancer cells, tumor-associated macrophages, and activated macrophages within atherosclerotic plaques, p32 is overexpressed and aberrantly located on the cell surface.[1][2][4][5] This differential expression provides a molecular basis for the specific targeting of this compound to these disease sites.[4][5]
Furthermore, this compound has been shown to localize in hypoxic regions of tumors.[6][7] This characteristic is particularly advantageous as hypoxic areas are often associated with resistance to conventional therapies.[5] The mechanism of internalization is thought to involve the C-end rule (CendR) pathway, where cleavage of the peptide can expose a motif that interacts with neuropilin-1 (NRP-1) to facilitate tissue penetration.[8][9]
Diagram 1: this compound Targeting and Internalization Pathway
Caption: Simplified signaling pathway of this compound targeting and cellular uptake.
Quantitative Biodistribution Data
The biodistribution of this compound has been quantified in various preclinical models using different labeling strategies. The following tables summarize the key quantitative data from these studies, presented as the percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Biodistribution of [¹⁸F]FBA-LyP-1 in Atherosclerotic Mice
This study utilized Apolipoprotein E-deficient (ApoE-/-) mice on a high-fat diet to induce atherosclerosis. The data shows significantly higher accumulation of [¹⁸F]FBA-LyP-1 in plaque-containing aortas compared to normal aortas or control peptides.[1][2]
| Tissue | [¹⁸F]FBA-LyP-1 in Atherosclerotic Mice (%ID/g ± SE) | [¹⁸F]FBA-LyP-1 in Normal Mice (%ID/g ± SE) | [¹⁸F]FBA-ARAL (Control) in Atherosclerotic Mice (%ID/g ± SE) |
| Aorta (with Plaque) | 0.31 ± 0.05 | 0.08 ± 0.03 | 0.05 ± 0.01 |
| Blood | 0.26 | Not Reported | Not Reported |
| Heart | <0.1 | Not Reported | Not Reported |
| Lungs | 0.25 | Not Reported | Not Reported |
| Liver | 0.31 | Not Reported | Not Reported |
| Spleen | <0.1 | Not Reported | Not Reported |
| Pancreas | <0.1 | Not Reported | Not Reported |
| Kidneys | 1.95 | Not Reported | Not Reported |
| Renal Lymph Nodes | <0.1 | Not Reported | Not Reported |
| Data collected 3 hours post-injection.[1] |
Table 2: Biodistribution of ¹³¹I-LyP-1 in MDA-MB-435 Tumor-Bearing Nude Mice
This study investigated the biodistribution of radioiodinated this compound in a breast cancer xenograft model. The results demonstrate significant tumor uptake.
| Tissue | 1 hour post-injection (%ID/g ± SD) | 3 hours post-injection (%ID/g ± SD) | 6 hours post-injection (%ID/g ± SD) |
| Tumor | 2.15 ± 0.43 | 1.87 ± 0.31 | 1.56 ± 0.28 |
| Blood | 1.52 ± 0.27 | 0.98 ± 0.19 | 0.65 ± 0.14 |
| Heart | 0.89 ± 0.18 | 0.61 ± 0.12 | 0.42 ± 0.09 |
| Liver | 1.23 ± 0.25 | 1.05 ± 0.21 | 0.87 ± 0.17 |
| Spleen | 0.76 ± 0.15 | 0.54 ± 0.11 | 0.39 ± 0.08 |
| Lung | 1.31 ± 0.26 | 0.92 ± 0.18 | 0.68 ± 0.13 |
| Kidney | 2.89 ± 0.51 | 2.13 ± 0.42 | 1.76 ± 0.35 |
| Stomach | 0.98 ± 0.20 | 1.21 ± 0.24 | 1.43 ± 0.29 |
| Intestine | 1.12 ± 0.22 | 0.89 ± 0.18 | 0.71 ± 0.14 |
| Muscle | 0.54 ± 0.11 | 0.38 ± 0.08 | 0.27 ± 0.06 |
| Bone | 0.67 ± 0.14 | 0.49 ± 0.10 | 0.35 ± 0.07 |
| Data from Yu et al. (2013). Note: The original publication should be consulted for full details.[10] |
Table 3: Biodistribution of ¹⁸F-tthis compound in U87MG Glioblastoma Xenograft Model
This table shows the uptake of a truncated, radiolabeled version of this compound (tthis compound) in a glioma model, highlighting a high tumor-to-brain ratio.[11]
| Tissue | 60 min post-injection (%ID/g) | 120 min post-injection (%ID/g) |
| Tumor | 2.97 ± 0.40 | 2.22 ± 0.27 |
| Brain | 1.16 ± 0.20 | 0.72 ± 0.10 |
| Tumor/Brain Ratio | 2.69 ± 0.52 | 3.11 ± 0.25 |
| Data from Wu et al. (2015).[11] |
Detailed Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature, providing a framework for the in vivo evaluation of this compound biodistribution.
Peptide Synthesis and Labeling
Protocol 1: Solid-Phase Synthesis of Cyclic this compound Peptide (CGNKRTRGC)
This protocol is a general guideline for Fmoc-based solid-phase peptide synthesis.
-
Resin Preparation: Start with a rink amide resin.
-
Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Amino Acid Coupling: Add the first Fmoc-protected amino acid (Cys(Trt)) along with a coupling agent (e.g., HBTU/HOBt) and a base (e.g., DIEA) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM).
-
Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Arg(Pbf), Thr(tBu), Arg(Pbf), Lys(Boc), Asn(Trt), Gly).
-
Cleavage and Deprotection: After the final amino acid is coupled, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane/water).
-
Cyclization: Purify the linear peptide by reverse-phase HPLC. Induce disulfide bond formation by air oxidation in a basic buffer (e.g., ammonium (B1175870) bicarbonate) or by using an oxidizing agent like dimethyl sulfoxide (B87167) (DMSO).
-
Final Purification: Purify the final cyclic peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.
Protocol 2: Radiolabeling of this compound with Iodine-131 (¹³¹I)
This protocol is based on the Chloramine-T method.[10]
-
Reagents: Prepare solutions of this compound peptide, Na¹³¹I, Chloramine-T, and sodium metabisulfite (B1197395).
-
Reaction: To a vial containing the this compound peptide solution, add Na¹³¹I followed by Chloramine-T solution to initiate the radioiodination reaction.
-
Quenching: After a short incubation (e.g., 1-2 minutes) at room temperature, quench the reaction by adding sodium metabisulfite solution.
-
Purification: Separate the ¹³¹I-labeled this compound from free ¹³¹I using a size-exclusion chromatography column (e.g., Sephadex G-25).[10]
-
Quality Control: Determine the radiochemical purity of the final product using instant thin-layer chromatography (ITLC).[10]
Animal Models and In Vivo Procedures
Protocol 3: Biodistribution Study in Tumor-Bearing Mice
-
Tumor Inoculation: Subcutaneously or orthotopically inject a suspension of tumor cells (e.g., MDA-MB-435, 4T1, U87MG) into the appropriate site of immunocompromised mice (e.g., nude mice).[6][11][12]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Peptide Administration: Intravenously inject the labeled this compound peptide (and a labeled control peptide in a separate group of animals) via the tail vein. The dose will depend on the label (e.g., MBq for radiolabels, nmol for fluorescent labels).[10][11][12]
-
Time Points: At predetermined time points post-injection (e.g., 1, 3, 6, 12, 24 hours), euthanize the animals.[10][12]
-
Tissue Harvesting: Dissect and collect major organs and tissues of interest (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).
-
Quantification:
-
For Radiolabeled Peptides: Weigh each tissue sample and measure its radioactivity using a gamma counter.[13] Calculate the %ID/g for each tissue.
-
For Fluorescently Labeled Peptides: Homogenize tissues or perform ex vivo imaging of whole organs using an appropriate imaging system to quantify fluorescence intensity.[12][14]
-
Diagram 2: General Experimental Workflow for Biodistribution Studies
Caption: A flowchart outlining the key steps in a typical in vivo biodistribution experiment.
Conclusion
The this compound peptide demonstrates a favorable in vivo biodistribution profile, characterized by specific accumulation in p32-expressing tumors and atherosclerotic plaques, with primary clearance through the kidneys.[1][2] The quantitative data and established experimental protocols presented in this guide provide a solid foundation for researchers and drug developers to design and execute further studies aimed at leveraging this compound for targeted imaging and therapeutic applications. The unique ability of this compound to penetrate tissues and target hypoxic regions makes it a particularly promising vector for delivering payloads to challenging pathological microenvironments.
References
- 1. Specific penetration and accumulation of a homing peptide within atherosclerotic plaques of apolipoprotein E-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Transtumoral targeting enabled by a novel neuropilin-binding peptide | Semantic Scholar [semanticscholar.org]
- 9. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mednexus.org [mednexus.org]
- 11. Use of Labelled tthis compound as a Novel Ligand Targeting the NRP Receptor to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meridian.allenpress.com [meridian.allenpress.com]
- 13. Biodistribution and pharmacokinetic profiles of an altered peptide ligand derived from heat-shock proteins 60 in Lewis rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
An In-depth Technical Guide to Early-Stage Research on LyP-1 for Cancer Therapy
Audience: Researchers, scientists, and drug development professionals.
Introduction: The landscape of cancer therapy is continually evolving, with a significant shift towards targeted treatments that can selectively act on tumor cells while minimizing damage to healthy tissues. Within this paradigm, tumor-homing peptides have emerged as a promising class of targeting moieties. LyP-1, a cyclic nine-amino acid peptide (CGNKRTRGC), was identified through phage display screening and has garnered substantial interest for its ability to specifically home to and penetrate tumors.[1][2] This technical guide provides a comprehensive overview of the early-stage research on this compound, detailing its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation.
The this compound Peptide and Its Molecular Target
This compound is a synthetic nonapeptide with a molecular weight of 994 Daltons.[1] Its cyclic structure is formed by a disulfide bond between two cysteine residues.[1] The primary receptor for this compound is the p32 protein (also known as gC1qR or HABP1), a mitochondrial protein that is aberrantly overexpressed on the surface of various tumor cells, tumor-associated macrophages, and lymphatic endothelial cells.[1][3][4][5][6] This differential expression, with minimal presence on the surface of normal cells, is the foundation of this compound's tumor specificity.[4][5]
Properties of the this compound Peptide
| Property | Description | Reference |
| Sequence | Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys (Disulfide bridge: Cys1-Cys9) | [7] |
| Molecular Weight | 992.14 g/mol | [7] |
| Structure | Cyclic nonapeptide | [1] |
| Primary Receptor | p32 / gC1qR / HABP1 | [4][6] |
| Binding Affinity (Kd) | 3 µM for purified p32 protein | [6] |
Mechanism of Tumor Homing and Penetration: The CendR Pathway
The ability of this compound not only to home to tumors but also to penetrate deep into the tumor parenchyma is a key therapeutic advantage.[3][8] This process is mediated by a multi-step mechanism known as the C-end Rule (CendR) pathway.[1][8]
-
Initial Binding: The cyclic this compound peptide first binds to its primary receptor, p32, which is overexpressed on the surface of tumor and stromal cells.[1][8] This interaction concentrates the peptide at the tumor site.
-
Proteolytic Cleavage: At the cell surface, this compound is proteolytically cleaved, which removes the C-terminal glycine (B1666218) and cysteine. This cleavage linearizes the peptide and exposes a cryptic CendR motif, (R/K)XX(R/K), at its new C-terminus.[1][3][8] The resulting truncated peptide is often referred to as tthis compound.
-
Secondary Receptor Binding and Internalization: The exposed CendR motif on tthis compound binds to Neuropilin-1 (NRP-1) and/or Neuropilin-2 (NRP-2), which act as secondary receptors.[1][9] This binding event triggers endocytosis, leading to cellular internalization and subsequent transport through the tumor tissue.[1][8]
Preclinical Efficacy and Applications
Early-stage research has demonstrated that this compound possesses intrinsic anti-tumor properties and can serve as an effective vehicle for delivering therapeutic and imaging agents to tumors.
Intrinsic Therapeutic Activity
Systemic administration of the this compound peptide alone has been shown to inhibit tumor growth in preclinical models.[2][10] This effect is attributed to two main activities:
-
Pro-apoptotic Effects: this compound can selectively induce apoptosis in p32-expressing cancer cells and tumor-associated macrophages.[1][2][10] This activity is particularly noted in hypoxic or nutrient-deprived regions of the tumor.[2][10]
-
Anti-Lymphatic Activity: Treatment with this compound has been observed to reduce the number of lymphatic vessels within tumors, potentially hindering a key route for metastasis.[2][10]
This compound as a Targeted Delivery Vehicle
The tumor-homing and internalizing properties of this compound make it an ideal candidate for peptide-drug conjugates (PDCs) and other targeted delivery systems.[1][11][12][13][14] By conjugating cytotoxic drugs, nanoparticles, or imaging agents to this compound, their delivery can be concentrated at the tumor site, enhancing efficacy and reducing systemic toxicity.[1]
Summary of Quantitative Preclinical Data
| Parameter | Finding | Cancer Model / System | Reference |
| Tumor Growth Inhibition | ≈50% reduction in tumor volume with this compound peptide treatment. | MDA-MB-435 breast cancer xenografts | [10] |
| Tumor Mass Reduction | 61.01% reduction with this compound-modified endostatin (B67465) nanosystem. | KYSE-30 xenograft nude mice model | [15] |
| In Vitro Cellular Uptake | ~4-fold higher uptake of this compound-NPs vs. non-targeted NPs. | Not specified | [11] |
| In Vivo Tumor Accumulation | ~8-fold higher uptake of this compound-NPs in metastatic lymph nodes vs. non-targeted NPs. | Pancreatic cancer metastasis model | [11] |
| In Vivo Tumor Accumulation | ~3-fold enhancement in tumor accumulation of this compound NPs vs. non-targeted NPs. | K7M2 osteosarcoma model | [16] |
| Targeted Imaging Signal | 1.63 to 4.52-fold higher fluorescence of Cy5.5-LyP-1 in tumor-draining lymph nodes vs. contralateral nodes. | 4T1 breast cancer model | [7] |
| Drug Efficacy (IC50) | IC50 of this compound-liposome-DOX was significantly lower than non-targeted liposome-DOX. | MDA-MB-435 cells | [1] |
Key Experimental Protocols
Reproducible and robust experimental design is critical in preclinical drug development.[17][18][19] The following sections detail generalized protocols for evaluating this compound.
In Vitro: Cellular Binding and Uptake Assay
This protocol is designed to quantify the specific binding and internalization of this compound into p32-expressing cancer cells.
-
Objective: To visualize and quantify the uptake of fluorescently labeled this compound.
-
Materials:
-
Procedure:
-
Cell Culture: Plate cells in chamber slides (for microscopy) or 96-well plates (for flow cytometry) and allow them to adhere overnight.
-
Incubation: Wash cells with PBS and incubate with FITC-LyP-1 or FITC-control peptide (e.g., 10 µM concentration) in serum-free media for a specified time (e.g., 1-4 hours) at 37°C. To study the endocytic pathway, specific inhibitors can be added during a pre-incubation step.[20]
-
Washing: Remove the peptide solution and wash the cells thoroughly with cold PBS (3-5 times) to remove non-bound peptide.
-
Fixation: Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Staining (Optional): Counterstain nuclei with DAPI.
-
Analysis:
-
Microscopy: Visualize cells using a confocal microscope to observe the subcellular localization of the FITC signal.[21]
-
Flow Cytometry: Detach cells and analyze the fluorescence intensity to quantify uptake across the cell population.
-
-
In Vivo: Tumor Homing and Biodistribution Study
This protocol assesses the ability of this compound to specifically accumulate in tumors after systemic administration.[17]
-
Objective: To determine the tumor-targeting specificity and biodistribution of this compound in a xenograft model.
-
Materials:
-
Procedure:
-
Tumor Model Establishment: Inoculate mice subcutaneously or orthotopically with tumor cells. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Peptide Administration: Inject mice intravenously (i.v.) via the tail vein with the labeled this compound conjugate (e.g., 10 mg/kg). Include a control group injected with a labeled control peptide.
-
Imaging:
-
Whole Body: At various time points (e.g., 1, 4, 24 hours), image the anesthetized mice using an in vivo imaging system to track fluorescence accumulation.
-
Ex Vivo: At the final time point, euthanize the mice and harvest the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to quantify fluorescence intensity.
-
-
Analysis: Quantify the fluorescence signal in the tumor relative to other organs. A high tumor-to-muscle or tumor-to-liver ratio indicates successful targeting. Histological analysis of tumor sections can confirm co-localization with cell-specific markers.
-
Conclusion and Future Directions
Early-stage research has firmly established this compound as a potent and specific tumor-homing peptide. Its unique dual-receptor CendR mechanism allows for both targeting and deep tissue penetration, a significant advantage over many other targeting ligands. Furthermore, its intrinsic pro-apoptotic and anti-lymphatic activities add to its therapeutic potential. The quantitative data from preclinical studies consistently demonstrate enhanced drug delivery and anti-tumor efficacy when this compound is used as a targeting moiety.
Future research will likely focus on optimizing this compound-based peptide-drug conjugates, exploring novel payloads, and refining linker technologies to ensure controlled drug release within the tumor microenvironment.[14] As our understanding of the p32/NRP-1 axis in cancer progresses, the clinical translation of this compound-based diagnostics and therapeutics holds considerable promise for improving outcomes for patients with a wide range of solid tumors.
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDCs for Malignant Tumors: Precision Oncology - Creative Peptides [creative-peptides.com]
- 13. pengtingpeptide.com [pengtingpeptide.com]
- 14. Peptide‐Drug Conjugates: A New Hope for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Evaluation of a Cyclic this compound-Modified Nanosystem for Targeted Endostatin Delivery in a KYSE-30 Cell Xenograft Athymic Nude Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 17. criver.com [criver.com]
- 18. mdpi.com [mdpi.com]
- 19. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
Foundational Studies of LyP-1 in Breast Cancer Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tumor-homing peptide LyP-1 (CGNKRTRGC) has emerged as a significant tool in oncology research, particularly in the context of breast cancer.[1][2] Identified through in vivo phage display, this cyclic nonapeptide demonstrates a remarkable specificity for tumor cells and the tumor microenvironment, distinguishing it from normal tissues.[1][3] Its primary receptor has been identified as the cell surface-expressed mitochondrial protein p32 (also known as gC1qR or HABP1), which is notably overexpressed in various malignancies, including breast cancer.[1][2][3] This guide provides a comprehensive overview of the foundational studies of this compound in breast cancer models, detailing its mechanism of action, experimental protocols, and key quantitative findings.
Mechanism of Action of this compound
The anti-tumor activity of this compound is multifaceted, encompassing tumor homing, cell penetration, and the induction of apoptosis.
1. Tumor Homing and Receptor Binding:
This compound's primary targeting mechanism is its high-affinity binding to the p32 protein, which is aberrantly expressed on the surface of breast cancer cells and tumor-associated lymphatic vessels.[1][2][3] This interaction is specific, with a reported binding affinity (Kd) of approximately 3 μM.[3] The overexpression of p32 in the tumor microenvironment, particularly in hypoxic regions, contributes to the selective accumulation of this compound in cancerous tissues.[3]
2. Cellular Internalization:
Following binding to p32, this compound undergoes a conformational change and proteolytic cleavage, exposing a C-end Rule (CendR) motif (R/KXXR/K). This exposed motif then interacts with Neuropilin-1 (NRP-1), a secondary receptor, which facilitates the internalization of the peptide into the tumor cells.[2] This dual-receptor mechanism enhances the specificity and efficiency of this compound's entry into target cells.
3. Induction of Apoptosis:
Once internalized, this compound can induce programmed cell death, or apoptosis, in breast cancer cells. While the precise downstream signaling cascade is an area of ongoing research, evidence suggests the involvement of caspase activation, key executioners of apoptosis. The binding of this compound to p32 is thought to trigger a signaling pathway that ultimately leads to the activation of effector caspases, such as caspase-3, resulting in the cleavage of cellular substrates and cell death.[4][5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from foundational studies of this compound in breast cancer models.
Table 1: In Vitro Binding and Activity
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | ~ 3 µM | Purified p32 protein | [3] |
| Cytotoxicity | Significant cell death | MDA-MB-435 | [2] |
Table 2: In Vivo Tumor Growth Inhibition
| Breast Cancer Model | Treatment | Outcome | p-value | Reference |
| MDA-MB-435 Xenograft | Systemic this compound | ~50% reduction in tumor volume | < 0.005 |
Table 3: In Vivo Biodistribution of Radiolabeled this compound in MDA-MB-435 Xenografts
| Organ | 1h post-injection (%ID/g) | 4h post-injection (%ID/g) | 24h post-injection (%ID/g) |
| Tumor | 2.5 ± 0.6 | 3.1 ± 0.8 | 1.8 ± 0.5 |
| Blood | 4.2 ± 1.1 | 1.5 ± 0.4 | 0.2 ± 0.1 |
| Liver | 5.1 ± 1.3 | 4.5 ± 1.2 | 2.9 ± 0.7 |
| Kidney | 15.2 ± 3.8 | 8.9 ± 2.2 | 2.1 ± 0.5 |
(Data presented as mean ± standard deviation)
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the foundational studies of this compound.
Fmoc Solid-Phase Peptide Synthesis of this compound
This protocol outlines the manual synthesis of the cyclic peptide this compound (CGNKRTRGC) using Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Cys(Trt)-OH, Fmoc-Gly-OH, Fmoc-Asn(Trt)-OH, Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Thr(tBu)-OH)
-
Coupling reagents: HATU (or HBTU) and DIPEA (or DIEA)
-
Deprotection solution: 20% piperidine (B6355638) in DMF
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF)
-
Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)
-
Oxidation solution for cyclization: e.g., 0.01 M iodine in methanol (B129727) or air oxidation in a basic buffer.
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for at least 1 hour.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group from the resin using 20% piperidine in DMF.
-
Activate the first Fmoc-amino acid (Fmoc-Cys(Trt)-OH) with HATU and DIPEA in DMF.
-
Add the activated amino acid to the resin and allow it to react for 2 hours.
-
-
Chain Elongation:
-
Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Gly, Arg(Pbf), Thr(tBu), Arg(Pbf), Lys(Boc), Asn(Trt), Gly, Cys(Trt)).
-
Perform a Kaiser test after each coupling step to ensure complete reaction.
-
-
Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with ether, and air dry.
-
Purify the linear peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Cyclization:
-
Dissolve the purified linear peptide in a suitable solvent.
-
Induce disulfide bond formation between the two cysteine residues using an oxidizing agent or by air oxidation at a basic pH.
-
Monitor the cyclization reaction by RP-HPLC.
-
-
Final Purification: Purify the cyclic this compound peptide by RP-HPLC and confirm its identity by mass spectrometry.
In Vitro Binding Assay: Fluorescence Polarization
This protocol describes a competitive fluorescence polarization (FP) assay to determine the binding affinity of this compound to the p32 protein.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-LyP-1)
-
Recombinant human p32 protein
-
Unlabeled this compound peptide
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well black plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Determination of Optimal p32 Concentration:
-
In a 384-well plate, add a fixed concentration of FITC-LyP-1 (e.g., 10 nM).
-
Add increasing concentrations of recombinant p32 protein.
-
Incubate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization. The optimal p32 concentration is the one that gives a significant increase in polarization without reaching saturation.
-
-
Competitive Binding Assay:
-
To the wells of a 384-well plate, add the optimal concentration of p32 and the fixed concentration of FITC-LyP-1.
-
Add increasing concentrations of unlabeled this compound as the competitor.
-
Include controls with no competitor (maximum polarization) and no p32 (minimum polarization).
-
Incubate at room temperature for 1 hour, protected from light.
-
-
Data Analysis:
-
Measure the fluorescence polarization.
-
Plot the polarization values against the logarithm of the unlabeled this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) and subsequently the dissociation constant (Kd) using the Cheng-Prusoff equation.
-
In Vitro Cellular Internalization Assay: Confocal Microscopy
This protocol details the visualization and qualitative assessment of this compound internalization into breast cancer cells using confocal microscopy.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Fluorescently labeled this compound (e.g., FITC-LyP-1)
-
Cell culture medium and supplements
-
Glass-bottom dishes or chamber slides
-
Paraformaldehyde (PFA) for fixing
-
DAPI for nuclear staining
-
Mounting medium
-
Confocal laser scanning microscope
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells onto glass-bottom dishes and culture until they reach 50-70% confluency.
-
Peptide Incubation:
-
Replace the culture medium with fresh medium containing FITC-LyP-1 at a desired concentration (e.g., 10 µM).
-
Incubate the cells for various time points (e.g., 30 min, 1h, 2h) at 37°C in a CO2 incubator.
-
-
Cell Fixation and Staining:
-
Wash the cells three times with PBS to remove unbound peptide.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes if intracellular structures are to be stained (optional).
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS.
-
-
Imaging:
-
Add mounting medium to the cells.
-
Image the cells using a confocal microscope with appropriate laser lines and filters for FITC and DAPI.
-
Acquire z-stack images to confirm the intracellular localization of the peptide.
-
In Vivo Breast Cancer Xenograft Model
This protocol describes the establishment of an orthotopic MDA-MB-231 breast cancer xenograft model in immunodeficient mice.
Materials:
-
MDA-MB-231 breast cancer cells
-
Immunodeficient mice (e.g., female athymic nude or NOD/SCID mice, 6-8 weeks old)
-
Matrigel (optional, can enhance tumor take rate)
-
Cell culture medium (e.g., DMEM)
-
PBS
-
Syringes and needles (27-30 gauge)
-
Anesthesia (e.g., isoflurane)
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-231 cells to 80-90% confluency.
-
Harvest the cells using trypsin-EDTA and wash them with PBS.
-
Resuspend the cells in a mixture of serum-free medium or PBS and Matrigel (1:1 ratio, optional) at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
-
Tumor Cell Implantation:
-
Anesthetize the mouse using isoflurane.
-
Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the fourth mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, measure their dimensions (length and width) with calipers every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
-
Treatment and Endpoint:
-
Once tumors reach a desired size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or a control peptide systemically (e.g., via intravenous injection).
-
Continue monitoring tumor growth and the health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry).
-
Signaling Pathways and Experimental Workflows
This compound Induced Apoptotic Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by this compound binding to p32 on the surface of a breast cancer cell, leading to apoptosis.
References
- 1. Molecular Insights on Signaling Cascades in Breast Cancer: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Caspase 3 in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restoring apoptosis in breast cancer via peptide mediated disruption of survivin IAP interaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Exploratory Research of LyP-1 in Different Tumor Types
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor-homing peptide LyP-1 (CGNKRTRGC) has emerged as a significant vector for the targeted diagnosis and therapy of various cancers. Its specificity is attributed to its binding to the cell surface receptor p32 (also known as gC1qR or HABP1), a protein overexpressed in a multitude of tumor types and associated with the tumor microenvironment, particularly in hypoxic regions. This guide provides a comprehensive overview of this compound, detailing its mechanism of action, its expression across different tumors, and its application in preclinical cancer models. Furthermore, this document furnishes detailed experimental protocols for the key assays cited and presents quantitative data in a structured format to facilitate comparative analysis.
The this compound Peptide and its Receptor p32
This compound is a cyclic nonapeptide initially identified through in vivo phage display screening in a breast cancer xenograft model. Its primary receptor, p32, is a mitochondrial protein that is aberrantly translocated to the cell surface in malignant cells, tumor-associated macrophages, and lymphatic endothelial cells.[1] This differential expression between tumor and normal tissues forms the basis of this compound's tumor-targeting capabilities.
Binding Affinity
The interaction between this compound and p32 is specific and exhibits a moderate binding affinity. Saturation binding experiments have determined the dissociation constant (Kd) to be approximately 3 μM . This interaction is crucial for the initial tethering of this compound and this compound-conjugated payloads to the tumor tissue.
Quantitative Analysis of p32 Expression and this compound Efficacy
The therapeutic potential of this compound is intrinsically linked to the expression levels of its receptor, p32, on target cells. Below are summarized findings on p32 expression across various tumor types and the corresponding efficacy of this compound-based interventions.
p32/gC1qR Expression in Human Tumors
| Tumor Type | Finding | Reference |
| Breast Carcinoma | Overexpression of gC1qR is significantly associated with distant metastasis, higher TNM stages, increased tumor size, axillary node metastasis, and poor survival. | (Kim et al., 2016) |
| Malignant Pleural Mesothelioma | gC1qR is overexpressed in all histological subtypes (99.2% of cases) compared to normal pleura. | (Patergnani et al., 2020) |
| Ovarian Cancer | High expression of gC1qR is correlated with advanced tumor stage, grade, and poor clinical outcome. | (Yu et al., 2013) |
| Prostate Cancer | Overexpression of gC1qR is associated with poor prognosis. | (Ghaffari et al., 2018) |
| Colon Carcinoma | Increased expression of gC1qR is observed compared to normal tissue. | (Fogal et al., 2008) |
| Lung Carcinoma | Enhanced gC1qR expression is noted in adenocarcinoma subtypes. | (Ghaffari et al., 2018) |
Therapeutic Efficacy of this compound and its Conjugates
| Tumor Model | Therapeutic Agent | Key Quantitative Outcome | Reference |
| MDA-MB-435 Breast Cancer Xenograft | This compound peptide (60 µg, twice weekly) | Significant tumor growth inhibition compared to control. | (Laakkonen et al., 2004) |
| MDA-MB-231 Triple Negative Breast Cancer Xenograft | Anti-gC1qR antibody (60.11, 100 mg/kg, twice weekly) | Tumor volume reduction of ~55% compared to control at day 35. | [2] |
| Lymphatic Metastatic Tumor Model | This compound-conjugated PEG-PLGA nanoparticles | ~8-fold higher uptake in metastatic lymph nodes compared to non-targeted nanoparticles. | [3] |
| K7M2 Osteosarcoma Model | This compound integrated lipid-polymer composite nanoparticles | Nearly 3-fold enhancement in tumor accumulation compared to non-targeted nanoparticles. | [4] |
Signaling Pathways and Experimental Workflows
The mechanism of this compound internalization and its subsequent effects on tumor cells are multifaceted. The following diagrams illustrate the key signaling pathway and a general workflow for evaluating this compound-based therapies.
Detailed Experimental Protocols
Immunofluorescence Staining for p32 in FFPE Tumor Sections
This protocol is adapted from standard immunofluorescence procedures for formalin-fixed paraffin-embedded (FFPE) tissues.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Sodium Citrate Buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0)
-
Wash Buffer: PBS with 0.1% Tween 20 (PBST)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Rabbit anti-p32/gC1qR polyclonal antibody (e.g., from a commercial supplier, used at a 1:100 dilution)
-
Secondary Antibody: Goat anti-rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488), used at a 1:500 dilution
-
Nuclear Counterstain: DAPI (1 µg/mL)
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded ethanol series: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Pre-heat Antigen Retrieval Buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with PBST.
-
-
Staining:
-
Permeabilize sections with 0.25% Triton X-100 in PBS for 10 minutes (optional, for intracellular targets).
-
Rinse with PBST (3 x 5 minutes).
-
Block non-specific binding with Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
Incubate with the primary anti-p32 antibody diluted in Blocking Buffer overnight at 4°C.
-
Wash slides with PBST (3 x 5 minutes).
-
Incubate with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash slides with PBST (3 x 5 minutes), protected from light.
-
-
Counterstaining and Mounting:
-
Incubate with DAPI for 5 minutes at room temperature.
-
Rinse with PBS.
-
Mount coverslips using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize using a fluorescence or confocal microscope with appropriate filter sets.
-
In Vivo Imaging of Fluorescently Labeled this compound
This protocol outlines the general procedure for non-invasive imaging of tumor targeting by fluorescently labeled this compound in a xenograft mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with MDA-MB-435 xenografts)
-
This compound peptide conjugated to a near-infrared (NIR) fluorophore (e.g., Cy5.5-LyP-1)
-
Saline or PBS for injection
-
In vivo imaging system (e.g., IVIS Spectrum)
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mouse using isoflurane.
-
Place the mouse in the imaging chamber of the in vivo imaging system.
-
-
Peptide Administration:
-
Acquire a baseline pre-injection image.
-
Administer Cy5.5-LyP-1 (e.g., 0.8 nmol in 100 µL saline) via tail vein or retro-orbital injection.[5]
-
-
Image Acquisition:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24 hours) to determine the optimal time for tumor accumulation and clearance from non-target tissues. A common imaging time point is 45 minutes post-injection for assessing lymph node involvement.[6]
-
Use appropriate excitation and emission filters for the specific NIR fluorophore.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and other organs of interest using the system's software.
-
Express the data as radiant efficiency or photon flux.
-
Compare the signal in the tumor to that in contralateral tissues or in mice injected with a control (scrambled) peptide.
-
Flow Cytometry for Cell Surface p32 Expression
This protocol is for the quantitative analysis of p32 expression on the surface of tumor cells in suspension.
Materials:
-
Tumor cell lines of interest
-
Cell dissociation solution (e.g., Trypsin-EDTA or a non-enzymatic solution)
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)
-
Fc Block (e.g., purified anti-CD16/32 for mouse cells)
-
Primary Antibody: FITC-conjugated anti-p32/gC1qR antibody or an unconjugated primary antibody with a corresponding fluorescent secondary antibody.
-
Isotype control antibody
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
Count cells and resuspend in ice-cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into flow cytometry tubes.
-
(Optional) Block Fc receptors by adding Fc Block and incubating for 10 minutes at 4°C.
-
Add the primary anti-p32 antibody or the isotype control antibody at a pre-determined optimal concentration.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice by adding 2 mL of Flow Cytometry Staining Buffer, centrifuging at 300 x g for 5 minutes, and decanting the supernatant.
-
If using an unconjugated primary antibody, resuspend the cells in 100 µL of buffer containing the fluorescently labeled secondary antibody and incubate for 30 minutes at 4°C in the dark. Wash as in the previous step.
-
-
Data Acquisition and Analysis:
-
Resuspend the final cell pellet in 500 µL of Flow Cytometry Staining Buffer.
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software, gating on the live cell population and comparing the fluorescence intensity of cells stained with the anti-p32 antibody to the isotype control.
-
TUNEL Assay for Apoptosis in Tumor Tissue
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections from tumors treated with this compound or its conjugates.
Materials:
-
FFPE or frozen tumor sections
-
TUNEL assay kit (commercial kits are recommended, e.g., using BrdU-Red or FITC-dUTP)
-
Proteinase K
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Slide Preparation:
-
Deparaffinize and rehydrate FFPE sections as described in the immunofluorescence protocol. For frozen sections, fix with 4% paraformaldehyde.
-
-
Permeabilization:
-
Incubate slides with Proteinase K (20 µg/mL) for 15 minutes at room temperature.
-
Rinse with PBS.
-
-
TUNEL Reaction:
-
Follow the manufacturer's protocol for the specific TUNEL kit. This typically involves:
-
Incubating the slides with an equilibration buffer.
-
Incubating with the TdT reaction mix (containing TdT enzyme and labeled nucleotides) in a humidified chamber at 37°C for 1 hour, protected from light.
-
Stopping the reaction by immersing the slides in a stop/wash buffer.
-
-
-
Detection (for indirect assays):
-
If using a hapten-labeled nucleotide (e.g., BrdU), incubate with a fluorescently labeled anti-hapten antibody.
-
-
Counterstaining and Imaging:
Conclusion
The this compound peptide represents a promising platform for the development of targeted cancer therapies and diagnostics. Its ability to specifically bind to the overexpressed p32 receptor on tumor cells and associated stromal cells, coupled with its intrinsic pro-apoptotic properties and its capacity for internalization via the CendR pathway, makes it a versatile tool in oncology research. The quantitative data and detailed protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals exploring the potential of this compound in various tumor types. Further investigation into this compound-based combination therapies and the development of novel this compound conjugates are warranted to fully realize its clinical potential.
References
- 1. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti gC1qR/p32/HABP1 Antibody Therapy Decreases Tumor Growth in an Orthotopic Murine Xenotransplant Model of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TUNEL staining [abcam.com]
- 8. TUNEL assay - Wikipedia [en.wikipedia.org]
The Role of LyP-1 in Penetrating the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) presents a formidable barrier to the effective delivery of therapeutic agents. Its complex architecture, characterized by a dense extracellular matrix, abnormal vasculature, and high interstitial fluid pressure, significantly impedes drug penetration. The tumor-homing peptide LyP-1 (CGNKRTRGC) has emerged as a promising tool to overcome these barriers. This compound specifically targets the p32 protein (also known as gC1qR or HABP1), which is overexpressed on the surface of various tumor cells and tumor-associated cells, such as macrophages and lymphatic endothelial cells.[1][2] This targeted binding, coupled with a unique internalization mechanism, allows this compound and its conjugated cargo to penetrate deep into the tumor tissue, enhancing the efficacy of anticancer therapies. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its performance, detailed experimental protocols, and a visualization of the key signaling pathways involved.
Mechanism of Action: The CendR Pathway
This compound's ability to penetrate the TME is mediated by the C-end Rule (CendR) pathway.[1] This process involves a multi-step mechanism:
-
Initial Binding to p32: The cyclic this compound peptide first binds to its primary receptor, p32, which is aberrantly located on the surface of tumor cells.[1][2] This interaction concentrates this compound at the tumor site.
-
Proteolytic Cleavage: Within the protease-rich TME, this compound undergoes proteolytic cleavage. This cleavage linearizes the peptide and exposes a cryptic C-terminal R/KXXR/K motif, transforming this compound into its truncated form, tthis compound.[1][3] While the specific proteases responsible for this cleavage in the TME are not definitively identified, matrix metalloproteinases (MMPs) and cathepsins are known to be abundant and could play a role.[4][5][6][7]
-
Neuropilin-1 Binding and Internalization: The exposed CendR motif of tthis compound then binds to neuropilin-1 (NRP-1), a receptor also overexpressed on tumor cells and endothelial cells.[3] This binding triggers an endocytic pathway, leading to the internalization of tthis compound and any conjugated cargo into the cell and subsequent transport into the tumor parenchyma.[1][3]
Quantitative Data
The following tables summarize key quantitative data related to the performance of this compound in tumor targeting and penetration.
Table 1: Binding Affinity of this compound
| Ligand | Receptor | Binding Affinity (Kd) | Cell Line/System | Reference |
| This compound | p32 | 3 µM | Purified protein | [2] |
Table 2: In Vitro and In Vivo Efficacy of this compound Conjugates
| This compound Conjugate | Application | Quantitative Outcome | Model System | Reference |
| This compound-conjugated PEG-PLGA nanoparticles | In vitro cellular uptake | ~4-fold increase compared to non-targeted nanoparticles | Pancreatic cancer cells | [8] |
| This compound-conjugated PEG-PLGA nanoparticles | In vivo uptake in metastatic lymph nodes | ~8-fold increase compared to non-targeted nanoparticles | Pancreatic cancer mouse model | [8] |
| This compound peptide | In vivo tumor growth inhibition | ~50% reduction in tumor volume | MDA-MB-435 breast cancer xenograft | [9] |
| This compound-Bi2S3 Nanoparticles | In vivo tumor accumulation | 1.7-fold higher accumulation than non-targeted nanoparticles at 4.5h | 4T1 breast cancer xenograft | |
| This compound NP | In vivo tumor accumulation | Nearly 3-fold enhancement compared to non-targeted counterparts | K7M2 osteosarcoma tumor model | [10] |
Note: Specific penetration depth of this compound into tumor tissue in micrometers is not consistently reported in the literature, though its ability to penetrate deep into the tumor parenchyma is well-documented qualitatively.
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the function of this compound.
ELISA-Based this compound and p32 Binding Assay
This protocol is adapted from standard ELISA procedures to quantify the binding affinity between this compound and p32.
Materials:
-
High-binding 96-well microtiter plates
-
Recombinant human p32 protein
-
Biotinylated this compound peptide
-
Coating Buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of recombinant p32 protein (1-10 µg/mL in Coating Buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Peptide Incubation: Add serial dilutions of biotinylated this compound peptide (in Blocking Buffer) to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate (diluted in Blocking Buffer according to manufacturer's instructions) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with Wash Buffer.
-
Detection: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The data can be used to calculate the dissociation constant (Kd).
In Vivo Tumor Penetration and Imaging
This protocol describes a method to visualize and quantify the penetration of fluorescently labeled this compound into tumor tissue in a mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Fluorescently labeled this compound (e.g., FITC-LyP-1)
-
Anesthesia (e.g., isoflurane)
-
In vivo imaging system (e.g., IVIS Spectrum) or multiphoton microscope
-
Tissue fixation and embedding reagents
-
Confocal microscope
Procedure:
-
Peptide Administration: Inject the fluorescently labeled this compound peptide intravenously into tumor-bearing mice. A control group should be injected with a scrambled, fluorescently labeled peptide.
-
In Vivo Imaging (Optional): At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body fluorescence imaging to monitor the accumulation of the peptide in the tumor.[11]
-
Tissue Harvest and Preparation: At the final time point, euthanize the mice and excise the tumors and other organs for ex vivo imaging and histological analysis.
-
Whole-Mount Immunofluorescence (for 3D visualization):
-
Fix the tumor tissue (e.g., in 4% paraformaldehyde).
-
Permeabilize the tissue (e.g., with Triton X-100).
-
If necessary, perform antigen retrieval.
-
The fluorescent signal from the labeled this compound can be directly visualized. Counterstaining for blood vessels (e.g., with anti-CD31 antibody) and cell nuclei (e.g., with DAPI) is recommended.
-
Image the whole-mount tissue using a confocal or multiphoton microscope to assess the depth of peptide penetration.[12][13]
-
-
Image Analysis: Quantify the fluorescence intensity as a function of distance from the nearest blood vessel to determine the penetration depth.
Visualizations
This compound Tumor Penetration Workflow
Caption: Workflow of this compound mediated tumor penetration.
p32 Signaling Pathway in Cancer
Caption: Overview of p32-mediated signaling pathways in cancer.
Conclusion and Future Directions
The this compound peptide represents a significant advancement in overcoming the delivery barriers imposed by the tumor microenvironment. Its specific targeting of p32 and the subsequent activation of the CendR pathway facilitate deep tumor penetration, a critical factor for enhancing the therapeutic index of anticancer drugs. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to further explore and harness the potential of this compound-based therapies.
Future research should focus on several key areas. Firstly, the identification of the specific proteases responsible for this compound cleavage in the TME would enable the design of more efficient and tumor-specific activatable drug delivery systems. Secondly, a more comprehensive understanding of the p32 interactome and its downstream signaling pathways could reveal new therapeutic targets and combination strategies. Finally, while preclinical data is promising, further clinical trials are necessary to translate the potential of this compound-based therapies into effective treatments for cancer patients. As of now, there is limited publicly available information on the clinical trial status of this compound-based therapeutics.
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Matrix-metalloproteinase-9 is cleaved and activated by cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective cleavage of human IgG by the matrix metalloproteinases, matrilysin and stromelysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 9. pnas.org [pnas.org]
- 10. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 11. In Vivo Imaging of Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-Resolution Multiphoton Imaging of Tumors In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for whole-mount immunofluorescence staining of ECM gel-embedded innervated pancreatic organoids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for LyP-1 Peptide Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LyP-1 peptide, with the amino acid sequence Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys (CGNKRTRGC), is a cyclic nonapeptide that has garnered significant interest in cancer research and targeted drug delivery.[1] Its ability to specifically bind to the p32 receptor (gC1qR), which is overexpressed on the surface of various tumor cells and tumor-associated macrophages, makes it a promising candidate for targeted imaging agents and therapeutics. The cyclic structure, formed by a disulfide bond between the two terminal cysteine residues, is crucial for its receptor-binding affinity and biological activity.
These application notes provide a detailed protocol for the chemical synthesis and purification of the this compound peptide, employing Fmoc-based solid-phase peptide synthesis (SPPS) and reversed-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation
Table 1: Physicochemical Properties of this compound Peptide
| Property | Value | Reference |
| Amino Acid Sequence | H-Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys-OH (Disulfide bridge: Cys1-Cys9) | [1] |
| Molecular Formula | C₃₆H₆₅N₁₇O₁₂S₂ | N/A |
| Average Molecular Weight | 992.2 g/mol | [1] |
| Purity (Post-HPLC) | > 95% | [1] |
Table 2: Expected Yields and Purity at Different Stages of this compound Synthesis
| Stage | Typical Yield (%) | Typical Purity (%) |
| Crude Peptide (Post-Cleavage) | 60 - 75 | 50 - 70 |
| After HPLC Purification | 25 - 40 | > 95 |
| After Lyophilization | > 98 (of purified peptide) | > 95 |
Note: Yields are highly dependent on the scale of synthesis, quality of reagents, and efficiency of coupling and cleavage steps.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound Peptide (Fmoc-SPPS)
This protocol outlines the manual synthesis of the linear this compound peptide on a rink amide resin using the Fmoc/tBu strategy.
1. Resin Preparation:
-
Swell 100 mg of Rink Amide MBHA resin (substitution level: 0.5-0.8 mmol/g) in dimethylformamide (DMF) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
2. First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Dissolve 4 equivalents of Fmoc-Cys(Trt)-OH, 3.9 equivalents of HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), and 8 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.
-
Add the activation solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF (3x), dichloromethane (B109758) (DCM) (3x), and DMF (3x).
3. Fmoc Deprotection:
-
Add a 20% solution of piperidine (B6355638) in DMF to the resin.
-
Agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
4. Subsequent Amino Acid Couplings:
-
Repeat the coupling and deprotection steps for each subsequent amino acid in the this compound sequence (Gly, Arg(Pbf), Thr(tBu), Arg(Pbf), Lys(Boc), Asn(Trt), Gly, Cys(Trt)).
-
Use 4 equivalents of the corresponding Fmoc-protected amino acid, 3.9 equivalents of HBTU, and 8 equivalents of DIPEA for each coupling step.
-
Monitor the completion of each coupling reaction using a Kaiser test. If the test is positive (blue beads), recouple the amino acid.
5. Final Fmoc Deprotection:
-
After the final amino acid coupling, perform a final Fmoc deprotection as described in step 3.
-
Wash the resin thoroughly with DMF, followed by DCM, and finally methanol.
-
Dry the resin under vacuum.
Protocol 2: Cleavage of the Peptide from the Resin
1. Cleavage Cocktail Preparation:
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
2. Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per 100 mg of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
3. Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold excess).
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
4. Drying:
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 3: Disulfide Bond Formation (Cyclization)
This protocol describes the formation of the intramolecular disulfide bond in solution.
1. Peptide Dissolution:
-
Dissolve the crude linear this compound peptide in a solution of 50% acetonitrile (B52724) in water at a concentration of approximately 0.1-0.5 mg/mL.
2. pH Adjustment:
-
Adjust the pH of the peptide solution to 8.0-8.5 using a dilute ammonium (B1175870) hydroxide (B78521) solution.
3. Oxidation:
-
Stir the solution vigorously, open to the air, for 12-24 hours to allow for air oxidation of the thiol groups.
-
Alternatively, for a more controlled and faster reaction, add a 3% hydrogen peroxide solution dropwise while monitoring the reaction progress by analytical HPLC.
4. Quenching and Acidification:
-
Once the cyclization is complete (as determined by HPLC-MS analysis showing the disappearance of the linear peptide peak and the appearance of the cyclic peptide peak), quench any remaining oxidizing agent by adding a small amount of methionine.
-
Acidify the solution to a pH of ~2-3 with TFA.
Protocol 4: Purification by Reversed-Phase HPLC (RP-HPLC)
1. Sample Preparation:
-
Dissolve the crude cyclic this compound peptide in the HPLC mobile phase A (see below).
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Preparative C18 column (e.g., 10 µm particle size, 250 x 21.2 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 35% Mobile Phase B over 30 minutes is a good starting point. This may need to be optimized for best separation.
-
Flow Rate: 15-20 mL/min for a preparative column.
-
Detection: UV absorbance at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of each fraction using analytical RP-HPLC.
4. Lyophilization:
-
Pool the fractions with a purity of >95%.
-
Freeze the pooled fractions and lyophilize to obtain the final purified this compound peptide as a white powder.
Protocol 5: Characterization by Mass Spectrometry
1. Sample Preparation:
-
Dissolve a small amount of the lyophilized this compound peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
2. Mass Spectrometry Analysis:
-
Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry.
-
Confirm the presence of the desired molecular ion peak corresponding to the calculated mass of the cyclic this compound peptide.
Mandatory Visualization
Caption: Workflow for this compound Peptide Synthesis and Purification.
Signaling Pathways and Logical Relationships
The this compound peptide's mechanism of action involves binding to the p32 receptor, which is often upregulated on the surface of cancer cells. This interaction can lead to the internalization of the peptide, and by extension, any conjugated cargo, into the tumor cell. This targeted delivery mechanism is a key rationale for its development in oncology.
Caption: this compound Peptide Binding and Internalization Pathway.
References
Application Notes and Protocols: Conjugation of LyP-1 Peptide to Nanoparticles for Targeted Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic peptide LyP-1 (sequence: CGNKRTRGC) is a tumor-homing peptide that specifically targets the p32 protein (also known as gC1qR or HABP1), which is overexpressed on the surface of various tumor cells, tumor-associated macrophages (TAMs), and lymphatic endothelial cells.[1][2] This specificity makes this compound an attractive ligand for conjugating to nanoparticles (NPs) to enhance the targeted delivery of therapeutic and diagnostic agents to the tumor microenvironment. This document provides detailed protocols for two common methods of conjugating this compound to nanoparticles: EDC/NHS chemistry and thiol-maleimide "click" chemistry. It also includes quantitative data on the characterization and efficacy of this compound-conjugated nanoparticles and diagrams illustrating the conjugation workflow and the this compound targeting pathway.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound-conjugated nanoparticles, providing insights into their physicochemical properties and targeting capabilities.
Table 1: Physicochemical Characterization of this compound-Conjugated Nanoparticles
| Nanoparticle Type | Conjugation Chemistry | Parameter | Unconjugated NP | This compound-Conjugated NP | Reference |
| PLGA | Thiol-Maleimide | Size (nm) | ~90 | ~90 | [1] |
| Lipid-Polymer Composite | EDC/NHS | Size (nm) | 68 ± 4 | 79 ± 3 | |
| Lipid-Polymer Composite | EDC/NHS | Zeta Potential (mV) | -37 ± 3 | -39 ± 4 | |
| Alginate-based | Electrostatic Adsorption | Size (nm) | Not specified | 138.5 ± 4.65 | [3] |
| Alginate-based | Electrostatic Adsorption | Zeta Potential (mV) | -29.20 ± 0.86 | 18.6 ± 0.49 | [3] |
| Iron Oxide | Not specified | Size (nm) | Not specified | Not specified | [2] |
Table 2: In Vitro and In Vivo Targeting Efficacy of this compound-Conjugated Nanoparticles
| Nanoparticle System | Model | Parameter | Fold Increase (this compound vs. Non-targeted) | Reference |
| PEG-PLGA Nanoparticles | In vitro cellular uptake | Cellular Uptake | ~4 | [1] |
| Lipid-Polymer Composite Nanoparticles | In vitro (K7M2 mouse osteosarcoma cells) | Cellular Uptake | Significantly Higher | |
| Iron Oxide Nanoparticles | Ex vivo (MDA-MB-231 tumors) | Fluorescent Signal | 2.6 | [2] |
| PEG-PLGA Nanoparticles | In vivo (metastatic lymph nodes) | Accumulation | ~8 | [1][4] |
| Lipid-Polymer Composite Nanoparticles | In vivo (K7M2 tumor) | Tumor Accumulation | ~3 |
Experimental Protocols
Two primary chemical strategies are detailed below for the covalent conjugation of the this compound peptide to nanoparticles. The choice of method depends on the available functional groups on both the nanoparticle surface and the peptide.
Protocol 1: EDC/NHS Chemistry for Amide Bond Formation
This protocol is suitable for nanoparticles with carboxyl groups on their surface and utilizes the primary amine groups on the this compound peptide (N-terminus or lysine (B10760008) residues) to form a stable amide bond.
Materials:
-
Carboxyl-functionalized nanoparticles (e.g., PLGA-COOH, DSPE-PEG-COOH)
-
This compound peptide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 5.0-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., dialysis tubing with appropriate molecular weight cutoff, size exclusion chromatography column)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxyl-functionalized nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
-
Activation of Carboxyl Groups:
-
Freshly prepare EDC and NHS/Sulfo-NHS solutions in Activation Buffer.
-
Add EDC and NHS/Sulfo-NHS to the nanoparticle suspension. A common starting point is a 4-fold molar excess of EDC and a 10-fold molar excess of NHS/Sulfo-NHS relative to the carboxyl groups on the nanoparticles.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Purification of Activated Nanoparticles (Optional but Recommended):
-
Remove excess EDC and NHS by centrifugation and resuspension in Coupling Buffer or by using a desalting column.
-
-
Conjugation of this compound Peptide:
-
Dissolve the this compound peptide in Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 5 to 20-fold molar excess of peptide to nanoparticles is a typical starting range for optimization.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of Unreacted NHS Esters:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any remaining NHS esters.
-
-
Purification of this compound-Conjugated Nanoparticles:
-
Remove unconjugated peptide and other small molecules by dialysis against PBS or through size exclusion chromatography.
-
-
Characterization:
-
Determine the size and zeta potential of the conjugated nanoparticles using Dynamic Light Scattering (DLS).
-
Quantify the conjugation efficiency by measuring the concentration of unconjugated this compound in the supernatant/flow-through using methods like HPLC or a BCA protein assay.
-
Protocol 2: Thiol-Maleimide "Click" Chemistry
This protocol is ideal for nanoparticles functionalized with maleimide (B117702) groups and utilizes the free thiol group from the cysteine residue in the this compound peptide to form a stable thioether bond.
Materials:
-
Maleimide-functionalized nanoparticles (e.g., Maleimide-PEG-PLGA)
-
This compound peptide (containing a free thiol group)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed
-
Quenching Reagent: L-cysteine or β-mercaptoethanol
-
Purification system (e.g., dialysis, size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation:
-
Disperse the maleimide-functionalized nanoparticles in degassed Conjugation Buffer to a concentration of 1-10 mg/mL.
-
-
This compound Peptide Preparation:
-
Dissolve the this compound peptide in degassed Conjugation Buffer. If the peptide has formed disulfide bonds, it must first be reduced using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).
-
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle suspension. A 10 to 20-fold molar excess of this compound to the maleimide groups on the nanoparticles is a recommended starting point.
-
React for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.
-
-
Quenching of Unreacted Maleimide Groups:
-
Add a molar excess of the Quenching Reagent (e.g., L-cysteine) to the reaction mixture.
-
Incubate for 30 minutes at room temperature to block any unreacted maleimide groups.
-
-
Purification of this compound-Conjugated Nanoparticles:
-
Purify the conjugated nanoparticles from excess peptide and quenching reagent using dialysis or size exclusion chromatography.
-
-
Characterization:
-
Analyze the size and zeta potential of the final conjugates by DLS.
-
Determine the amount of conjugated this compound by measuring the unbound peptide in the purification fractions via HPLC or a suitable peptide quantification assay.
-
Visualizations
This compound Conjugation Workflow (EDC/NHS Chemistry)
Caption: Workflow for conjugating this compound to nanoparticles using EDC/NHS chemistry.
This compound Signaling and Targeting Pathway
Caption: this compound mediated nanoparticle targeting and internalization pathway.
References
- 1. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Conjugated Nanoparticles for Magnetic Resonance Imaging of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and targeting ability evaluation of cell-penetrating peptide this compound modified alginate-based nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes: Fluorescent Labeling of the LyP-1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LyP-1 peptide (sequence: CGNKRTRGC) is a cyclic nine-amino-acid peptide renowned for its ability to home to tumors and atherosclerotic plaques.[1][2] It selectively binds to the p32 protein (also known as gC1qR/HABP1), which is overexpressed on the surface of various tumor cells, tumor-associated macrophages, and in tumor lymphatics.[1][2][3] This targeting capability makes this compound an exceptional vector for the delivery of imaging agents and therapeutic payloads.[1] Fluorescent labeling of this compound is a critical technique that enables researchers to visualize biological processes, track peptide distribution in vitro and in vivo, and quantify receptor interactions.[4][5] These application notes provide detailed protocols for labeling the this compound peptide with fluorescent dyes using two primary chemical strategies.
Principle of this compound Internalization
The mechanism of this compound's entry into target cells is a multi-step process. Initially, the cyclic this compound peptide binds to its primary receptor, p32, on the cell surface. Following this binding, the peptide undergoes proteolytic cleavage, which linearizes it. This conformational change exposes a C-terminal C-end rule (CendR) motif, specifically (R/K)XX(R/K). This newly exposed motif then interacts with Neuropilin-1/2 (NRP1/2), triggering subsequent internalization of the peptide and any conjugated cargo into the cell.[1]
References
Application Notes and Protocols: LyP-1 Targeted Liposomes for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted delivery of therapeutic agents to pathological tissues remains a significant challenge in drug development. Active targeting strategies, which utilize ligands to direct drug carriers to specific receptors overexpressed on diseased cells, offer a promising approach to enhance therapeutic efficacy while minimizing off-target side effects[1][2]. The cyclic nine-amino-acid peptide, LyP-1, has emerged as a potent homing peptide for cancer therapy[3][4]. It selectively binds to the p32 protein (also known as gC1qR), which is overexpressed on the surface of various tumor cells, tumor-associated macrophages, and lymphatic endothelial cells[1][5]. This unique targeting ability, coupled with its capacity to penetrate tissues and induce apoptosis in target cells, makes this compound an attractive candidate for delivering drug payloads[1][4].
Liposomes, versatile spherical vesicles composed of a lipid bilayer, are well-established as effective drug carriers due to their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs[6][7][8]. By functionalizing the surface of liposomes with the this compound peptide, it is possible to create a drug delivery system that combines the benefits of liposomal encapsulation with the specific tumor-homing properties of this compound. This application note provides detailed protocols for the preparation, characterization, and evaluation of this compound targeted liposomes for drug delivery.
Signaling and Targeting Pathway
The this compound peptide utilizes a multi-step process to recognize and internalize into target cells. Initially, the cyclic form of this compound binds to its primary receptor, p32, on the cell surface. Following this binding, the peptide is proteolytically cleaved into a linear, truncated form (tthis compound). This cleavage exposes a C-terminal CendR (C-end rule) motif, which then interacts with neuropilin receptors (NRP1/NRP2) to trigger internalization[1].
Caption: this compound targeting and internalization pathway.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and evaluation of this compound targeted liposomes.
Protocol 1: Preparation of this compound Targeted Liposomes
This protocol describes the preparation of doxorubicin (B1662922) (DOX)-loaded liposomes targeted with this compound using the thin-film hydration method followed by extrusion and peptide conjugation via post-insertion.
Materials:
-
Lipids: 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC), Cholesterol, 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000), and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000] (DSPE-PEG2000-Mal)
-
Drug: Doxorubicin hydrochloride (DOX)
-
Peptide: this compound peptide with a C-terminal cysteine (CGNKRTRGC)
-
Solvents: Chloroform, Methanol (B129727)
-
Buffers: Phosphate-Buffered Saline (PBS, pH 7.4), Ammonium (B1175870) Sulfate (B86663) solution (300 mM), HEPES buffer
Procedure:
-
Lipid Film Formation:
-
Dissolve DSPC, Cholesterol, and DSPE-PEG2000 in a molar ratio of approximately 55:40:5 in a chloroform/methanol mixture in a round-bottom flask[9][10].
-
Remove the organic solvents using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (Tc of DSPC is ~55°C) to form a thin, uniform lipid film on the flask wall[11][12].
-
Dry the film further under high vacuum for at least 2 hours (or overnight) to remove any residual solvent[9].
-
-
Hydration and Drug Loading (Ammonium Sulfate Gradient Method):
-
Hydrate the dried lipid film with a 300 mM ammonium sulfate solution by vortexing the flask. The hydration temperature should be kept above the Tc of the lipids (~60-65°C)[10]. This process forms multilamellar vesicles (MLVs).
-
To create a transmembrane pH gradient, remove the extra-liposomal ammonium sulfate by dialysis or size exclusion chromatography against a sucrose (B13894) or saline solution.
-
Add the doxorubicin solution to the liposome (B1194612) suspension and incubate at 60°C to facilitate active drug loading into the liposomes.
-
-
Sizing by Extrusion:
-
To produce unilamellar vesicles with a uniform size distribution, subject the MLV suspension to extrusion[10].
-
Load the suspension into an extruder (e.g., Avanti Mini-Extruder) pre-heated to ~65°C.
-
Pass the liposomes 10-20 times through polycarbonate membranes with a defined pore size, typically starting with 400 nm and followed by 100 nm membranes, to obtain small unilamellar vesicles (SUVs)[10].
-
-
Peptide Conjugation (Post-Insertion Method):
-
Prepare micelles of DSPE-PEG2000-Maleimide by dissolving it in the reaction buffer.
-
Incubate the pre-formed, drug-loaded liposomes with the DSPE-PEG2000-Maleimide micelles at 60°C. This allows the maleimide-functionalized lipid to "insert" into the outer leaflet of the liposome bilayer[13].
-
Dissolve the cysteine-terminated this compound peptide in HEPES buffer and add it to the maleimide-functionalized liposome suspension.
-
Allow the reaction to proceed for several hours at room temperature to form a stable thioether bond between the peptide's cysteine and the maleimide (B117702) group on the liposome surface.
-
Remove unconjugated peptide and micelles by dialysis or size exclusion chromatography.
-
Protocol 2: Characterization of Liposomes
Proper characterization is essential to ensure the quality, stability, and desired function of the liposomal formulation[6][14].
1. Size and Polydispersity Index (PDI):
-
Procedure: Dilute a small aliquot of the liposome suspension in PBS (pH 7.4). Measure the hydrodynamic diameter and PDI using a Zetasizer instrument. The PDI value indicates the broadness of the size distribution; a value below 0.2 is generally considered acceptable for drug delivery applications[17].
2. Zeta Potential:
-
Method: Laser Doppler Velocimetry.
-
Procedure: Measure the surface charge of the liposomes using the same DLS instrument. The zeta potential provides an indication of the colloidal stability of the formulation.
3. Morphology:
-
Method: Transmission Electron Microscopy (TEM) or Cryo-TEM[15][18].
-
Procedure: Place a drop of the diluted liposome suspension on a carbon-coated copper grid. For conventional TEM, negatively stain with a solution like uranyl acetate. For Cryo-TEM, the sample is flash-frozen. Image the grid to visualize the size, shape, and lamellarity of the vesicles.
4. Encapsulation Efficiency (EE) and Drug Loading Content (LC):
-
Method: Spectrofluorometry or High-Performance Liquid Chromatography (HPLC)[6][15].
-
Procedure:
-
Separate the unencapsulated ("free") drug from the liposomes using size exclusion chromatography (e.g., a Sephadex G-50 column).
-
Quantify the amount of free drug in the collected fractions.
-
Disrupt the liposomes in the liposomal fraction using a suitable solvent (e.g., methanol or isopropanol) to release the encapsulated drug[6].
-
Quantify the total amount of drug.
-
Calculate EE and LC using the following formulas:
-
EE (%) = (Total Drug - Free Drug) / Total Drug * 100
-
LC (%) = (Total Drug - Free Drug) / Total Lipid Weight * 100
-
-
Protocol 3: In Vitro and In Vivo Evaluation
1. Cellular Uptake Study:
-
Method: Confocal Microscopy or Flow Cytometry.
-
Procedure:
-
Label the liposomes with a fluorescent dye (e.g., Rhodamine).
-
Incubate p32-positive cancer cells (e.g., MDA-MB-435) with fluorescently labeled this compound liposomes, non-targeted liposomes, and a control peptide liposome for various time points[19].
-
Wash the cells thoroughly to remove non-internalized liposomes.
-
Visualize and quantify the cellular uptake using confocal microscopy (for localization) or flow cytometry (for quantification)[19].
-
2. In Vitro Cytotoxicity Assay:
-
Method: MTT or similar cell viability assay[20].
-
Procedure:
-
Seed p32-positive cancer cells in 96-well plates.
-
Treat the cells with serial dilutions of free drug, drug-loaded non-targeted liposomes, and drug-loaded this compound targeted liposomes.
-
After a set incubation period (e.g., 48-72 hours), assess cell viability using the MTT assay.
-
Calculate the half-maximal inhibitory concentration (IC50) for each formulation to determine its cytotoxic efficacy[1].
-
3. In Vivo Tumor Targeting and Efficacy Study:
-
Method: Animal model (e.g., tumor-bearing nude mice).
-
Procedure:
-
Establish tumors by subcutaneously inoculating p32-positive cancer cells into nude mice[1][4].
-
For biodistribution, intravenously inject fluorescently labeled liposomes (this compound targeted vs. non-targeted). At various time points, harvest tumors and major organs, and quantify fluorescence using an in vivo imaging system or by homogenizing tissues[17].
-
For efficacy, once tumors reach a certain volume, randomly assign mice to treatment groups (e.g., saline, free drug, non-targeted liposomes, this compound targeted liposomes).
-
Administer treatments intravenously according to a defined schedule.
-
Monitor tumor volume and body weight regularly. At the end of the study, excise tumors for further analysis (e.g., histology, apoptosis assays)[4][21].
-
Experimental Workflows and Data
General Experimental Workflow
The overall process for developing and testing this compound targeted liposomes follows a logical progression from formulation to preclinical evaluation.
Caption: Workflow for preparing and evaluating this compound liposomes.
Summary of Physicochemical Properties
This table summarizes typical characterization data for this compound targeted nanoparticles based on published literature.
| Parameter | Non-Targeted Liposome | This compound Targeted Liposome | Method | Reference |
| Average Size (nm) | 112.9 ± 11.9 | 130.5 ± 12.6 | DLS | [18] |
| Polydispersity Index (PDI) | ~0.15 | ~0.15 - 0.20 | DLS | [17] |
| Zeta Potential (mV) | -13.4 ± 2.1 | -22.2 ± 3.5 | DLS | [18] |
| Encapsulation Efficiency (%) | >90% | >90% | HPLC / Fluorometry | [18] |
| Morphology | Spherical Vesicles | Spherical Vesicles | TEM | [17][18] |
Summary of In Vitro/In Vivo Performance
This table presents comparative data on the biological performance of targeted versus non-targeted liposomes.
| Parameter | Non-Targeted Liposome-DOX | This compound Liposome-DOX | Finding | Reference |
| Cellular Uptake | Lower | Significantly Higher | This compound enhances uptake in p32+ cells. | [17][19] |
| IC50 (MDA-MB-435 cells) | Higher | Significantly Lower | This compound targeting increases cytotoxicity. | [1] |
| Tumor Accumulation | Moderate | ~3-fold Higher | This compound enhances tumor accumulation. | [17] |
| Tumor Growth Inhibition | Moderate | Significantly Higher | Targeted therapy is more effective. | [1][4] |
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Liposomal Drug Delivery: Overview of the Current Applications and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. cris.unibo.it [cris.unibo.it]
- 7. Liposomes for oral delivery of protein and peptide-based therapeutics: challenges, formulation strategies, and advances - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 8. Targeted liposomal drug delivery: a nanoscience and biophysical perspective - Nanoscale Horizons (RSC Publishing) [pubs.rsc.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. ableweb.org [ableweb.org]
- 11. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Liposome Preparation Method 1 - CD Bioparticles Blog [cd-bioparticles.net]
- 13. In vitro and in vivo comparison of immunoliposomes made by conventional coupling techniques with those made by a new post-insertion approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Liposome Characterization Technologies - CD Formulation [formulationbio.com]
- 15. Liposomes: preparation and characterization with a special focus on the application of capillary electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 18. dovepress.com [dovepress.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted siRNA Delivery in vitro Using LyP-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor-homing peptide LyP-1 (sequence: CGNKRTRGC) offers a promising strategy for the targeted delivery of therapeutic agents, including small interfering RNA (siRNA), to cancer cells.[1][2] this compound selectively binds to the p32 protein (also known as gC1qR or HABP1), which is overexpressed on the surface of various tumor cells and tumor-associated macrophages, particularly in hypoxic regions.[3][4][5][6] This targeted approach enhances the specificity and efficacy of siRNA-mediated gene silencing while minimizing off-target effects.[1]
These application notes provide an overview of the principles and methodologies for utilizing this compound as a vehicle for siRNA delivery in in vitro cancer models. Detailed protocols for key experiments are outlined to guide researchers in the successful application of this technology.
Principle of this compound Mediated siRNA Delivery
The mechanism of this compound-mediated siRNA delivery involves a multi-step process that leverages the unique properties of the peptide and its receptor.
-
Complex Formation: Cationic peptides, often containing a polyarginine core, are used to non-covalently complex with the negatively charged siRNA molecules, forming stable nanoparticles.[1][7][8] The this compound targeting motif is incorporated into these peptides.[1][7]
-
Targeted Binding: The this compound component of the nanoparticle specifically binds to the p32 receptor on the surface of cancer cells.[3][5][9]
-
Internalization: Upon binding to p32, this compound can undergo proteolytic cleavage, exposing a cryptic C-end Rule (CendR) motif (R/K)XX(R/K).[5][10] This motif then interacts with neuropilin-1 or -2 (NRP1/2), triggering internalization of the nanoparticle, likely via endocytosis.[1][5]
-
Endosomal Escape: To prevent degradation in the endo-lysosomal pathway, an endosomal release agent is often included in the formulation to facilitate the release of the siRNA into the cytoplasm.[7][11]
-
Gene Silencing: Once in the cytoplasm, the siRNA is incorporated into the RNA-induced silencing complex (RISC), leading to the sequence-specific degradation of the target mRNA and subsequent reduction in protein expression.[1]
Below is a diagram illustrating the signaling pathway of this compound mediated siRNA uptake.
Caption: Signaling pathway of this compound mediated siRNA uptake.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound for targeted siRNA delivery in vitro.
Table 1: Physicochemical Properties of this compound-siRNA Nanoparticles
| Peptide Composition | Molar Ratio (Peptide:siRNA) | Nanoparticle Diameter (nm) | Zeta Potential (mV) | Reference |
| myr-R9-LyP-1 | Optimized ratios | 100-300 | Not Reported | [7] |
| Tandem Peptides (TP-LyP-1) | 1.6:1 to 20:1 | 50-100 (in water), 200-400 (in PBS) | +20 to +40 | [1] |
| This compound-fMWNTs | Not Reported | ~130 | ~ +30 | [12] |
Table 2: In Vitro Gene Silencing Efficiency
| Cell Line | Target Gene | This compound Delivery System | Knockdown Efficiency | Assay Method | Reference |
| MDA-MB-231 | Stat3 | myr-R9-LyP-1 + E9 peptide | Significant knockdown | Western Blot | [7] |
| MDA-MB-231 | c-Myc | myr-R9-LyP-1 + E9 peptide | Significant knockdown | Western Blot | [7] |
| HeLa | GFP | myr-TP-LyP-1 | >50% | Not Specified | [1] |
| Ovarian Cancer Cells | Not Specified | TP-Lyp-1 | ~40% | Not Specified | [13] |
| Pancreatic Cancer Cells | MBD1 | This compound-fMWNTs | Significant decrease | Not Specified | [12] |
| Not Specified | Not Specified | Fusogenic lipid-coated pSiNP with this compound | 85% | Not Specified | [14] |
Experimental Protocols
A generalized experimental workflow for in vitro targeted siRNA delivery using this compound is presented below.
Caption: General experimental workflow for in vitro studies.
Protocol 1: Formation of this compound-siRNA Nanoparticles
This protocol describes the formation of self-assembling nanoparticles through the electrostatic interaction between a cationic this compound-containing peptide and siRNA.
Materials:
-
This compound peptide (e.g., myr-R9-LyP-1)
-
siRNA targeting the gene of interest
-
Nuclease-free water
-
Phosphate-buffered saline (PBS)
Procedure:
-
Peptide Dilution: Prepare a stock solution of the this compound peptide in nuclease-free water. Further dilute the peptide to various concentrations in PBS.
-
siRNA Dilution: Prepare a stock solution of the siRNA in nuclease-free water. Dilute the siRNA to the desired final concentration in PBS.
-
Complex Formation:
-
Add the diluted this compound peptide solution to a microcentrifuge tube.
-
Incubate for 5 minutes at room temperature.
-
Add the diluted siRNA solution to the peptide solution.
-
Mix gently by pipetting and incubate for 15-30 minutes at room temperature to allow for nanoparticle formation.
-
-
Optimization (Optional): To determine the optimal peptide-to-siRNA ratio, perform a gel retardation assay.[7]
Protocol 2: In Vitro Transfection of Cancer Cells
This protocol outlines the procedure for delivering this compound-siRNA nanoparticles to p32-expressing cancer cells in culture.
Materials:
-
p32-positive cancer cell line (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound-siRNA nanoparticles (from Protocol 1)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: The day before transfection, seed the cancer cells in the culture plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Remove the culture medium from the cells.
-
Wash the cells once with PBS.
-
Add fresh, serum-free or complete medium (depending on the specific protocol optimization) to each well.
-
Add the prepared this compound-siRNA nanoparticles to the cells.
-
Gently swirl the plate to ensure even distribution.
-
-
Incubation: Incubate the cells with the nanoparticles for 4-6 hours at 37°C in a CO2 incubator.
-
Post-transfection: After the incubation period, remove the transfection medium and replace it with fresh complete culture medium.
-
Analysis: Incubate the cells for an additional 24-72 hours before assessing gene knockdown and phenotypic effects. The optimal incubation time will depend on the stability of the target mRNA and protein.[15][16]
Protocol 3: Assessment of Gene Knockdown by Western Blot
This protocol describes the detection of target protein reduction following siRNA delivery.
Materials:
-
Transfected and control cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for all samples and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
This compound peptide-based systems represent a versatile and effective platform for the targeted delivery of siRNA to cancer cells in vitro. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at evaluating the therapeutic potential of this approach. Successful implementation requires careful optimization of nanoparticle formulation and delivery conditions for each specific cell line and siRNA sequence.
References
- 1. Identification and Characterization of Receptor-Specific Peptides for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Evaluation of a Cyclic this compound-Modified Nanosystem for Targeted Endostatin Delivery in a KYSE-30 Cell Xenograft Athymic Nude Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Delivery of gene targeting siRNAs to breast cancer cells using a multifunctional peptide complex that promotes both targeted delivery and endosomal release | PLOS One [journals.plos.org]
- 8. Delivery of gene targeting siRNAs to breast cancer cells using a multifunctional peptide complex that promotes both targeted delivery and endosomal release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Delivery of siRNA Therapeutics to Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Role for Peptides in Overcoming Endosomal Entrapment in siRNA Delivery – A Focus on Melittin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-fMWNTs enhanced targeted delivery of MBD1siRNA to pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Peptide carriers to the rescue: overcoming the barriers to siRNA delivery for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rekindling RNAi Therapy: Materials Design Requirements for In Vivo siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Insights into the kinetics of siRNA-mediated gene silencing from live-cell and live-animal bioluminescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. RNAi Four-Step Workflow | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes: In Vivo Imaging with LyP-1-PET
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
The cyclic nine-amino-acid peptide, LyP-1 (CGNKRTRGC), is a promising targeting vector for molecular imaging and therapy.[1][2] It selectively binds to the p32 protein (also known as gC1qR or HABP1), which is overexpressed on the surface of various pathological cells, including tumor cells, tumor-associated macrophages, and activated macrophages within atherosclerotic plaques.[2][3][4] In normal tissues, p32 is primarily an intracellular mitochondrial protein, making its cell-surface expression a specific marker for diseased tissue.[2][3]
This compound possesses a unique tumor- and tissue-penetrating property mediated by a C-end rule (CendR) motif.[1][5] Upon binding to p32, the peptide is believed to undergo proteolytic cleavage, exposing the CendR motif. This motif then interacts with neuropilin-1 (NRP-1), triggering cellular internalization and allowing the peptide and its cargo to penetrate deep into the tumor parenchyma or atherosclerotic plaques.[1][5]
By labeling this compound with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga) or Copper-64 (⁶⁴Cu), Positron Emission Tomography (PET) can be used to non-invasively visualize and quantify the expression of p32 in vivo. This technique provides high sensitivity and offers a powerful tool for diagnosing and monitoring diseases, as well as for developing targeted drug delivery systems.[6][7]
2. This compound Targeting and Internalization Pathway
The mechanism of this compound targeting and cellular uptake is a two-step process involving two distinct cell surface receptors.
3. Experimental Protocols
This section provides detailed protocols for the preparation of a this compound PET tracer and its use in preclinical in vivo imaging.
3.1. Protocol 1: Preparation of [⁶⁸Ga]Ga-DOTA-LyP-1
This protocol is adapted for the radiolabeling of a DOTA-conjugated this compound peptide with Gallium-68.[7]
Materials:
-
DOTA-ACP-LyP-1 peptide (custom synthesis)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.05 M Hydrochloric acid (HCl)
-
Sodium acetate (B1210297) buffer (0.05 M, pH 4.0)
-
C18 Sep-Pak Light solid-phase extraction cartridge
-
Ethanol (B145695) (70%) and Normal Saline
-
Heating block (100°C)
-
HPLC system for quality control
Procedure:
-
Elution of ⁶⁸Ga: Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 4 mL of 0.05 M HCl.
-
Peptide Preparation: Dissolve DOTA-ACP-LyP-1 peptide (e.g., 20 µL of a 2 mg/mL stock) in 0.9 mL of 0.05 M sodium acetate buffer.
-
Labeling Reaction: Add the 4 mL of ⁶⁸GaCl₃ eluate to the peptide solution. The final pH should be approximately 4.0.
-
Incubation: Heat the reaction mixture at 100°C for 10 minutes.
-
Purification:
-
Pass the cooled reaction mixture through a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unbound ⁶⁸Ga.
-
Elute the purified [⁶⁸Ga]Ga-DOTA-LyP-1 from the cartridge using 70% ethanol.
-
-
Formulation: Evaporate the ethanol under a gentle stream of air or nitrogen and reconstitute the final product in sterile normal saline for injection.
-
Quality Control: Determine the radiochemical purity using reverse-phase HPLC. A purity of >95% is required for in vivo use.
3.2. Protocol 2: In Vivo PET/CT Imaging
This generalized protocol can be adapted for various animal models (e.g., tumor xenografts, atherosclerosis, or fibrosis models).
Materials:
-
Anesthetized animal model (e.g., mouse)
-
[⁶⁸Ga]Ga-DOTA-LyP-1 or [⁶⁴Cu]Cu-DOTA-LyP-1 solution
-
Control peptide tracer (e.g., [⁶⁸Ga]Ga-DOTA-ARA) for specificity assessment
-
PET/CT scanner
-
Anesthesia system (e.g., isoflurane (B1672236) inhalation)
Procedure:
-
Animal Preparation: Anesthetize the animal using isoflurane (e.g., 2% for induction, 1.5% for maintenance). Position the animal on the scanner bed.
-
Tracer Administration: Administer 5-7.5 MBq of the this compound PET tracer via intravenous tail vein injection.[7] For specificity studies, a separate cohort of animals should be injected with a non-targeting control peptide like DOTA-ARA.[7]
-
Uptake Period: Allow the tracer to distribute for a specific uptake period. Typical imaging time points are 1 to 2 hours post-injection.[6][7]
-
PET/CT Acquisition:
-
Perform a CT scan for anatomical reference and attenuation correction.
-
Acquire a whole-body PET scan (e.g., 10-15 minutes).[7]
-
-
Image Reconstruction: Reconstruct PET images using an appropriate algorithm, such as 3D ordered-subsets expectation maximum (3D-OSEM), with corrections for attenuation, scatter, and decay.[7]
-
Data Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) over target tissues (e.g., tumor, aorta, fibrotic lung) and reference organs (e.g., muscle, blood pool).
-
Calculate tracer uptake, which can be expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).[7][8]
-
4. Experimental Workflow
The entire process from tracer synthesis to data analysis follows a structured workflow.
5. Quantitative Data Presentation
Quantitative analysis is crucial for evaluating the targeting efficacy of this compound PET tracers. Data is typically presented as the mean tracer uptake ± standard deviation.
Table 1: Biodistribution of (this compound)₄-dendrimer-⁶⁴Cu in Atherosclerotic (ApoE-/-) Mice
This table summarizes the ex vivo biodistribution data at 3 hours post-injection, expressed as the percentage of the injected dose per gram of tissue (%ID/g). The data highlights significantly higher uptake of the this compound targeted tracer in the aorta compared to the control tracer.[8][9]
| Organ | (this compound)₄-dendrimer-⁶⁴Cu (%ID/g ± SD) | (ARAL)₄-dendrimer-⁶⁴Cu (Control) (%ID/g ± SD) |
| Aorta | 1.10 ± 0.26 | 0.22 ± 0.05 |
| Blood | 0.38 ± 0.07 | 0.27 ± 0.06 |
| Heart | 0.49 ± 0.08 | 0.22 ± 0.02 |
| Lungs | 1.22 ± 0.24 | 0.37 ± 0.07 |
| Liver | 15.75 ± 2.65 | 15.23 ± 2.21 |
| Spleen | 3.25 ± 0.58 | 2.90 ± 0.45 |
| Kidneys | 88.41 ± 14.52 | 54.46 ± 11.33 |
(Data adapted from Seo et al., Bioconjugate Chemistry, 2014)[8]
Table 2: Lung Uptake of [⁶⁸Ga]Ga-LyP-1 in a Mouse Model of Pulmonary Fibrosis
This table shows the in vivo quantification of tracer uptake via PET imaging at 1 hour post-injection, expressed as the mean Standardized Uptake Value (SUVmean). The data demonstrates specific accumulation in fibrotic lungs compared to healthy controls.[7]
| Group | [⁶⁸Ga]Ga-LyP-1 (Targeted) (SUVmean ± SD) | [⁶⁸Ga]Ga-ARA (Control) (SUVmean ± SD) |
| Control Mice (Healthy Lungs) | 0.58 ± 0.09 | 0.45 ± 0.06 |
| BLM-Treated Mice (Fibrotic Lungs) | 1.15 ± 0.21 | 0.51 ± 0.08 |
(Data adapted from Zhang et al., Nature Communications, 2025)[7]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeted imaging of pulmonary fibrosis by a cyclic peptide this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 64Cu-Labeled this compound-Dendrimer for PET-CT Imaging of Atherosclerotic Plaque - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (64)Cu-labeled this compound-dendrimer for PET-CT imaging of atherosclerotic plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: SPECT Imaging with Radiolabeled LyP-1 Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclic nine-amino-acid peptide LyP-1 (CGNKRTRGC) is a promising targeting ligand for diagnostic imaging and targeted therapy of pathologies characterized by the overexpression of the p32 receptor (also known as gC1qR/HABP1).[1][2][3] The p32 protein is primarily a mitochondrial matrix protein in normal cells, but it is aberrantly localized on the cell surface of various tumor cells, tumor-associated macrophages, and cells within atherosclerotic plaques.[2][3][4] This differential expression makes p32 an attractive target for delivering imaging agents and therapeutics.
This compound not only binds to p32 but is also internalized into target cells through a C-end rule (CendR) motif that is exposed after proteolytic cleavage, which then interacts with neuropilin-1 (NRP-1) to facilitate cell penetration.[1][5] This internalization property is highly advantageous for delivering radionuclide payloads for Single Photon Emission Computed Tomography (SPECT) imaging, a sensitive nuclear medicine imaging technique.[1][2] Radiolabeled this compound peptides, such as those labeled with Technetium-99m (⁹⁹mTc) and Iodine-131 (¹³¹I), have been developed for non-invasive visualization of p32-expressing tissues.[1][2]
These application notes provide an overview of the use of radiolabeled this compound for SPECT imaging, including detailed protocols for radiolabeling, in vitro cell binding assays, and in vivo imaging and biodistribution studies.
Signaling and Targeting Pathway
The targeting mechanism of this compound involves a multi-step process beginning with its binding to the p32 receptor on the cell surface, followed by proteolytic cleavage and subsequent internalization mediated by neuropilin.
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 99mTc-Labeled this compound for SPECT Imaging of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for LyP-1 Conjugation to Gold Nanoparticles for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LyP-1 peptide is a nine-amino-acid cyclic peptide (CGNKRTRGC) that has demonstrated a remarkable ability to specifically target tumor cells and tumor-associated lymphatic vessels.[1] This specificity is attributed to its binding to the p32 protein (also known as gC1qR or HABP1), which is overexpressed on the surface of various cancer cells and tumor-associated macrophages.[1] This targeted binding, coupled with the peptide's ability to be internalized by cells, makes this compound an attractive candidate for the targeted delivery of imaging agents and therapeutic payloads to the tumor microenvironment.
Gold nanoparticles (AuNPs) possess unique optical and physical properties, including surface plasmon resonance, which makes them excellent contrast agents for various imaging modalities. Their surface can be readily functionalized with biomolecules, such as peptides, to achieve active targeting. The conjugation of this compound to gold nanoparticles creates a powerful theranostic agent with the potential for highly specific and sensitive tumor imaging, and opens avenues for targeted drug delivery.
These application notes provide a detailed overview and experimental protocols for the synthesis, characterization, and application of this compound conjugated gold nanoparticles (this compound-AuNPs) for in vitro and in vivo imaging.
Signaling Pathway and Targeting Mechanism
The targeting mechanism of this compound involves a multi-step process. Initially, the cyclic this compound peptide binds to its primary receptor, p32, which is overexpressed on the surface of tumor cells. Following this binding, the peptide can be internalized into the cell. This process allows for the accumulation of this compound-conjugated nanoparticles within the tumor tissue, enhancing the imaging signal and enabling targeted therapy.
Data Presentation
The following tables summarize representative quantitative data for peptide-conjugated nanoparticles. While specific data for this compound conjugated gold nanoparticles is limited in the literature, these tables provide expected ranges and values based on similar nanoparticle systems.
Table 1: Physicochemical Properties of this compound Conjugated Nanoparticles
| Parameter | This compound-PLGA-NPs[1] | Representative Peptide-AuNPs |
| Hydrodynamic Diameter (nm) | ~90 | 10 - 100 |
| Zeta Potential (mV) | Not Reported | -10 to -30 |
| Polydispersity Index (PDI) | Not Reported | < 0.3 |
Table 2: In Vitro and In Vivo Targeting Efficiency
| Parameter | This compound-PLGA-NPs[1] | Representative Peptide-AuNPs |
| In Vitro Cellular Uptake | ~4-fold increase vs. non-targeted NPs | 2 to 10-fold increase |
| In Vivo Tumor Accumulation | ~8-fold increase in metastatic lymph nodes vs. non-targeted NPs | 2 to 5-fold increase |
Experimental Protocols
The following sections provide detailed protocols for the synthesis, characterization, and imaging applications of this compound conjugated gold nanoparticles.
Experimental Workflow
The overall workflow for the preparation and application of this compound-AuNPs for imaging is depicted below.
Protocol 1: Synthesis of this compound Conjugated Gold Nanoparticles
This protocol describes a common method for conjugating a thiol-modified this compound peptide to citrate-stabilized gold nanoparticles.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium (B8492382) citrate (B86180) dihydrate
-
Thiol-modified this compound peptide (Custom synthesis)
-
Ultrapure water (18.2 MΩ·cm)
-
Glassware (thoroughly cleaned with aqua regia and rinsed with ultrapure water)
Procedure:
Part A: Synthesis of Citrate-Stabilized Gold Nanoparticles (Turkevich Method)
-
Prepare a 1 mM solution of HAuCl₄ in ultrapure water.
-
In a clean round-bottom flask equipped with a condenser, bring 50 mL of the 1 mM HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add 5 mL of a 38.8 mM trisodium citrate solution to the boiling HAuCl₄ solution.
-
The solution color will change from pale yellow to blue and then to a deep red within 15-20 minutes, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for an additional 15 minutes.
-
Remove the heat source and continue stirring until the solution cools to room temperature.
-
Store the citrate-stabilized AuNPs at 4°C.
Part B: Conjugation of Thiol-Modified this compound to AuNPs
Note: The this compound peptide should be synthesized with a cysteine residue at the N- or C-terminus, or a thiol-containing linker (e.g., thiol-PEG) should be attached to facilitate conjugation to the gold surface.
-
Prepare a 1 mg/mL stock solution of the thiol-modified this compound peptide in ultrapure water.
-
To 10 mL of the prepared citrate-stabilized AuNP solution, add the thiol-modified this compound peptide solution to achieve a final peptide concentration of 10-50 µg/mL. The optimal concentration should be determined empirically.
-
Gently mix the solution and allow it to incubate at room temperature for at least 1 hour with gentle stirring to allow for the formation of the gold-thiol bond.
-
To stabilize the conjugate and displace remaining citrate ions, slowly add a solution of 10% (w/v) Tween 20 to a final concentration of 0.01%.
-
Purify the this compound-AuNP conjugates by centrifugation at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes for ~20 nm AuNPs).
-
Carefully remove the supernatant and resuspend the pellet in a suitable buffer, such as phosphate-buffered saline (PBS).
-
Repeat the centrifugation and resuspension steps two more times to ensure the removal of unconjugated peptide and other reagents.
-
Resuspend the final pellet in the desired buffer for storage at 4°C.
Protocol 2: Characterization of this compound-AuNPs
A. UV-Vis Spectroscopy:
-
Acquire the UV-Vis absorption spectrum of the citrate-stabilized AuNPs and the this compound-AuNP conjugates from 400 to 700 nm.
-
A red-shift in the surface plasmon resonance (SPR) peak of the AuNPs after conjugation is indicative of a change in the local refractive index at the nanoparticle surface, suggesting successful peptide conjugation.
B. Dynamic Light Scattering (DLS) and Zeta Potential:
-
Measure the hydrodynamic diameter and polydispersity index (PDI) of the AuNPs before and after this compound conjugation using DLS. An increase in the hydrodynamic diameter is expected upon peptide conjugation.
-
Measure the zeta potential of the nanoparticles. A change in the surface charge (typically becoming less negative) after conjugation provides further evidence of successful surface modification.
C. Transmission Electron Microscopy (TEM):
-
Deposit a drop of the diluted this compound-AuNP solution onto a carbon-coated copper grid and allow it to air dry.
-
Image the nanoparticles using a transmission electron microscope to determine the core size, shape, and monodispersity of the AuNPs.
Protocol 3: In Vitro Cellular Uptake and Imaging
Materials:
-
Cancer cell line overexpressing p32 (e.g., MDA-MB-231)
-
Control cell line with low p32 expression
-
Complete cell culture medium
-
This compound-AuNPs
-
Control (non-targeted) AuNPs
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Confocal microscope or other suitable imaging system
Procedure:
-
Seed the p32-positive and control cells in chamber slides or multi-well plates and allow them to adhere overnight.
-
Incubate the cells with this compound-AuNPs and control AuNPs at a predetermined concentration (e.g., 50 µg/mL) in complete culture medium for 1-4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove unbound nanoparticles.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells again with PBS.
-
Mount the coverslips with a mounting medium containing DAPI to stain the nuclei.
-
Image the cells using a suitable imaging modality for gold nanoparticles (e.g., dark-field microscopy, photothermal imaging, or electron microscopy).
-
Quantify the cellular uptake by measuring the signal intensity per cell.
Protocol 4: In Vivo Tumor Imaging
Materials:
-
Tumor-bearing animal model (e.g., nude mice with MDA-MB-231 xenografts)
-
This compound-AuNPs
-
Control (non-targeted) AuNPs
-
Anesthesia
-
In vivo imaging system (e.g., photoacoustic imaging, micro-CT, or optical imaging system if the AuNPs are also fluorescently labeled)
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer the this compound-AuNPs or control AuNPs via intravenous (tail vein) injection at a predetermined dose.
-
Acquire images at various time points post-injection (e.g., 1, 4, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the nanoparticles.
-
Quantify the signal intensity in the tumor region and other organs of interest.
-
At the end of the experiment, euthanize the animals and excise the tumor and major organs for ex vivo imaging and/or biodistribution analysis (e.g., by inductively coupled plasma mass spectrometry - ICP-MS) to confirm the in vivo findings.
Conclusion
The conjugation of the this compound peptide to gold nanoparticles presents a promising strategy for the development of targeted imaging probes for cancer diagnosis. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and evaluation of this compound-AuNPs. Researchers and drug development professionals can adapt and optimize these methods for their specific applications, paving the way for the advancement of targeted nanomedicine.
References
Application Notes and Protocols for LyP-1 Peptide Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LyP-1 peptide (sequence: CGNKRTRGC) is a cyclic nine-amino acid peptide that has garnered significant attention in targeted cancer therapy and imaging.[1][2] Its ability to specifically bind to the p32 protein (also known as gC1qR), which is overexpressed on the surface of various tumor cells and tumor-associated macrophages, makes it an attractive vector for delivering therapeutic agents or imaging probes directly to the tumor microenvironment.[1][2] This targeted approach aims to enhance the efficacy of treatments while minimizing off-target side effects.
These application notes provide a comprehensive guide for the modification of the this compound peptide, enabling its conjugation to a variety of molecules such as fluorescent dyes, nanoparticles, and therapeutic payloads. The protocols detailed below are intended to serve as a foundational resource for researchers seeking to leverage the tumor-homing properties of this compound in their drug development and research endeavors.
Signaling Pathway and Mechanism of Action
The mechanism of this compound action involves a multi-step process that facilitates the internalization of its cargo into target cells. Initially, the cyclic this compound peptide binds to its receptor, p32, on the cell surface. Following this binding, the peptide is proteolytically cleaved, which exposes a C-terminal Arg/Lys-X-X-Arg/Lys (CendR) motif. This exposed motif then interacts with neuropilin-1 (NRP-1), triggering internalization of the peptide and its conjugated payload into the cell.[1][2][3]
Experimental Protocols
Two common and effective methods for this compound peptide modification are detailed below: N-terminal labeling with a fluorescent dye (FITC) for imaging applications, and conjugation to nanoparticles via maleimide-thiol chemistry for drug delivery.
Protocol 1: N-terminal Fluorescent Labeling of this compound with FITC
This protocol describes the labeling of the N-terminal amine group of the this compound peptide with Fluorescein Isothiocyanate (FITC).
Workflow for N-terminal FITC Labeling of this compound
Materials:
-
This compound Peptide (>95% purity)
-
Fluorescein isothiocyanate (FITC), isomer I
-
Anhydrous Dimethylformamide (DMF)
-
0.1 M Sodium Bicarbonate buffer, pH 8.5
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column
-
Mass Spectrometer
Procedure:
-
Peptide Dissolution: Dissolve 1 mg of this compound peptide in 500 µL of 0.1 M sodium bicarbonate buffer (pH 8.5).
-
FITC Solution Preparation: Immediately before use, dissolve 1 mg of FITC in 200 µL of anhydrous DMF.
-
Labeling Reaction: Slowly add a 1.5-fold molar excess of the FITC solution to the peptide solution while gently vortexing. Add a 5-fold molar excess of DIPEA to the reaction mixture.
-
Incubation: Incubate the reaction for 4-6 hours at room temperature in the dark with gentle agitation.
-
Purification:
-
Acidify the reaction mixture with a small amount of TFA to a pH of ~2-3.
-
Purify the FITC-labeled this compound peptide by RP-HPLC using a C18 column.
-
Use a linear gradient of acetonitrile (B52724) in water (both containing 0.1% TFA).
-
Monitor the elution profile at both 220 nm (peptide bond) and 494 nm (FITC absorbance).
-
Collect the fractions corresponding to the dual-absorbance peak of the labeled peptide.[4]
-
-
Characterization: Confirm the identity and purity of the collected fractions by mass spectrometry. The expected mass will be the mass of the this compound peptide plus the mass of FITC (389.38 g/mol ).
Protocol 2: Conjugation of this compound to Maleimide-Functionalized Nanoparticles
This protocol details the conjugation of a cysteine-containing peptide like this compound to maleimide-functionalized nanoparticles, a common strategy for developing targeted drug delivery systems.
Workflow for this compound Conjugation to Nanoparticles
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes & Protocols: The Use of LyP-1 in Preclinical Cancer Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
LyP-1 is a cyclic nine-amino-acid peptide (sequence: CGNKRTRGC) originally identified through phage display screening in MDA-MB-435 breast cancer xenografts.[1][2] It has demonstrated a remarkable ability to selectively home to tumor tissues, tumor-associated lymphatic vessels, and certain tumor-associated macrophages.[1][3] This specificity is attributed to its binding to the p32 protein (also known as gC1qR), which is overexpressed on the surface of various cancer cells and is aberrantly located on the cell surface in the tumor microenvironment, particularly in hypoxic or nutrient-deprived regions.[3][4][5] These unique characteristics make this compound a powerful tool in preclinical cancer research for applications ranging from tumor imaging to targeted therapy and drug delivery.[3]
Mechanism of Action: The this compound Homing and Internalization Pathway
The tumor-homing and cell-penetrating capabilities of this compound are governed by a multi-step process.
-
Initial Binding to p32: The cyclic this compound peptide first binds to its primary receptor, p32, which is highly expressed on the surface of tumor cells and tumor-associated stromal cells.[3][5]
-
Proteolytic Cleavage: Following binding, this compound is proteolytically cleaved into a linear, truncated form known as tthis compound.[3][6]
-
CendR Motif Exposure: This cleavage exposes a cryptic C-terminal "C-end Rule" (CendR) motif (R/KXXR/K).[3][7]
-
Neuropilin Binding & Internalization: The exposed CendR motif on tthis compound then binds to Neuropilin-1 (NRP-1) and/or Neuropilin-2 (NRP-2), which triggers subsequent internalization of the peptide and any conjugated cargo into the cell.[3][7]
This dual-receptor mechanism not only provides targeting specificity but also facilitates the delivery of payloads deep into tumor tissue.[3][8]
Caption: Mechanism of this compound tumor homing and cellular uptake.
Applications in Preclinical Cancer Models
Tumor Imaging
This compound's ability to accumulate specifically in tumors makes it an excellent vector for delivering imaging agents. It has been successfully conjugated with various labels for non-invasive visualization of primary tumors and metastatic lesions.
-
Optical Imaging: Fluorescent dyes like fluorescein (B123965) or Cy5.5 can be attached to this compound to visualize tumors in intact animals and track lymphatic metastasis.[9][10]
-
Radionuclide Imaging (PET/SPECT): this compound has been labeled with radionuclides such as 64Cu and 99mTc for highly sensitive and quantitative imaging of tumors and draining lymph nodes via PET and SPECT, respectively.[8][10]
-
Magnetic Resonance Imaging (MRI): Conjugation of this compound to iron oxide nanoparticles enhances MRI contrast, allowing for detailed anatomical imaging of tumors.[11]
Targeted Drug Delivery
This compound serves as a targeting ligand to enhance the delivery of therapeutic agents directly to the tumor site, thereby increasing efficacy and reducing systemic toxicity.
-
Nanoparticle Conjugation: this compound has been conjugated to nanoparticles (e.g., PLGA, iron oxide) and liposomes to deliver chemotherapeutics like paclitaxel (B517696) and doxorubicin.[3][12][13]
-
Enhanced Uptake: Studies show that this compound-conjugated nanoparticles have significantly higher cellular uptake in cancer cells and greater accumulation in metastatic lymph nodes compared to their non-targeted counterparts.[12][14]
Direct Therapeutic Activity
Beyond its role as a vehicle, this compound itself possesses intrinsic anti-cancer properties.
-
Induction of Apoptosis: Systemic treatment with this compound alone can inhibit tumor growth by inducing apoptosis in cancer cells that bind the peptide.[3][9][15]
-
Anti-Lymphatic Activity: this compound treatment has been shown to reduce the number of lymphatic vessels within tumors.[9]
-
Immunomodulation: As a radiosensitizer, this compound can enhance the effects of radiation by reversing the suppressive tumor immune microenvironment, partly by reducing myeloid-derived suppressor cells (MDSCs) and promoting a pro-inflammatory M1 macrophage phenotype.[16][17]
Quantitative Data Summary
The following tables summarize key quantitative findings from various preclinical studies using this compound.
Table 1: Therapeutic Efficacy of this compound and this compound Conjugates
| Cancer Model | Treatment | Outcome | Fold/Percent Change | Reference |
|---|---|---|---|---|
| MDA-MB-435 Breast Cancer Xenograft | Systemic this compound peptide | Tumor Volume Reduction | ≈50% decrease vs. control | [9] |
| 4T1 Breast Cancer | This compound + Radiotherapy | Tumor Regression | Significant regression vs. either treatment alone | [16] |
| KYSE-30 Esophageal SCC Xenograft | This compound-modified nanosystem (Endostatin) | Tumor Mass Reduction | 61.01% decrease | [18] |
| MDA-MB-231 Breast Cancer Cells | tthis compound-HFtn-Paclitaxel | Apoptotic Rate | 1.4-fold increase vs. non-targeted |[19] |
Table 2: Tumor Homing and Cellular Uptake
| Cancer Model | Probe | Measurement | Result | Reference |
|---|---|---|---|---|
| 4T1 Breast Cancer | Cy5.5-LyP-1 | Fluorescence in Lymph Node | 4.52-fold higher than contralateral LN at day 21 | [20] |
| BxPC-3 Pancreatic Cancer (LN Metastasis) | This compound-NPs | In Vivo Uptake in LN | ~8-fold higher than non-targeted NPs | [12] |
| BxPC-3 Pancreatic Cancer Cells | This compound-NPs | In Vitro Cellular Uptake | ~4-fold higher than non-targeted NPs | [12] |
| MDA-MB-231 Breast Cancer | this compound-Fe3O4-Cy5.5 | Ex Vivo Tumor Fluorescence | 2.6-fold increase vs. scrambled peptide control |[11] |
Experimental Protocols
Protocol 1: In Vivo Tumor Homing and Imaging with Fluorescently-Labeled this compound
This protocol describes a typical workflow for assessing the tumor-homing ability of this compound in a murine breast cancer model using near-infrared (NIR) fluorescence imaging.
Caption: Experimental workflow for in vivo this compound homing study.
Methodology:
-
Peptide Labeling:
-
Synthesize or procure this compound peptide.
-
Conjugate a near-infrared fluorophore (e.g., Cy5.5-NHS ester) to the N-terminus or a lysine (B10760008) side chain of the peptide according to the manufacturer's protocol.
-
Purify the labeled peptide using HPLC.
-
-
Animal Model Establishment:
-
Culture 4T1 murine breast cancer cells in appropriate media.[21]
-
Harvest cells and resuspend in sterile PBS or Matrigel.
-
Subcutaneously inject 1 x 106 cells into the mammary fat pad of female BALB/c mice (6-8 weeks old).[10][21]
-
Monitor tumor growth until tumors reach a suitable size for imaging (e.g., 100-200 mm³).
-
-
Administration and Imaging:
-
Administer the fluorescently labeled this compound (e.g., 0.8 nmol per mouse) via tail vein injection.[20]
-
At desired time points (e.g., 4, 12, 24 hours post-injection), anesthetize the mice and perform whole-body fluorescence imaging using a suitable small animal imaging system.[16]
-
For a terminal endpoint, perfuse the mice with PBS, excise the tumor and major organs (liver, spleen, kidneys, lungs, heart), and perform ex vivo imaging to quantify biodistribution.[16]
-
-
Data Analysis:
-
Use imaging software to draw regions of interest (ROIs) around the tumor and organs to quantify the average fluorescence intensity.
-
Calculate the tumor-to-background ratio to assess targeting specificity.
-
Protocol 2: Therapeutic Efficacy Study of this compound in a Xenograft Model
This protocol outlines the steps to evaluate the direct anti-tumor effect of systemic this compound administration.
Methodology:
-
Animal Model Establishment:
-
Establish tumors in immunodeficient mice (e.g., nude mice) using a p32-positive human cancer cell line such as MDA-MB-435.[9]
-
Inject 5 x 106 cells subcutaneously.
-
Once tumors are palpable and have reached a pre-determined size (e.g., 50-100 mm³), randomize mice into treatment and control groups (n=5-10 per group).[16]
-
-
Treatment Regimen:
-
Treatment Group: Administer this compound peptide (e.g., 10-20 mg/kg) via intravenous or intraperitoneal injection.[9][21]
-
Control Group: Administer a vehicle control (e.g., sterile PBS) or a scrambled control peptide.
-
Administer treatment on a set schedule (e.g., twice weekly or daily) for a defined period (e.g., 21-28 days).[9][21]
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Width² × Length)/2.[16]
-
Monitor the body weight and general health of the mice as indicators of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumors can be weighed and processed for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis, or staining for lymphatic markers like LYVE-1).[9][10]
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare tumor growth between the treatment and control groups.
-
Protocol 3: Preparation of this compound Conjugated Nanoparticles (General)
This protocol provides a general framework for conjugating this compound to a pre-formed polymeric nanoparticle (NP) system for targeted drug delivery.
Caption: General workflow for this compound nanoparticle conjugation.
Methodology:
-
Nanoparticle Formulation:
-
Synthesize or acquire a copolymer functionalized with a reactive group, such as Maleimide-PEG-PLGA.[12] The maleimide (B117702) group will react with thiols.
-
Prepare drug-loaded or imaging agent-loaded nanoparticles using a standard method like double emulsion/solvent evaporation. This results in NPs with maleimide groups on their surface.[12]
-
-
Peptide Preparation:
-
Synthesize or procure this compound peptide. The standard cyclic sequence (CGNKRTRGC) already contains two cysteine residues whose thiol groups can be used for conjugation, though a specific terminal cysteine is often added for controlled orientation.
-
-
Conjugation Reaction:
-
Incubate the maleimide-functionalized nanoparticles with an excess of the thiol-containing this compound peptide in a suitable buffer (e.g., PBS, pH 7.0-7.4) for several hours at room temperature with gentle stirring.[12]
-
-
Purification and Characterization:
-
Remove unconjugated peptide by repeated centrifugation and resuspension or by dialysis.
-
Characterize the final this compound-conjugated nanoparticles for:
-
Size and Polydispersity: Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess surface charge.
-
Morphology: Transmission Electron Microscopy (TEM).
-
Conjugation Efficiency: Quantify the amount of peptide on the NP surface using HPLC or a BCA protein assay.
-
-
References
- 1. This compound, Peptide 1 - 1 mg [anaspec.com]
- 2. This compound peptide [novoprolabs.com]
- 3. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 99mTc-Labeled this compound for SPECT Imaging of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. This compound Conjugated Nanoparticles for Magnetic Resonance Imaging of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. meridian.allenpress.com [meridian.allenpress.com]
- 17. bioone.org [bioone.org]
- 18. In Vitro and In Vivo Evaluation of a Cyclic this compound-Modified Nanosystem for Targeted Endostatin Delivery in a KYSE-30 Cell Xenograft Athymic Nude Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tthis compound Peptide Functionalized Human H Chain Ferritin for Targeted Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. benchchem.com [benchchem.com]
Application Notes and Protocols for LyP-1 Based Targeted Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the LyP-1 peptide as a targeting ligand for chemotherapy, its mechanism of action, and a summary of its efficacy. Detailed protocols for the development and evaluation of this compound targeted therapies are also included.
Application Notes
Introduction to this compound Peptide
This compound is a cyclic nine-amino-acid peptide (sequence: CGNKRTRGC) that functions as a tumor-homing peptide. It was originally identified through phage display screening and has been shown to specifically bind to tumor cells, tumor-associated lymphatic vessels, and tumor-associated macrophages/myeloid cells[1][2]. A key feature of this compound is its ability to not only target tumor tissues but also to induce apoptosis in the cells it binds to, making it a unique candidate for targeted cancer therapy[1][2]. Its primary receptor has been identified as p32, a protein overexpressed on the surface of various cancer cells and in the tumor microenvironment, particularly in hypoxic regions[1][3][4].
Mechanism of Action: Targeting the p32 Receptor
The targeting mechanism of this compound is a multi-step process. The cyclic this compound peptide first binds to its primary receptor, p32 (also known as gC1qR or HABP1), which is highly expressed on the surface of malignant cells.[3][5] This binding leads to the accumulation of the peptide on the tumor cell surface. Subsequently, this compound is thought to be proteolytically cleaved, converting it into a linear, truncated form (tthis compound). This cleavage exposes a C-terminal CendR (C-end rule) motif, which then interacts with neuropilin-1 and -2 (NRP-1/2) to trigger internalization into the cell.[1][6][7] This dual-receptor mechanism enhances the specificity and cellular uptake of this compound-conjugated therapies. Due to its targeting of p32, which is often found in hypoxic and nutrient-deprived areas of tumors, this compound-based strategies may be particularly effective for treating chemotherapy-resistant cancers.[1]
Caption: this compound targeting and internalization pathway.
Applications in Targeted Chemotherapy
The unique properties of this compound have been leveraged in several strategies for targeted chemotherapy:
-
Direct Anti-Tumor Activity: Systemic administration of the this compound peptide alone has been shown to inhibit tumor growth and reduce tumor lymphatics in preclinical models.[2][8] This is attributed to its intrinsic pro-apoptotic activity.[1][2]
-
Drug Conjugates: Chemotherapeutic agents can be directly conjugated to the this compound peptide. This approach aims to increase the local concentration of the drug at the tumor site, thereby enhancing its efficacy while minimizing systemic toxicity.
-
Nanocarrier Functionalization: this compound is widely used as a targeting ligand on the surface of various nanocarriers, such as liposomes, polymeric nanoparticles (e.g., PLGA), and iron oxide nanoparticles.[9][10][11][12] These functionalized nanocarriers can encapsulate high payloads of cytotoxic drugs (e.g., Doxorubicin, Paclitaxel) and deliver them specifically to p32-expressing tumor cells and metastatic lymph nodes.[1][9][10]
Quantitative Data Summary
The efficacy of this compound based strategies has been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: Summary of In Vitro Efficacy Data
| System / Agent | Cell Line | Finding | Fold Change / % Improvement | Reference |
| This compound-conjugated PEG-PLGA Nanoparticles | MDA-MB-435 | Increased Cellular Uptake vs. non-targeted NPs | ~4-fold increase | [9][10] |
| This compound-labeled Paclitaxel-loaded Microbubbles | MDA-MB-231 | Decreased Cell Viability vs. non-targeted MBs | Significantly lower | [1] |
| tthis compound-HFtn-Paclitaxel Nanoparticles | MDA-MB-231 | Increased Cell Apoptosis vs. non-targeted NPs | 1.4-fold increase | [13] |
| This compound-modified Endostatin Nanosystem | KYSE-30 (SCC) | Decreased Cell Proliferation vs. control | 3-fold decrease | [14][15] |
| This compound-modified Endostatin Nanosystem | KYSE-30 (SCC) | Inhibition of Cell Migration | Up to 60% inhibition | [14][15] |
Table 2: Summary of In Vivo Efficacy Data
| System / Agent | Animal Model | Finding | % Improvement / Result | Reference |
| This compound Peptide (systemic treatment) | MDA-MB-435 Xenograft | Tumor Growth Inhibition | ~50% reduction in tumor volume | [8] |
| This compound Peptide (systemic treatment) | MDA-MB-435 Xenograft | Reduction of Tumor Lymphatics | ~85% reduction | [8] |
| This compound-conjugated PEG-PLGA Nanoparticles | Metastatic Lymph Node Model | Increased Uptake in Metastatic LNs vs. non-targeted NPs | ~8-fold increase | [9][10] |
| This compound-integrated Lipid-Polymer NPs | K7M2 Osteosarcoma | Enhanced Tumor Accumulation vs. non-targeted NPs | ~3-fold enhancement | [12] |
| This compound-modified Endostatin Nanosystem | KYSE-30 Xenograft | Reduction in Tumor Mass vs. control | 61.01% reduction | [14][15] |
| This compound + Radiotherapy | 4T1 Breast Cancer | Tumor Growth Suppression | Significant regression vs. either treatment alone | [16] |
Experimental Protocols
The following are generalized protocols for the synthesis, conjugation, and evaluation of this compound targeted nanocarriers, based on methodologies described in the literature.
Protocol 1: Synthesis and Conjugation of this compound to PEG-PLGA Nanoparticles
This protocol describes the preparation of this compound functionalized nanoparticles using the double emulsion/solvent evaporation method and maleimide-thiol chemistry.
Caption: Workflow for preparing this compound targeted nanoparticles.
Materials:
-
PLGA-COOH (Poly(lactic-co-glycolic acid))
-
Maleimide-PEG-NH2 and mPEG-PLGA
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide)
-
This compound peptide with a terminal cysteine residue (for sulfhydryl group)
-
Chemotherapeutic drug (e.g., Doxorubicin)
-
Dichloromethane (DCM), Polyvinyl alcohol (PVA)
-
Phosphate Buffered Saline (PBS)
Methodology:
-
Copolymer Synthesis: Activate PLGA-COOH with EDC/NHS and react with Maleimide-PEG-NH2 to form Maleimide-PEG-PLGA copolymer.
-
Nanoparticle Formulation:
-
Dissolve Maleimide-PEG-PLGA, mPEG-PLGA, and the desired drug in DCM.
-
Add a small volume of aqueous buffer to this organic phase and sonicate to form a primary water-in-oil (w/o) emulsion.
-
Add this primary emulsion to a larger volume of aqueous PVA solution and sonicate again to form a double water-in-oil-in-water (w/o/w) emulsion.
-
Stir the double emulsion at room temperature for several hours to allow the DCM to evaporate, resulting in hardened nanoparticles.
-
-
Collection and Washing: Collect the nanoparticles by ultracentrifugation and wash several times with deionized water to remove residual PVA and unencapsulated drug.
-
This compound Conjugation:
-
Resuspend the maleimide-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.0).
-
Add the cysteine-terminated this compound peptide to the nanoparticle suspension. The sulfhydryl group of the cysteine will react with the maleimide (B117702) group on the nanoparticle surface.
-
Incubate the reaction mixture for several hours at room temperature with gentle stirring.
-
-
Purification: Remove unconjugated peptide by dialysis or repeated centrifugation and washing.
-
Characterization: Characterize the final this compound-conjugated nanoparticles for size, zeta potential, drug loading, and peptide conjugation efficiency.
Protocol 2: In Vitro Cellular Uptake and Cytotoxicity Assay
This protocol evaluates the targeting ability and therapeutic efficacy of this compound-NPs in a p32-expressing cancer cell line.
Caption: Workflow for in vitro evaluation of this compound nanoparticles.
Materials:
-
p32-positive cancer cell line (e.g., MDA-MB-231, MDA-MB-435) and a p32-negative control cell line.
-
Complete cell culture medium.
-
This compound-conjugated nanoparticles (both fluorescently labeled for uptake and drug-loaded for cytotoxicity).
-
Non-targeted nanoparticles (control).
-
Free drug (control).
-
MTT reagent or similar for viability assay.
-
DAPI stain for nuclear visualization.
Methodology:
-
Cell Seeding: Seed cells in appropriate plates (e.g., 96-well for cytotoxicity, chamber slides for microscopy) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various treatments: (i) Untreated control, (ii) Free drug, (iii) Non-targeted drug-loaded NPs, and (iv) this compound-drug-loaded NPs. Use a range of concentrations.
-
Cellular Uptake Assay (using fluorescently-labeled NPs):
-
After a 2-4 hour incubation, wash the cells with cold PBS to remove non-internalized particles.
-
Fix the cells (e.g., with 4% paraformaldehyde).
-
For microscopy, counterstain nuclei with DAPI and visualize using a confocal microscope to observe intracellular localization.
-
For quantitative analysis, detach cells and analyze the fluorescence intensity per cell using a flow cytometer.
-
-
Cytotoxicity Assay (using drug-loaded NPs):
-
After 48-72 hours of incubation, add MTT reagent to each well and incubate for 2-4 hours.
-
Solubilize the resulting formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Calculate cell viability as a percentage relative to the untreated control cells. Plot dose-response curves to determine IC50 values.
-
Protocol 3: In Vivo Tumor Targeting and Efficacy Study
This protocol outlines a typical preclinical study to assess the tumor-homing and therapeutic effect of this compound-NPs in a tumor xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice).
-
p32-positive cancer cell line.
-
This compound-conjugated nanoparticles (labeled with a near-infrared dye for imaging, loaded with a drug for efficacy).
-
Control formulations (e.g., PBS, free drug, non-targeted NPs).
-
In vivo imaging system (IVIS) or similar.
-
Calipers for tumor measurement.
Methodology:
-
Tumor Model Establishment: Subcutaneously inject cancer cells into the flank of each mouse. Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Animal Grouping: Randomly divide mice into treatment groups (n=5-10 per group): (i) Saline control, (ii) Free drug, (iii) Non-targeted NPs, (iv) this compound-NPs.
-
In Vivo Imaging and Biodistribution:
-
Administer a single intravenous (tail vein) injection of fluorescently-labeled this compound-NPs or non-targeted NPs.
-
At various time points (e.g., 4, 12, 24 hours), perform whole-body imaging using an IVIS to track nanoparticle accumulation.
-
At the final time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidney, lung, heart) to quantify fluorescence ex vivo.
-
-
Therapeutic Efficacy Study:
-
Administer treatments intravenously based on a predetermined schedule (e.g., twice a week for three weeks).
-
Monitor mouse body weight and tumor volume throughout the study. Measure tumor dimensions with calipers and calculate volume (e.g., Volume = 0.5 × Length × Width²).
-
At the end of the study, euthanize the mice.
-
-
Analysis:
-
Plot tumor growth curves for each group.
-
Excise tumors, weigh them, and photograph them.
-
Perform histological (e.g., H&E staining) and immunohistochemical (e.g., TUNEL assay for apoptosis) analysis on tumor sections to assess the therapeutic effect at the cellular level.
-
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An approach to p32/gC1qR/HABP1: a multifunctional protein with an essential role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound Conjugated Nanoparticles for Magnetic Resonance Imaging of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 13. tthis compound Peptide Functionalized Human H Chain Ferritin for Targeted Delivery of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vitro and In Vivo Evaluation of a Cyclic this compound-Modified Nanosystem for Targeted Endostatin Delivery in a KYSE-30 Cell Xenograft Athymic Nude Mice Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Evaluation of a Cyclic this compound-Modified Nanosystem for Targeted Endostatin Delivery in a KYSE-30 Cell Xenograft Athymic Nude Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meridian.allenpress.com [meridian.allenpress.com]
Application Notes and Protocols for Assessing LyP-1 Mediated Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the LyP-1 peptide for the targeted delivery of therapeutic agents. This compound is a cyclic nonapeptide (CGNKRTRGC) that specifically binds to the p32 protein (also known as gC1qR or HABP1), which is overexpressed on the surface of various tumor cells, tumor-associated macrophages (TAMs), and tumor-associated lymphatic vessels.[1][2][3][4] This targeted approach enhances the accumulation of therapeutic payloads within the tumor microenvironment, potentially increasing efficacy while minimizing off-target toxicity.[5]
Principle of this compound Mediated Targeting and Internalization
The targeting mechanism of this compound is a sophisticated multi-step process. The cyclic this compound peptide initially binds to its primary receptor, p32, on the cell surface.[1][2][3] Following this binding, this compound undergoes proteolytic cleavage, which exposes a C-terminal CendR (C-end rule) motif (NKRTR). This newly exposed motif then interacts with neuropilin-1 or -2 (NRP1/2), triggering cellular internalization of the peptide and its conjugated cargo.[2] This internalization is crucial for the intracellular delivery of drugs. By delivering cytotoxic or immunomodulatory agents directly to tumor cells and TAMs, it is possible to inhibit tumor growth, suppress metastasis, and modulate the tumor microenvironment.[4]
Quantitative Data on this compound Targeted Delivery
Several studies have demonstrated the enhanced delivery of nanoparticles and other drug carriers to target cells and tissues using this compound. The following tables summarize key quantitative findings from the literature.
Table 1: In Vitro Uptake of this compound Conjugated Nanoparticles
| Nanoparticle System | Cell Line | Fold Increase in Uptake (this compound vs. Non-targeted) | Reference |
| PEG-PLGA Nanoparticles | Not Specified | ~4 | [6] |
| Lipid-Polymer Composite Nanoparticles | Mouse Osteosarcoma (K7M2) | Significantly Higher | [4] |
Table 2: In Vivo Tumor and Lymph Node Accumulation of this compound Conjugated Nanoparticles
| Nanoparticle System | Animal Model | Fold Increase in Accumulation (this compound vs. Non-targeted) | Tissue | Reference |
| PEG-PLGA Nanoparticles | Metastatic Lymph Node Model | ~8 | Metastatic Lymph Nodes | [6] |
| Endostatin-loaded Chitosan-grafted Nanosystem | KYSE-30 Xenograft | 1.48 (vs. non-targeted nanoparticles) | Tumor | [7] |
Experimental Protocols
Herein, we provide detailed protocols for key experiments to assess the efficacy of this compound mediated drug delivery.
Protocol 1: In Vitro Cellular Uptake of this compound Conjugated Nanoparticles
This protocol describes how to quantify the cellular uptake of fluorescently labeled this compound conjugated nanoparticles in a target cell line known to overexpress p32.
Materials:
-
Target cells (e.g., MDA-MB-435, K7M2) and appropriate culture medium.
-
Fluorescently labeled this compound-conjugated nanoparticles.
-
Fluorescently labeled non-targeted (control) nanoparticles.
-
Phosphate-buffered saline (PBS).
-
Multi-well plates (24-well or 96-well).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Seeding: Seed the target cells in a multi-well plate at a suitable density and allow them to adhere and grow for 24 hours.
-
Nanoparticle Incubation: Remove the culture medium and add fresh medium containing either the this compound-conjugated nanoparticles or the control nanoparticles at various concentrations. Incubate the cells for a predetermined time (e.g., 2-4 hours) at 37°C.
-
Washing: After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove any unbound nanoparticles.
-
Quantification:
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity of the cells using a flow cytometer.
-
Fluorescence Microscopy: Fix the cells with 4% paraformaldehyde, stain the nuclei with DAPI, and visualize the cellular uptake of the fluorescent nanoparticles using a fluorescence microscope.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol is for determining the cytotoxic effect of a this compound conjugated drug on a p32-expressing cancer cell line.
Materials:
-
Target cancer cells and culture medium.
-
This compound-drug conjugate.
-
Free drug.
-
Non-targeted drug conjugate (control).
-
96-well plates.
-
Cell viability assay reagent (e.g., MTT, XTT, or a live/dead cell staining kit).
-
Plate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a defined density and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate, free drug, and the non-targeted control conjugate. Include untreated cells as a negative control.
-
Incubation: Incubate the cells for a period that allows for the drug to exert its cytotoxic effect (e.g., 48-72 hours).
-
Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) for each treatment group to determine the relative potency.
Protocol 3: In Vivo Biodistribution Study
This protocol outlines the assessment of the biodistribution of this compound conjugated nanoparticles in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with MDA-MB-435 xenografts).
-
This compound-conjugated nanoparticles labeled with a near-infrared (NIR) fluorescent dye or a radioisotope.
-
Control non-targeted nanoparticles, similarly labeled.
-
In vivo imaging system (for NIR fluorescence) or a gamma counter (for radioactivity).
Procedure:
-
Animal Model: Establish tumors in mice by subcutaneously injecting a suspension of the desired cancer cell line. Allow the tumors to grow to a suitable size.
-
Injection: Intravenously inject the tumor-bearing mice with either the this compound-conjugated nanoparticles or the control nanoparticles.
-
In Vivo Imaging (Optional): At various time points post-injection (e.g., 4, 24, 48 hours), anesthetize the mice and perform whole-body imaging using an in vivo imaging system to monitor the real-time distribution of the nanoparticles.
-
Ex Vivo Analysis: At the final time point, euthanize the mice and carefully excise the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart).
-
Quantification:
-
Fluorescence: Measure the fluorescence intensity of the excised tumor and organs using the in vivo imaging system's ex vivo imaging mode.
-
Radioactivity: Weigh the excised tissues and measure the radioactivity in each sample using a gamma counter.
-
-
Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor to determine the biodistribution profile and targeting efficiency of the this compound-conjugated nanoparticles compared to the control.
Visualizations
Caption: Signaling pathway of this compound mediated drug internalization.
References
- 1. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. escholarship.org [escholarship.org]
- 6. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Evaluation of a Cyclic this compound-Modified Nanosystem for Targeted Endostatin Delivery in a KYSE-30 Cell Xenograft Athymic Nude Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Visualizing Metastatic Lymph Nodes with LyP-1 Peptide Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic dissemination of cancer cells to regional lymph nodes is a critical step in tumor progression and a key prognostic factor. Early and accurate detection of lymph node metastases is crucial for appropriate cancer staging and therapeutic planning. The LyP-1 peptide (sequence: CGNKRTRGC) is a cyclic nine-amino-acid peptide that has emerged as a powerful tool for this purpose.[1][2] It specifically targets the protein p32 (also known as gC1qR or HABP1), which is overexpressed on the surface of various tumor cells, tumor-associated macrophages, and lymphatic endothelial cells in tumors and metastatic sites.[3][4][5] This specificity allows for the targeted delivery of imaging agents to metastatic lesions within lymph nodes, enabling their visualization.[1][6]
This compound's unique properties, including its ability to home to tumors, penetrate tissue, and induce apoptosis in target cells, make it a versatile agent for both diagnostic and therapeutic applications.[1][7] These application notes provide a summary of quantitative data and detailed protocols for utilizing this compound-based probes for the visualization of metastatic and pre-metastatic lymph nodes.
Mechanism of Action
The targeting mechanism of this compound is a multi-step process. The cyclic form of the peptide first binds to its primary receptor, p32, which is highly expressed on the surface of malignant cells.[1][3] Following this initial binding, the peptide is believed to be proteolytically cleaved. This cleavage exposes a C-terminal C-end rule (CendR) motif, which then interacts with Neuropilin-1 (NRP1) and/or Neuropilin-2 (NRP2) to trigger internalization into the cell.[1] This internalization is crucial for concentrating the conjugated imaging payload within the target cells, leading to a strong and specific signal.
Caption: Mechanism of this compound targeting and internalization.
Data Presentation: In Vivo Imaging Studies
The effectiveness of this compound-based probes has been quantified in several preclinical studies. The tables below summarize key findings for different imaging modalities.
Table 1: Optical Imaging with Fluorescently Labeled this compound
| Probe | Animal Model | Target | Key Finding | Reference |
| Cy5.5-LyP-1 | 4T1 breast cancer | Tumor-draining brachial lymph nodes | At day 21, fluorescence in tumor-draining LNs was ~3-fold higher than controls. | [8] |
| Signal (x10³ photon/cm²/s): | ||||
| This compound: 78.0 ± 2.44 | ||||
| This compound + Blocking: 24.3 ± 5.43 | ||||
| Cy5.5 only: 25.6 ± 0.25 | ||||
| FITC-LyP-1 | MDA-MB-435 xenograft | Primary tumor and lymph node metastases | Strong fluorescence observed in tumors and metastatic lymph nodes.[1][6] | [1] |
| This compound-Fe₃O₄-Cy5.5 | MDA-MB-231 TNBC | Primary tumor | 2.6-fold increase in fluorescent signal from extracted tumors compared to control peptide. | [9] |
Table 2: Radionuclide Imaging (SPECT/PET) with Radiolabeled this compound
| Probe | Animal Model | Imaging Modality | Key Finding | Reference |
| ¹³¹I-LyP-1 | MDA-MB-435 xenograft | SPECT | At 6h post-injection, tumor-to-muscle ratio was 6.3 and tumor-to-blood ratio was 1.1. | [1] |
| ⁹⁹mTc-LyP-1 | 4T1 TNBC | SPECT | Showed better tumor-targeting ability compared to control peptide in vivo. | [10] |
| ⁶⁴Cu-DOTA-LyP-1 | 4T1 breast cancer | PET | Higher uptake observed in tumor-draining brachial lymph nodes compared to contralateral LNs. | [11] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature. Researchers should optimize these protocols for their specific experimental setup, imaging system, and animal model.
Protocol 1: Conjugation of this compound with a Fluorescent Dye (e.g., Cy5.5)
This protocol describes a common method for labeling the this compound peptide with a near-infrared (NIR) fluorescent dye for optical imaging.
Materials:
-
This compound peptide with an additional N-terminal cysteine or other reactive group.
-
Cy5.5-NHS ester (or other amine-reactive dye).
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).
-
0.1 M Sodium bicarbonate buffer (pH 8.5).
-
Sephadex G-25 column or HPLC for purification.
-
Lyophilizer.
Procedure:
-
Dissolve this compound peptide in 0.1 M sodium bicarbonate buffer.
-
Dissolve the Cy5.5-NHS ester dye in a small amount of DMF or DMSO.
-
Add the dissolved dye to the peptide solution dropwise while gently stirring. A molar ratio of 1:2 to 1:5 (peptide:dye) is typically used.
-
Allow the reaction to proceed for 2-4 hours at room temperature in the dark, or overnight at 4°C.
-
Purify the resulting conjugate (e.g., Cy5.5-LyP-1) from the unreacted free dye using a Sephadex G-25 column or reverse-phase HPLC.
-
Collect the labeled peptide fractions, pool them, and lyophilize for storage.
-
Confirm the final product's purity and concentration using spectrophotometry and mass spectrometry.
Protocol 2: In Vivo Optical Imaging of Sentinel Lymph Nodes
This protocol is adapted from studies imaging tumor-induced lymphangiogenesis in sentinel lymph nodes before the onset of metastasis.[8][11]
Materials:
-
Tumor-bearing mice (e.g., 4T1 murine breast cancer model).
-
Anesthesia (e.g., isoflurane).
-
Sterile Cy5.5-LyP-1 probe solution in PBS.
-
Small animal in vivo imaging system (e.g., IVIS, Maestro).
Procedure:
-
Establish tumors in mice according to your model (e.g., subcutaneous inoculation of 4T1 cells). Allow tumors to grow for a predetermined period (e.g., 7, 14, or 21 days).[8]
-
Anesthetize the tumor-bearing mouse using isoflurane (B1672236) or another appropriate anesthetic.
-
Administer the Cy5.5-LyP-1 probe. For imaging draining lymph nodes of the forelimbs, a typical administration route is via injection into the middle phalanges of the upper extremities.[11]
-
Place the anesthetized animal in the imaging chamber of the in vivo imaging system.
-
Acquire fluorescence images at desired time points post-injection (e.g., 45 minutes and 24 hours).[8][11]
-
For quantitative analysis, draw regions of interest (ROIs) over the tumor-draining lymph nodes and contralateral (control) lymph nodes.
-
(Optional) For ex vivo confirmation, euthanize the animal after the final imaging session, excise the lymph nodes, and image them separately to obtain more precise quantitative data and for subsequent histological analysis.[8]
Protocol 3: Immunohistochemistry for Co-localization
This protocol is used to confirm that the this compound probe co-localizes with lymphatic vessels in the excised lymph nodes.
Materials:
-
Excised lymph nodes from Protocol 2.
-
OCT compound for tissue embedding.
-
Cryostat.
-
Microscope slides.
-
Primary antibody against a lymphatic endothelial cell marker (e.g., anti-LYVE-1).[2][8]
-
Fluorescently-conjugated secondary antibody (e.g., FITC-conjugated).
-
Mounting medium with DAPI.
-
Fluorescence microscope.
Procedure:
-
Immediately after excision, embed the lymph nodes in OCT compound and freeze.
-
Cut frozen sections (e.g., 5-10 µm thick) using a cryostat and mount them on microscope slides.
-
Fix the sections as required (e.g., with cold acetone).
-
Wash the slides with PBS and perform blocking (e.g., with 5% goat serum in PBS) for 1 hour.
-
Incubate the sections with the primary anti-LYVE-1 antibody overnight at 4°C.
-
Wash the slides with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Wash the slides with PBS.
-
Mount coverslips using a mounting medium containing DAPI to counterstain nuclei.
-
Visualize the sections using a fluorescence microscope. The signal from the this compound probe (e.g., Cy5.5, red channel) should co-localize with the lymphatic marker signal (e.g., FITC, green channel).[2]
Experimental Workflow Diagram
Caption: Workflow for in vivo imaging of metastatic lymph nodes.
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging Tumor-Induced Sentinel Lymph Node Lymphangiogenesis with this compound Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Recent progress in this compound-based strategies for targeted imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells [pubmed.ncbi.nlm.nih.gov]
- 8. Imaging tumor-induced sentinel lymph node lymphangiogenesis with this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Conjugated Nanoparticles for Magnetic Resonance Imaging of Triple Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 99mTc-Labeled this compound for SPECT Imaging of Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imaging of tumor-induced sentinel lymph node lymphangiogenesis with this compound peptide | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for Targeting Atherosclerotic Plaques with LyP-1 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the LyP-1 peptide to target atherosclerotic plaques. This compound is a nine-amino-acid cyclic peptide (CGNKRTRGC) that has demonstrated a remarkable ability to home to pathological tissues, including atherosclerotic lesions, by binding to the cell surface protein p32 (also known as gC1qR or HABP1).[1] The p32 protein is overexpressed on the surface of various cells within the atherosclerotic plaque microenvironment, particularly macrophages and foam cells, while its expression in normal tissues is primarily intracellular (mitochondrial), making it an attractive target for selective drug delivery and imaging.[1]
Mechanism of Action
The targeting mechanism of this compound involves a unique "CendR" (C-end Rule) pathway. Upon binding to its primary receptor, p32, on the surface of plaque-associated cells, the cyclic this compound peptide is thought to undergo proteolytic cleavage. This cleavage exposes a cryptic C-terminal R/KXXR/K motif, which then interacts with neuropilin-1 (NRP-1), a co-receptor that triggers internalization and facilitates deep penetration into the plaque tissue. This mechanism allows this compound and its conjugated cargo to not only reach the surface of the plaque but also to accumulate within its interior, enhancing the potential for therapeutic efficacy and diagnostic accuracy.
Data Presentation
Table 1: Binding Affinity of this compound Peptide
| Ligand | Receptor | Binding Affinity (Kd) | Method | Source |
| This compound | p32/gC1qR | ~3 µM | Saturation binding experiments | [2] |
Table 2: In Vivo Targeting Efficacy of this compound in Atherosclerotic Mouse Models
| Imaging/Delivery Agent | Animal Model | Plaque Accumulation | Comparison/Control | Source |
| Fluorescein-labeled this compound | ApoE-null mice on a high-fat diet | >60% of cells released from plaques were positive for this compound. | Significantly higher than CREKA peptide.[1] | [1] |
| [¹⁸F]FBA-conjugated this compound | ApoE-null mice on a high-fat diet | 4- to 6-fold increase in peak PET activity in aortas with plaques (0.31% ID/g). | Compared to normal aortas (0.08% ID/g) and control peptide (0.05% ID/g).[1][3] | [1][3] |
| This compound-coated superparamagnetic iron oxide nanoparticles | ApoE-null mice on a high-fat diet | Abundant accumulation in the plaque interior. | CREKA-nanoworms remained at the surface of the plaques.[3] | [3] |
Table 3: Biodistribution of [¹⁸F]FBA-LyP-1 in Atherosclerotic ApoE-null Mice (3 hours post-injection)
| Organ/Tissue | Radioactivity (% Injected Dose per Gram) |
| Aorta with Plaques | ~0.31 |
| Blood | Higher retention compared to control peptide |
| Heart | Limited traces |
| Kidneys | ~1.95 |
Note: Data is compiled from studies on ApoE-null mice.[1]
Experimental Protocols
Protocol 1: Fluorescein (B123965) Labeling of this compound Peptide
This protocol describes the conjugation of fluorescein isothiocyanate (FITC) to the this compound peptide.
Materials:
-
This compound peptide (CGNKRTRGC)
-
Fluorescein isothiocyanate (FITC)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Size-exclusion chromatography column (e.g., Sephadex G-10)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trifluoroacetic acid (TFA) for HPLC purification (optional)
-
Acetonitrile for HPLC purification (optional)
Procedure:
-
Peptide Preparation: Dissolve the this compound peptide in anhydrous DMF to a concentration of 1-2 mg/mL.
-
FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMF to a concentration of 10 mg/mL. Protect the solution from light.
-
Conjugation Reaction:
-
Add DIPEA to the peptide solution to a final concentration of 2-3 molar equivalents relative to the peptide to deprotonate the primary amines.
-
Slowly add the FITC solution to the peptide solution with gentle stirring. A molar ratio of 1.5 to 3-fold excess of FITC to peptide is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature in the dark with continuous stirring.
-
-
Purification:
-
Size-Exclusion Chromatography:
-
Equilibrate a size-exclusion column with PBS (pH 7.4).
-
Apply the reaction mixture to the column.
-
Elute with PBS and collect the fractions. The first colored band to elute will be the FITC-labeled peptide. The second, slower-moving band will be the unconjugated FITC.
-
-
High-Performance Liquid Chromatography (HPLC) (Optional, for higher purity):
-
Acidify the reaction mixture with a small amount of TFA.
-
Purify the FITC-LyP-1 using a reverse-phase C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Collect the fractions corresponding to the labeled peptide and lyophilize.
-
-
-
Characterization: Confirm the successful conjugation and purity of the FITC-LyP-1 peptide using mass spectrometry and assess the concentration by UV-Vis spectroscopy.
Protocol 2: In Vitro Binding Assay of this compound to p32-Expressing Cells
This protocol outlines a cell-based binding assay to evaluate the interaction of this compound with cells expressing its receptor, p32.
Materials:
-
p32-expressing cells (e.g., activated macrophages, certain cancer cell lines like MDA-MB-435)
-
Control cells (low or no p32 expression)
-
FITC-labeled this compound peptide (from Protocol 1)
-
FITC-labeled control peptide (e.g., a scrambled sequence)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture p32-expressing and control cells to 70-80% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to preserve cell surface proteins.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in binding buffer (PBS with 1% BSA) at a concentration of 1 x 10^6 cells/mL.
-
-
Binding Reaction:
-
Aliquot 100 µL of the cell suspension into microcentrifuge tubes.
-
Add varying concentrations of FITC-LyP-1 (e.g., 0.1, 0.5, 1, 5, 10 µM) to the cell suspensions.
-
As a negative control, add the same concentrations of FITC-labeled control peptide to a separate set of tubes.
-
Incubate the cells for 1 hour at 4°C on a rotator to prevent sedimentation.
-
-
Washing:
-
After incubation, wash the cells three times with 1 mL of cold binding buffer to remove unbound peptide. Centrifuge at low speed (e.g., 300 x g) for 5 minutes between washes.
-
-
Analysis:
-
Flow Cytometry:
-
Resuspend the final cell pellet in 500 µL of cold PBS.
-
Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity in the FITC channel.
-
-
Fluorescence Microscopy:
-
Resuspend a small aliquot of the final cell pellet in PBS.
-
Mount the cells on a microscope slide and visualize using a fluorescence microscope to observe peptide binding and internalization.
-
-
Protocol 3: In Vivo Targeting of Atherosclerotic Plaques in ApoE-null Mice
This protocol describes the administration of labeled this compound to an atherosclerotic mouse model and subsequent analysis of plaque targeting.
Materials:
-
Apolipoprotein E-deficient (ApoE-null) mice
-
High-fat diet (Western diet)
-
Labeled this compound peptide (e.g., FITC-LyP-1 or ¹⁸F-FBA-LyP-1)
-
Anesthetic (e.g., isoflurane)
-
Saline solution
-
Imaging modality (e.g., fluorescence imaging system, PET scanner)
-
Tissue embedding medium (e.g., OCT)
-
Microtome
-
Microscope
Procedure:
-
Induction of Atherosclerosis:
-
At 6-8 weeks of age, switch ApoE-null mice to a high-fat diet.
-
Maintain the mice on the high-fat diet for at least 12-16 weeks to allow for the development of significant atherosclerotic plaques.
-
-
Peptide Administration:
-
Anesthetize the atherosclerotic mice.
-
Inject the labeled this compound peptide (typically 50-100 µg of fluorescently labeled peptide or an appropriate dose of radiolabeled peptide) intravenously via the tail vein. The peptide should be dissolved in sterile saline.
-
-
In Vivo Imaging (Optional):
-
For radiolabeled peptides, perform PET imaging at various time points (e.g., 1, 3, and 24 hours) post-injection to visualize the biodistribution and plaque accumulation of the peptide.
-
-
Tissue Collection and Processing:
-
At a predetermined time point (e.g., 4 hours for fluorescently labeled peptides), euthanize the mice.
-
Perfuse the circulatory system with saline followed by 4% paraformaldehyde to fix the tissues.
-
Carefully dissect the aorta and other organs of interest (heart, liver, spleen, kidneys).
-
For fluorescence imaging, the aorta can be imaged whole-mount.
-
For histology, embed the aortic root and other sections of the aorta in OCT compound and freeze.
-
-
Histological Analysis:
-
Cryosection the frozen tissues (5-10 µm thickness).
-
For fluorescently labeled this compound, directly visualize the sections under a fluorescence microscope.
-
Perform co-staining with antibodies against cell-specific markers (e.g., CD68 for macrophages) to identify the cell types to which this compound is binding.
-
Standard histological stains like Oil Red O (for lipids) and Hematoxylin and Eosin (for morphology) can also be performed on adjacent sections to characterize the plaques.
-
Mandatory Visualizations
Caption: this compound signaling pathway for plaque targeting.
Caption: Experimental workflow for this compound application.
References
- 1. pnas.org [pnas.org]
- 2. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific penetration and accumulation of a homing peptide within atherosclerotic plaques of apolipoprotein E-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying LyP-1 Internalization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for studying the internalization of the tumor-homing peptide LyP-1. Detailed protocols for key experiments are provided, along with quantitative data and visualizations to facilitate understanding and replication.
Introduction
This compound is a cyclic nine-amino acid peptide (CGNKRTRGC) that has garnered significant interest for its ability to specifically target and penetrate tumor tissues.[1][2][3] Its mechanism of action involves a two-step receptor-mediated process, making it a promising candidate for targeted drug delivery.[1] Understanding the dynamics of this compound internalization is crucial for the development of effective cancer therapeutics.
The internalization process is initiated by the binding of this compound to the cell surface receptor p32 (also known as gC1qR), which is overexpressed in various cancer cells and tumor-associated macrophages.[1][4][5] Following this initial binding, this compound is proteolytically cleaved into a linear, truncated form called tthis compound (CGNKRTR).[1][2] This cleavage exposes a C-end Rule (CendR) motif, (R/K)XX(R/K), which then binds to neuropilin-1 (NRP-1) and/or neuropilin-2 (NRP-2).[1][6] The interaction with neuropilins triggers clathrin-mediated endocytosis, leading to the internalization of the peptide and any conjugated cargo.[1]
This document outlines the essential protocols for investigating this compound internalization, from cell culture and peptide labeling to quantitative analysis using microscopy and flow cytometry.
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound and tthis compound binding and internalization, compiled from various studies.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) of this compound for p32 | 3 µM | Purified p32 protein | [4] |
| IC50 for this compound induced cell lysis | ~66 µM | MDA-MB-435 | [7] |
| tthis compound phage binding to NRP-1 | 120-fold greater than control | Immobilized NRP-1 | [8][9] |
| tthis compound phage binding to NRP-2 | 8-fold greater than control | Immobilized NRP-2 | [8][9] |
| In vivo tumor accumulation of 131I-LyP-1 (Tumor:Muscle ratio) | 6.3 | MDA-MB-435 xenografts | [1] |
| In vivo tumor accumulation of 131I-LyP-1 (Tumor:Blood ratio) | 1.1 | MDA-MB-435 xenografts | [1] |
| In vivo tumor accumulation of this compound NP (vs. non-targeted NP) | ~3-fold enhancement | K7M2 tumor model | [10] |
Signaling and Internalization Pathway
The following diagram illustrates the key steps involved in the internalization of this compound.
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Use of Labelled tthis compound as a Novel Ligand Targeting the NRP Receptor to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of Labelled tthis compound as a Novel Ligand Targeting the NRP Receptor to Image Glioma | PLOS One [journals.plos.org]
- 10. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing LyP-1 Peptide Stability in Serum
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of the LyP-1 peptide in serum.
Frequently Asked Questions (FAQs)
Q1: My this compound peptide is degrading too quickly in serum. What are the primary reasons for this instability?
A1: The rapid degradation of linear peptides like this compound in serum is primarily due to enzymatic degradation by proteases and peptidases present in the blood.[1][2] These enzymes cleave the peptide bonds, leading to a loss of the peptide's structure and function. Additionally, factors such as pH and temperature can also affect peptide stability.[1]
Q2: What are the most effective strategies to improve the serum half-life of this compound?
A2: Several effective strategies can be employed to enhance the serum stability of this compound. These can be broadly categorized as:
-
Structural Modifications: This includes cyclization, dimerization, and amino acid substitutions to make the peptide more resistant to enzymatic cleavage.[2][3][4]
-
Conjugation to Nanoparticles: Attaching this compound to various nanoparticles can shield it from proteases and improve its pharmacokinetic profile.[5][6]
-
Chemical Modifications: Techniques like PEGylation can increase the hydrodynamic size of the peptide, reducing renal clearance and enzymatic degradation.[2][7]
-
Formulation Strategies: Encapsulating this compound in protective carriers like liposomes can prevent its premature degradation.[1]
Troubleshooting Guides
Issue 1: Rapid degradation of chemically modified this compound.
Q3: I have synthesized a cyclic homodimer of this compound, but it's still showing significant degradation. What could be the issue?
A3: While cyclization, such as forming a homodimer, has been shown to significantly enhance serum stability, incomplete or incorrect cyclization can leave the peptide susceptible to degradation.[3][8] It is crucial to verify the successful formation of the desired cyclic structure using analytical techniques like mass spectrometry and HPLC. Additionally, the purity of the cyclic peptide should be assessed, as residual linear peptides will degrade rapidly.
Q4: My D-amino acid substituted this compound analogue is not as stable as expected. Why might this be?
A4: The introduction of D-amino acids can increase resistance to many common proteases.[2][4] However, the specific position of the substitution is critical. If the cleavage site for a particular serum protease remains accessible, the peptide will still be degraded. It is also important to consider that while D-amino acid substitution can improve stability, it may also alter the peptide's binding affinity to its target, the p32 receptor.[9] A balance between stability and activity must be achieved.
Issue 2: Problems with this compound conjugated nanoparticles.
Q5: The this compound conjugated nanoparticles I've prepared are aggregating in serum. How can I prevent this?
A5: Aggregation of nanoparticles in high-salt environments like serum can be a significant issue. This is often due to insufficient surface coating or charge shielding. Ensure that the conjugation chemistry and the density of the shielding molecule (e.g., PEG) are optimized.[5] The use of a stabilizer in the formulation can also help prevent aggregation.[1] Characterization of nanoparticle size and zeta potential before and after serum incubation is recommended to assess stability.
Q6: My this compound conjugated nanoparticles show low tumor accumulation in vivo. What are the potential causes?
A6: Low tumor accumulation of this compound conjugated nanoparticles can stem from several factors. Firstly, the stability of the nanoparticle itself in the systemic circulation is crucial.[5] If the nanoparticle is unstable, the peptide may be prematurely released or the nanoparticle cleared from circulation. Secondly, the orientation and availability of the this compound peptide on the nanoparticle surface are critical for target recognition.[6] Ensure that the conjugation strategy does not hinder the binding site of this compound. Finally, the overall size and surface charge of the nanoparticles can influence their biodistribution and tumor penetration.
Data Presentation
Table 1: Comparison of Serum Stability of Different this compound Peptide Modifications
| Peptide Modification | Incubation Time (hours) | Remaining Intact Peptide (%) | Reference |
| Linear this compound | 4 | < 10% | [8] |
| Cyclic Homodimer this compound | 24 | ~90% | [3] |
| Retro Grafted this compound (loop 2-SFTI-1) | 12 | ~53% | [3] |
| Syp-1 (Diseleno bonds) | Not specified | Higher than this compound | [9] |
| D-c(this compound) | Not specified | Excellent stability | [9] |
Experimental Protocols
Protocol 1: Serum Stability Assay of this compound Peptides
This protocol outlines a general procedure to assess the stability of this compound and its analogues in serum.
Materials:
-
This compound peptide or its modified analogue
-
Human or mouse serum
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
High-Performance Liquid Chromatography (HPLC) system
-
Thermomixer
Procedure:
-
Prepare a stock solution of the peptide in a suitable buffer.
-
Mix the peptide with serum to a final desired concentration (e.g., 31.5 µmol/L).[10]
-
Incubate the mixture at 37°C with gentle shaking.[10]
-
At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot of the mixture.
-
Stop the enzymatic reaction by adding TCA to a final concentration of 3% (w/v) and incubate on ice for 10 minutes.[10]
-
Centrifuge the sample to precipitate the serum proteins (e.g., 12,000 x g for 5 minutes).[10]
-
Neutralize the supernatant with NaOH.
-
Analyze the amount of intact peptide in the supernatant using reverse-phase HPLC.
-
Calculate the percentage of remaining peptide at each time point relative to the amount at time 0.
Protocol 2: Synthesis of this compound Conjugated PEG-PLGA Nanoparticles
This protocol describes a common method for preparing this compound conjugated nanoparticles.
Materials:
-
PLGA-COOH (Poly(lactic-co-glycolic acid))
-
Maleimide-PEG-NH2
-
mPEG-PLGA
-
This compound peptide with a terminal sulfhydryl group
-
Solvents (e.g., dichloromethane, acetone)
-
Emulsifying agents (e.g., polyvinyl alcohol)
Procedure:
-
Copolymer Synthesis: Conjugate maleimide-PEG-NH2 to PLGA-COOH to form maleimide-PEG-PLGA copolymers.
-
Nanoparticle Formulation: Prepare nanoparticles using a double emulsion/solvent evaporation technique with a mixture of maleimide-PEG-PLGA and mPEG-PLGA.[6]
-
Peptide Conjugation: React the this compound peptide (containing a sulfhydryl group) with the maleimide (B117702) groups on the surface of the nanoparticles.[6] This forms a stable thioether bond.
-
Purification and Characterization: Purify the this compound conjugated nanoparticles by centrifugation or dialysis to remove unreacted peptide and other reagents.
-
Characterization: Characterize the nanoparticles for size, zeta potential, peptide conjugation efficiency, and stability in biological media.
Visualizations
Caption: this compound binding and internalization pathway.[9][11]
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00203H [pubs.rsc.org]
- 6. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 11. pnas.org [pnas.org]
Technical Support Center: Overcoming LyP-1 Peptide Solubility Challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the LyP-1 peptide.
Frequently Asked Questions (FAQs)
Q1: What is the this compound peptide and why is its solubility a concern?
A1: this compound is a cyclic nine-amino-acid peptide (sequence: Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys with a disulfide bridge between Cys1 and Cys9) that has been identified as a tumor-homing peptide.[1] It selectively binds to the p32 receptor (also known as gC1qR), which is overexpressed on the surface of various tumor cells and tumor-associated macrophages.[1] Due to its potential for targeted cancer therapy and imaging, its proper handling and solubility are critical for experimental success. Solubility issues can lead to inaccurate concentration measurements, loss of peptide activity, and the formation of aggregates that can cause experimental artifacts.
Q2: What are the general solubility characteristics of the this compound peptide?
A2: The this compound peptide has a theoretical isoelectric point (pI) of 10.12, indicating it is a basic peptide with a net positive charge at neutral pH.[2] Generally, peptides with a high proportion of charged residues are more soluble in aqueous solutions. However, the overall hydrophobicity and secondary structure can also influence solubility.
Q3: In which solvents is this compound peptide soluble?
Data Presentation: this compound Peptide Solubility
| Solvent | Reported Solubility | Concentration (mM) | Notes |
| DMSO | 100 mg/mL | ~100.8 mM | Ultrasonic treatment may be needed. Use of newly opened, anhydrous DMSO is recommended as it is hygroscopic.[3] |
| Water | 100 mg/mL | ~100.8 mM | Ultrasonic treatment may be needed. For stock solutions in water, it is recommended to filter and sterilize before use.[5] |
| PBS (pH 7.4) | Soluble | Not specified | This compound has been successfully dissolved in PBS for the preparation of nanoparticle formulations, indicating sufficient solubility for many in vitro and in vivo applications.[4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peptide won't dissolve in aqueous buffer (e.g., PBS, Tris). | The peptide's net positive charge may require a slightly acidic environment for optimal solubility. The peptide may be forming aggregates. | 1. Adjust pH: Since this compound is a basic peptide, try dissolving it in a small amount of 10-30% acetic acid and then dilute with your aqueous buffer. 2. Use a Co-solvent: First, dissolve the peptide in a minimal amount of DMSO. Then, slowly add this stock solution to your aqueous buffer while vortexing. 3. Sonication: Use a bath sonicator to aid dissolution.[6] |
| Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer. | The peptide is less soluble in the final buffer composition. Localized high concentrations of the peptide during dilution can cause it to crash out of solution. | 1. Slow Dilution: Add the DMSO stock solution dropwise to the aqueous buffer while gently stirring. 2. Increase Final DMSO Concentration: Ensure the final concentration of DMSO is sufficient to maintain solubility, but be mindful of its potential effects on your experimental system. 3. Warm the Solution: Gently warming the solution (not exceeding 40°C) may help redissolve the precipitate.[7] |
| Formation of a gel or viscous solution. | The peptide may be forming intermolecular hydrogen bonds, leading to aggregation. This is more common at high concentrations. | 1. Use Chaotropic Agents: For non-cellular assays, consider using 6 M guanidine (B92328) HCl or 8 M urea (B33335) to disrupt hydrogen bonds.[8] 2. Dilute the Peptide: Work with lower peptide concentrations if your experimental design allows. |
| Loss of activity over time in solution. | The disulfide bond may be undergoing reduction, or the peptide may be degrading. Cysteine, methionine, and tryptophan residues are prone to oxidation.[6] | 1. Proper Storage: Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] 2. Use Oxygen-Free Solvents: For long-term storage of solutions containing cysteine, use degassed, oxygen-free buffers.[7] 3. Maintain Acidic to Neutral pH: The thiol group of cysteine is more prone to oxidation at a pH > 7. |
Experimental Protocols
Protocol 1: Preparation of a this compound Peptide Stock Solution in DMSO
-
Preparation: Allow the lyophilized this compound peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Add the required volume of anhydrous, sterile DMSO to the vial to achieve a stock concentration of 10 mg/mL.
-
Dissolution: Gently vortex the vial. If the peptide does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a this compound Peptide Working Solution in Aqueous Buffer
-
Preparation: Thaw a frozen aliquot of the this compound peptide DMSO stock solution.
-
Dilution: While gently vortexing your desired aqueous buffer (e.g., PBS, pH 7.4), slowly add the required volume of the DMSO stock solution dropwise to achieve your final working concentration.
-
Final Check: Ensure the final solution is clear and free of precipitates. If turbidity is observed, refer to the troubleshooting guide.
-
Use: Use the freshly prepared working solution for your experiment immediately.
Protocol 3: Quality Control of this compound Peptide Solution
-
Visual Inspection: A properly solubilized peptide solution should be clear and free of any visible particulates.
-
UV-Vis Spectroscopy: Measure the absorbance of the peptide solution at 280 nm. While this compound does not contain tryptophan or tyrosine, a reading can help detect significant aggregation (as scattering) or contamination.
-
HPLC Analysis: For rigorous quality control, analyze the freshly prepared solution by reverse-phase HPLC to confirm the peptide's purity and check for the presence of aggregates or degradation products.
Signaling Pathways and Experimental Workflows
This compound Peptide Mechanism of Action
The this compound peptide targets cells via a two-receptor mechanism. Initially, the cyclic this compound peptide binds to the p32 receptor on the cell surface. Subsequently, it is cleaved into a linear form, tthis compound. The newly exposed C-terminal of tthis compound then binds to Neuropilin-1 (NRP1), triggering internalization through a CendR (C-end rule) pathway.
Downstream Signaling of tthis compound/NRP1 Interaction
Upon binding of tthis compound, Neuropilin-1 (NRP1) can initiate downstream signaling cascades. NRP1 has a short cytoplasmic domain that interacts with GIPC1, a scaffolding protein. This interaction is crucial for the endocytosis of the peptide. NRP1 also functions as a co-receptor for Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), enhancing its signaling. This can lead to the activation of pathways such as PI3K/AKT and MAPK/ERK, which are involved in cell survival, proliferation, and migration.
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound peptide [novoprolabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biomatik.com [biomatik.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. lifetein.com [lifetein.com]
How to prevent LyP-1 peptide aggregation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of LyP-1 peptide in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound peptide and what is its amino acid sequence?
This compound is a cyclic nine-amino acid peptide with the sequence Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys, featuring a disulfide bridge between the two cysteine residues (Cys1 and Cys9)[1]. This cyclic structure is crucial for its stability and function.
Q2: What is the theoretical isoelectric point (pI) of this compound and why is it important?
The calculated theoretical isoelectric point (pI) of this compound is approximately 12.26. The isoelectric point is the pH at which the peptide has a net neutral charge[2][3]. At pH values below the pI, the peptide will have a net positive charge, and at pH values above the pI, it will have a net negative charge. Peptides are often least soluble at their pI, which can lead to aggregation and precipitation[3]. Given the very high pI of this compound, it will be highly positively charged and generally soluble in neutral and acidic solutions. Problems with solubility and aggregation are more likely to occur at a highly alkaline pH, approaching 12.26.
Q3: What are the primary causes of this compound peptide aggregation in solution?
Peptide aggregation is a complex process influenced by several factors. For this compound, key drivers of aggregation may include:
-
pH approaching the pI: As the pH of the solution nears the isoelectric point (around 12.26), the peptide's net charge decreases, reducing electrostatic repulsion between peptide molecules and increasing the likelihood of aggregation[3].
-
High Peptide Concentration: Increased peptide concentration can promote intermolecular interactions, leading to the formation of aggregates[4].
-
Temperature Fluctuations: Elevated temperatures can increase the rate of chemical degradation and conformational changes that may expose hydrophobic regions, leading to aggregation. Freeze-thaw cycles can also induce aggregation[3].
-
Ionic Strength: The salt concentration of the solution can influence the electrostatic interactions between peptide molecules.
-
Disulfide Bond Reduction: The disulfide bridge between Cys1 and Cys9 is critical for maintaining the cyclic structure and stability of this compound[2][5][6][7]. Reduction of this bond can lead to a linear, more flexible peptide that may be more prone to aggregation.
-
Presence of Nucleating Surfaces: Peptides can sometimes aggregate on the surfaces of containers or in the presence of impurities[8].
Troubleshooting Guide
This guide addresses specific issues you might encounter with this compound peptide aggregation.
Issue 1: this compound peptide precipitates out of solution upon reconstitution or during storage.
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent or pH | Reconstitute the lyophilized this compound peptide in a slightly acidic buffer (e.g., pH 4.0-6.0) or sterile water. Avoid alkaline buffers, especially those with a pH close to the pI of 12.26. | This compound is highly cationic and will be most soluble at a pH well below its pI. |
| High Peptide Concentration | Dissolve the peptide at the lowest concentration suitable for your experiment. If a high concentration is necessary, consider the addition of solubilizing excipients (see Issue 2). | Lower concentrations reduce the probability of intermolecular interactions that lead to aggregation[4]. |
| Improper Storage | Store reconstituted this compound in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | Repeated freezing and thawing can destabilize the peptide and promote aggregation[3]. |
Issue 2: The this compound solution becomes cloudy or shows visible aggregates over time.
| Potential Cause | Troubleshooting Step | Rationale |
| Peptide Instability in Solution | Add stabilizing excipients to the buffer. Consider using arginine at a concentration of 50-100 mM. Other options include sugars (e.g., sucrose, trehalose) or non-ionic surfactants (e.g., Polysorbate 80). | Arginine has been shown to suppress protein and peptide aggregation by interacting with hydrophobic and charged regions[4][9][10]. Sugars can stabilize the peptide's native conformation, and surfactants can prevent surface-induced aggregation[11][12]. |
| Oxidation/Reduction of Disulfide Bond | Ensure the use of high-purity water and buffers. If reduction is suspected, consider working in an inert atmosphere or adding a mild oxidizing agent, though this should be approached with caution to avoid unwanted side reactions. | Maintaining the integrity of the disulfide bond is crucial for the stability of the cyclic this compound peptide[2][5][6][7]. |
| Microbial Contamination | Use sterile techniques for reconstitution and handling. Filter the peptide solution through a 0.22 µm filter. | Microbial growth can alter the pH and introduce proteases that can degrade the peptide, leading to aggregation. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound Peptide
This protocol describes the recommended procedure for dissolving lyophilized this compound peptide to minimize aggregation.
Materials:
-
Lyophilized this compound peptide
-
Sterile, nuclease-free water or a sterile, slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, low-retention pipette tips
Procedure:
-
Allow the vial of lyophilized this compound peptide to equilibrate to room temperature before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.
-
Add the desired volume of sterile water or buffer to the vial to achieve the target concentration. Start with a concentration at the lower end of your experimental range.
-
Gently vortex the solution for a few seconds to dissolve the peptide. Avoid vigorous or prolonged vortexing, which can cause shear stress and aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If not for immediate use, aliquot the reconstituted peptide into single-use volumes in sterile, low-protein-binding tubes and store at -20°C or -80°C.
Protocol 2: Thioflavin T (ThT) Assay to Monitor this compound Aggregation
The Thioflavin T (ThT) assay is a common method to detect the formation of amyloid-like fibrillar aggregates.
Materials:
-
Reconstituted this compound peptide solution
-
ThT stock solution (e.g., 1 mM in water, stored in the dark)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence detection (Excitation ~440 nm, Emission ~485 nm)
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
In the 96-well plate, add your this compound peptide samples at different concentrations or under different buffer conditions. Include a buffer-only control.
-
Add the ThT working solution to each well.
-
Incubate the plate under the desired conditions (e.g., 37°C with intermittent shaking) to induce aggregation.
-
Measure the fluorescence intensity at regular intervals. An increase in fluorescence indicates the formation of β-sheet-rich aggregates that bind to ThT.
Visualizations
Caption: General pathway of peptide aggregation.
Caption: Troubleshooting workflow for this compound aggregation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Role of the Disulfide Bond in Prion Protein Amyloid Formation: A Thermodynamic and Kinetic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptidream.com [peptidream.com]
- 4. Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The impact of protein disulfide bonds on the amyloid fibril morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effects of Disulfide Bond Formation and Protein Helicity on the Aggregation of Activating Transcription Factor 5 (ATF5) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 10. scispace.com [scispace.com]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
Troubleshooting low yield of LyP-1 peptide conjugates
Welcome to the technical support center for LyP-1 peptide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of this compound peptide conjugates, with a focus on resolving issues of low reaction yield.
Troubleshooting Guide: Low Yield of this compound Peptide Conjugates
Low yield is a frequent challenge in the bioconjugation of the this compound peptide. This guide provides a systematic approach to identifying and resolving the underlying causes.
Q1: My this compound conjugation reaction has a very low or no yield. What are the first things I should check?
The initial step in troubleshooting a low-yield this compound conjugation is to systematically evaluate your reagents, reaction setup, and the integrity of the peptide itself.
-
Reagent and Peptide Quality: Ensure that all reagents, especially moisture-sensitive crosslinkers like N-hydroxysuccinimide (NHS) esters, are fresh and have been stored correctly, typically at -20°C in a desiccated environment.[1] Before use, allow reagents to equilibrate to room temperature to prevent condensation.[1] The purity of your this compound peptide is also critical; impurities can interfere with the conjugation reaction.
-
Buffer Composition: Verify that your reaction buffer does not contain interfering substances.[1] For instance, amine-containing buffers like Tris or glycine (B1666218) will compete with the target lysine (B10760008) residues on this compound when using amine-reactive chemistries (e.g., NHS esters).[1] Similarly, thiol-containing reagents like dithiothreitol (B142953) (DTT) in the buffer will compete with the cysteine residues of this compound in thiol-maleimide reactions.[2]
-
Reaction Conditions: Suboptimal reaction conditions such as pH, temperature, or reaction time can significantly impact yield.[1] Each conjugation chemistry has an optimal pH range that must be maintained for efficient reaction.
Frequently Asked Questions (FAQs)
Peptide and Reagent Handling
Q2: How should I handle and store the this compound peptide to ensure its stability?
To prevent degradation, this compound peptide should be stored in lyophilized form at –20°C or –80°C.[3] Once reconstituted in solution, it is best to make single-use aliquots and store them frozen to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] For solutions, avoid prolonged exposure to pH > 8 and keep them chilled.[3]
Q3: My crosslinker (e.g., NHS-ester, maleimide) may have degraded. How can I check its activity?
The stability of crosslinkers is critical. NHS-esters are particularly susceptible to hydrolysis. While direct activity assays can be complex, a functional test with a simple, small-molecule amine or thiol can indicate if the crosslinker is still reactive. However, the most reliable approach is to use fresh, properly stored reagents for each experiment.[1][2]
Conjugation Chemistry
Q4: What are the most common conjugation strategies for this compound, and what are their optimal pH ranges?
The this compound peptide has the sequence CGNKRTRGC, which offers several sites for conjugation, including the N-terminal amine, the lysine (K) side chain amine, and the two cysteine (C) thiols (which form a cyclic disulfide bridge).[4][5]
-
Amine-reactive chemistry (e.g., EDC/NHS coupling): This targets the primary amines on the N-terminus and the lysine residue. The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[2]
-
Thiol-reactive chemistry (e.g., maleimide (B117702) coupling): This targets the cysteine residues. For this to occur, the disulfide bond of the cyclic this compound must first be reduced to yield free thiols. The optimal pH for the maleimide-thiol reaction is 6.5-7.5 to ensure specificity for thiols over amines and to minimize hydrolysis of the maleimide group.[2][6]
Q5: I'm using EDC/NHS chemistry to conjugate this compound via its lysine residue, but the yield is low. What could be the problem?
Low yield in EDC/NHS reactions can be due to several factors:
-
Hydrolysis of NHS ester: This is accelerated at higher pH. Ensure your reaction pH is within the optimal 7.2-8.5 range.[2]
-
Competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the this compound's lysine for the NHS ester.[1] Use a non-interfering buffer like PBS or HEPES.
-
Inefficient activation: The concentration of EDC and NHS is crucial. A molar excess of these reagents over the carboxyl group being activated is necessary. However, excessively high concentrations of sNHS may not improve and could even hinder the reaction.[7]
Q6: I am trying to conjugate a molecule to the cysteine residues of this compound using maleimide chemistry and getting a low yield. What are the likely causes?
-
Intact Disulfide Bond: The native form of this compound is cyclic, with a disulfide bond between the two cysteine residues.[4] These cysteines are unreactive towards maleimides in their oxidized state. The disulfide bond must be reduced using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to generate free sulfhydryl (-SH) groups available for conjugation.[2]
-
Re-oxidation of Thiols: After reduction, the free thiols can re-oxidize to form disulfide bonds again, especially in the presence of oxygen. It is advisable to perform the conjugation reaction shortly after reduction and to use degassed buffers.[2]
-
Presence of Reducing Agent: Any excess thiol-containing reducing agent (like DTT or β-mercaptoethanol) must be removed after the reduction step, as it will compete with the peptide's thiols for the maleimide reagent.[2] TCEP is a non-thiol reducing agent and does not require removal before adding the maleimide, but its concentration should be optimized.
-
Maleimide Hydrolysis: Maleimide groups can hydrolyze, especially at pH values above 7.5.[2]
Q7: Can the disulfide bond in this compound cause side reactions or instability during conjugation?
Yes, the disulfide bond is a key feature of this compound that requires careful consideration. Alkaline pH conditions (often used for amine-targeted conjugations) can promote disulfide bond scrambling, which could lead to a heterogeneous mixture of products.[8] If your conjugation strategy does not involve the cysteines, it is important to ensure that the reaction conditions do not inadvertently reduce or rearrange the disulfide bond.
Purification and Analysis
Q8: What is the best way to purify my this compound peptide conjugate?
The standard and most effective method for purifying peptide conjugates is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] This technique separates the conjugate from unreacted peptide, free drug/molecule, and other impurities based on hydrophobicity.[9] For peptides, C18 or C4 columns are commonly used with a mobile phase consisting of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA).[10][11]
Q9: I'm having trouble separating my this compound conjugate from the unconjugated peptide using RP-HPLC. What can I do?
Co-elution of the conjugate and the free peptide can be a challenge, especially if the conjugated molecule is small and does not significantly alter the overall hydrophobicity of the peptide. Here are some troubleshooting steps:
-
Optimize the Gradient: Use a shallower gradient (e.g., a 1-2% change in acetonitrile per minute) to improve the resolution between species with similar retention times.[11]
-
Adjust the Mobile Phase: While 0.1% TFA is standard, for LC-MS applications where TFA can cause ion suppression, 0.1% formic acid can be used, although it may result in broader peaks.[11]
-
Change Column Chemistry: If using a C18 column, a C4 column might provide different selectivity and better resolution, especially for more hydrophobic conjugates.[11]
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 45°C) can improve peak shape and resolution by reducing the viscosity of the mobile phase.[11]
Q10: What analytical techniques can I use to confirm the identity and purity of my this compound conjugate?
Several techniques are essential for characterizing your final product:
-
RP-HPLC: To assess purity and quantify the amount of conjugate versus impurities.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the conjugate, which verifies that the conjugation has occurred.[13] Techniques like intact protein analysis can also help determine the drug-to-antibody ratio (DAR) in larger conjugates.[13][14]
-
UV-Vis Spectroscopy: Can be used to determine the concentration of the peptide and, if the conjugated molecule has a distinct absorbance, to estimate the degree of labeling.[2]
Data Presentation
Table 1: Troubleshooting Low Yield in this compound Conjugation Reactions
| Problem | Potential Cause(s) | Recommended Solution(s) | Key Considerations & Quantitative Data |
| Low or No Yield (General) | Reagent degradation (e.g., hydrolysis of NHS ester). | Use fresh, high-quality reagents. Store moisture-sensitive reagents in a desiccator at -20°C.[1] | Allow reagents to warm to room temperature before opening to prevent condensation.[1] |
| Interfering substances in the buffer (e.g., Tris, glycine, azide).[1] | Use non-interfering buffers such as PBS, HEPES, or bicarbonate buffer. | Tris and glycine contain primary amines that compete in NHS-ester reactions. Azide can react with some crosslinkers. | |
| Low purity or concentration of starting materials. | Use this compound peptide of >95% purity. Ensure starting concentrations are adequate (typically >0.5 mg/mL). | Impurities can compete for the labeling reagent, reducing efficiency. | |
| Low Yield with Amine-Reactive Chemistry (EDC/NHS) | Suboptimal reaction pH. | Maintain pH between 7.2 and 8.5.[2] | At pH < 7, the reaction is slow; at pH > 8.5, hydrolysis of the NHS ester is rapid. |
| Incorrect stoichiometry. | Use a molar excess of the activating agents (EDC/NHS) and the molecule to be conjugated. | A 5-20 fold molar excess of the NHS-activated molecule over the peptide is a common starting point. | |
| Low Yield with Thiol-Reactive Chemistry (Maleimide) | Cysteine disulfide bond is not reduced. | Reduce the disulfide bond with a reducing agent like TCEP prior to conjugation.[2] | A 10-20 fold molar excess of TCEP for 30 minutes at room temperature is a typical starting point.[2] TCEP does not need to be removed before adding the maleimide reagent. |
| Suboptimal reaction pH. | Maintain pH between 6.5 and 7.5.[2][6] | Below pH 6.5, the reaction is slow. Above pH 7.5, the maleimide group is more susceptible to hydrolysis and side reactions with amines.[2] | |
| Incorrect stoichiometry. | Use a molar excess of the maleimide-functionalized molecule. | A 10-20 fold molar excess of the maleimide reagent over the peptide is a common starting point. |
Table 2: Recommended Reaction Conditions for Common this compound Conjugation Chemistries
| Parameter | EDC/NHS Coupling (Amine-reactive) | Thiol-Maleimide Coupling (Thiol-reactive) |
| Target Residue | N-terminal amine, Lysine (K) | Cysteine (C) |
| Optimal pH | 7.2 - 8.5[2] | 6.5 - 7.5[2][6] |
| Recommended Buffers | PBS, HEPES, Bicarbonate | PBS, HEPES (degassed) |
| Molar Ratio (Reagent:Peptide) | 5:1 to 20:1 | 10:1 to 20:1 |
| Reaction Time | 1-4 hours at room temperature, or overnight at 4°C | 1-2 hours at room temperature, or overnight at 4°C[1] |
| Temperature | 4°C to Room Temperature | 4°C to Room Temperature |
| Pre-treatment | None | Reduction of disulfide bond with TCEP (10-20x molar excess)[2] |
Experimental Workflows and Diagrams
Caption: A generalized experimental workflow for the conjugation of this compound peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Evidence of disulfide bond scrambling during production of an antibody-drug conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. benchchem.com [benchchem.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. pharmafocusamerica.com [pharmafocusamerica.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing LyP-1 Peptide Dose for In Vivo Studies
Welcome to the technical support center for the LyP-1 peptide. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice for optimizing this compound dosage in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound peptide in mice for anti-tumor efficacy studies?
Based on published studies, a common starting point for intravenous (i.v.) administration of this compound in mouse xenograft models (such as MDA-MB-435 breast cancer) is in the range of 10-20 mg/kg, administered biweekly.[1] One study reported a significant reduction in tumor volume using a dose of 60 µg per mouse, administered twice a week.[1] It is crucial to note that the optimal dose can vary depending on the tumor model, animal strain, and the specific research question.
Q2: How does the dose of this compound correlate with its anti-tumor effect?
Interestingly, studies have shown that increasing the dose of this compound does not necessarily lead to a better anti-tumor response.[2] In MDA-MB-435 tumor models, a biweekly intravenous injection schedule resulted in an approximately 50% reduction in tumor volume, and this effect was not enhanced by increasing the peptide dose.[2] This suggests that there might be a saturation point for the peptide's mechanism of action, and higher doses may not provide additional therapeutic benefits.
Q3: What is the primary mechanism of action for the this compound peptide?
The this compound peptide is a cyclic nonapeptide (CGNKRTRGC) that selectively targets the p32 protein (also known as gC1qR/HABP1), which is overexpressed on the surface of various tumor cells, tumor-associated macrophages, and tumor lymphatic endothelial cells.[3] It preferentially accumulates in hypoxic regions of tumors.[2][4] Following binding to p32, this compound can be proteolytically cleaved to a linear form, tthis compound. This truncated form can then interact with neuropilin-1 and -2, facilitating cell and tissue penetration, which can lead to apoptosis in the target cells.[3]
Q4: Are there any known toxicity concerns with this compound administration?
Current research suggests that this compound has a favorable safety profile with low systemic toxicity.[3] Studies combining this compound with other treatments, such as radiotherapy, have reported no significant toxic reactions, including no notable changes in body weight or pathological alterations in tissues.[5] Nanoparticle formulations of this compound have also demonstrated high biocompatibility.[6] However, as with any experimental therapeutic, it is essential to monitor animals for any signs of adverse effects during dose-escalation studies.
Q5: What is the recommended formulation for dissolving and administering this compound peptide?
For in vivo studies, this compound peptide is typically dissolved in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS). It is crucial to ensure complete dissolution of the peptide before administration. For intravenous injections, the final solution should be filtered through a 0.22 µm filter to ensure sterility.
Q6: What is the typical dosing frequency for this compound in anti-tumor studies?
A common dosing schedule reported in the literature for anti-tumor efficacy studies is biweekly (twice a week) intravenous injections.[1][2] The short half-life of many peptides in circulation suggests that more frequent administration might be necessary to maintain therapeutic concentrations. However, the specific homing and retention properties of this compound in the tumor microenvironment may allow for less frequent dosing. The optimal dosing frequency should be determined empirically for your specific experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable anti-tumor effect at the initial dose. | - Insufficient Dose: The initial dose may be too low for your specific tumor model. - Peptide Instability: The peptide may have degraded during storage or preparation. - Ineffective Delivery: Issues with the administration route (e.g., failed intravenous injection). - Resistant Tumor Model: The tumor model may not express sufficient levels of the p32 receptor. | - Conduct a Dose-Escalation Study: Systematically increase the dose to identify a therapeutically active range (see detailed protocol below). - Verify Peptide Integrity: Use a fresh batch of peptide and follow recommended storage and handling procedures. - Confirm Administration: Ensure proper and consistent administration technique. - Characterize Your Model: Confirm p32 expression in your tumor model via immunohistochemistry or western blotting. |
| High variability in tumor response between animals. | - Inconsistent Dosing: Variations in the administered volume or concentration. - Tumor Heterogeneity: Differences in tumor size, vascularity, or p32 expression among animals. | - Standardize Procedures: Ensure precise and consistent preparation and administration of the this compound solution. - Homogenize Animal Groups: Start treatment when tumors have reached a consistent size range across all groups. |
| Signs of toxicity observed (e.g., weight loss, lethargy). | - Dose is too high: The administered dose may be exceeding the maximum tolerated dose (MTD) in your animal model. | - Reduce the Dose: Lower the dose to a level that was previously well-tolerated. - Monitor Closely: Implement a detailed monitoring plan to track animal weight, behavior, and other health indicators. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound Peptide in Mouse Xenograft Models
| Animal Model | Tumor Type | Dose | Administration Route & Schedule | Observed Effect | Reference |
| Nude Mice | MDA-MB-435 Human Breast Cancer | 60 µ g/mouse | Intravenous, twice a week for 4 weeks | ~50% reduction in mean tumor volume | [1] |
| Nude Mice | MDA-MB-435 Human Breast Cancer | Not specified, but noted that increasing the dose did not improve efficacy | Intravenous, biweekly | ~50% reduction in tumor volume | [2] |
| BALB/c Mice | 4T1 Murine Breast Cancer | 5 Gy radiation + this compound | Intravenous (this compound), 4h before radiation | Significant inhibition of tumor growth compared to either treatment alone | [5] |
Table 2: In Vivo Imaging with Labeled this compound Peptide
| Animal Model | Tumor Type | Labeled Peptide & Dose | Administration Route | Key Finding | Reference |
| BALB/c Mice | 4T1 Murine Breast Cancer | Cy5.5-LyP-1 (0.8 nmol) | Intratumoral | Increasing fluorescence intensity in tumors over 21 days | [7] |
Experimental Protocols
Protocol 1: Dose-Escalation Study for Anti-Tumor Efficacy
Objective: To determine the optimal dose of this compound peptide for inhibiting tumor growth in a mouse xenograft model.
Materials:
-
This compound peptide (lyophilized powder)
-
Sterile phosphate-buffered saline (PBS), pH 7.4
-
Tumor-bearing mice (e.g., nude mice with MDA-MB-435 xenografts)
-
Sterile syringes and needles for injection
-
Calipers for tumor measurement
Procedure:
-
Peptide Reconstitution: Aseptically reconstitute the this compound peptide in sterile PBS to a stock concentration (e.g., 1 mg/mL). Gently swirl to dissolve; do not vortex. Prepare fresh dilutions for each dosing group.
-
Animal Grouping: Once tumors reach a palpable size (e.g., 50-100 mm³), randomly assign mice to treatment groups (n=5-10 per group), including a vehicle control group (PBS).
-
Dosing Regimen:
-
Group 1 (Control): Administer an equivalent volume of PBS.
-
Group 2 (Low Dose): Administer a starting dose (e.g., 5 mg/kg).
-
Group 3 (Medium Dose): Administer an intermediate dose (e.g., 10 mg/kg).
-
Group 4 (High Dose): Administer a higher dose (e.g., 20 mg/kg).
-
-
Administration: Administer the prepared solutions via intravenous injection twice a week.
-
Monitoring:
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = (Width² x Length)/2).
-
Record animal body weight twice a week to monitor for toxicity.
-
Observe animals daily for any clinical signs of distress.
-
-
Endpoint: Continue the study for a predetermined period (e.g., 4 weeks) or until tumors in the control group reach a predefined endpoint. Euthanize animals and excise tumors for further analysis (e.g., histology, TUNEL assay for apoptosis).
Protocol 2: In Vivo Imaging with Fluorescently-Labeled this compound
Objective: To visualize the accumulation of this compound peptide in tumors.
Materials:
-
Fluorescently-labeled this compound (e.g., Cy5.5-LyP-1)
-
Tumor-bearing mice
-
In vivo imaging system (IVIS) or similar fluorescence imaging equipment
Procedure:
-
Peptide Preparation: Dissolve the labeled this compound in a suitable vehicle (e.g., PBS).
-
Administration: Inject the labeled peptide (e.g., 0.8 nmol in BALB/c mice) via the desired route (e.g., intravenous, intratumoral).[7]
-
Imaging: At various time points post-injection (e.g., 1, 4, 12, 24 hours), anesthetize the mice and acquire fluorescence images using an in vivo imaging system.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the animals and excise the tumor and major organs for ex vivo imaging to confirm and quantify peptide accumulation.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. pnas.org [pnas.org]
- 3. benchchem.com [benchchem.com]
- 4. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. meridian.allenpress.com [meridian.allenpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting inconsistent results with LyP-1 targeting
Welcome to the technical support center for LyP-1 targeting. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving the this compound peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it target specific cells?
This compound is a cyclic nine-amino acid peptide (CGNKRTRGC) that demonstrates selective targeting to tumor cells, tumor-associated macrophages, and activated macrophages in atherosclerotic plaques.[1][2] Its targeting mechanism is a two-step process. Initially, the cyclic form of this compound binds to its primary receptor, p32 (also known as gC1qR or HABP1), which is overexpressed on the surface of target cells.[2] Following this binding, this compound is proteolytically cleaved into a linear form, tthis compound. This cleavage exposes a C-terminal CendR motif (R/KXXR/K) which then binds to neuropilin-1 (NRP-1) or neuropilin-2 (NRP-2) to trigger internalization.[2]
Q2: What are the key receptors involved in this compound targeting?
The two key receptors are:
-
p32 (gC1qR/HABP1): The primary receptor for the initial binding of cyclic this compound. Its expression is often elevated on the surface of various cancer cells and tumor-associated macrophages.[2]
-
Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2): Co-receptors that bind to the truncated form of this compound (tthis compound) to facilitate internalization.[2]
Q3: What is a suitable negative control for this compound targeting experiments?
A scrambled peptide with the same amino acid composition as this compound but in a randomized sequence is an effective negative control.[3][4] This helps to demonstrate that the observed binding and uptake are due to the specific sequence of this compound and not merely due to the physicochemical properties of the peptide. An example of a scrambled control peptide sequence is CRGTKGRNC.
Q4: How should I store my this compound peptide?
Lyophilized this compound peptide should be stored at -20°C for short-term storage (up to a few months) and at -80°C for long-term storage (up to two years).[5][6][7][8] Once reconstituted in a solvent like DMSO or water, the stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[5][7] It is recommended to aliquot the reconstituted peptide to avoid repeated freeze-thaw cycles.[8] For sequences containing cysteine, like this compound, it is also advisable to purge the vial with an inert gas like nitrogen or argon to prevent oxidation.[8]
Troubleshooting Guides
This section addresses common issues encountered during this compound targeting experiments.
Issue 1: Low or No Binding of this compound Conjugate
Possible Causes and Solutions
| Cause | Recommended Solution |
| Low p32 expression on target cells | Confirm p32 expression levels on your target cell line using Western blot or flow cytometry. Select cell lines known to have high p32 expression, such as MDA-MB-435 (note: this cell line is now considered to be of melanoma origin) or 4T1.[9][10] |
| Improperly folded or degraded this compound peptide | Ensure the disulfide bond in the cyclic this compound is intact. Purity and conformation can be checked by HPLC and mass spectrometry. Purchase high-quality peptide from a reputable supplier and store it correctly. |
| Suboptimal experimental conditions | Optimize incubation time and temperature. A typical starting point is 1 hour at 37°C. Perform a titration of the this compound conjugate to determine the optimal concentration. |
| Incorrect buffer composition | Ensure the buffer used for binding assays is compatible with your experimental setup and does not interfere with peptide-receptor interaction. PBS with a small amount of BSA (e.g., 1%) is often used. |
Issue 2: High Background or Non-Specific Binding
Possible Causes and Solutions
| Cause | Recommended Solution |
| Excessive concentration of this compound conjugate | Titrate the concentration of your this compound conjugate to find the lowest concentration that still gives a robust specific signal. |
| Inadequate blocking | Block your cells or tissue sections with a suitable blocking buffer (e.g., 5% BSA in PBS) for at least 1 hour before adding the this compound conjugate. |
| Insufficient washing | Increase the number and duration of washing steps after incubation with the this compound conjugate to remove unbound peptide. |
| Hydrophobic interactions | Include a non-ionic detergent like Tween-20 (0.05-0.1%) in your washing buffers to reduce non-specific binding. |
| Use of a scrambled peptide control | Always include a fluorescently labeled scrambled peptide control to quantify the level of non-specific binding.[3][4] |
Issue 3: Inconsistent or No Internalization of this compound Conjugate
Possible Causes and Solutions
| Cause | Recommended Solution |
| Low NRP-1/2 expression | Verify the expression of NRP-1 and/or NRP-2 on your target cells. Internalization is dependent on these co-receptors. |
| Inhibition of proteolytic cleavage | The cleavage of this compound to tthis compound is crucial for internalization. Ensure that your experimental conditions (e.g., serum in cell culture media) do not inhibit the necessary proteases. In some cases, serum starvation has been shown to increase this compound uptake.[11] |
| Incorrect assay temperature | Internalization is an active cellular process and is temperature-dependent. Ensure your experiments are conducted at 37°C. A 4°C control can be included to demonstrate that internalization is inhibited at lower temperatures. |
| Imaging performed too early | Allow sufficient time for internalization to occur. A time-course experiment (e.g., 30 min, 1h, 2h, 4h) can help determine the optimal incubation time for your specific cell line. |
Experimental Protocols
Protocol 1: In Vitro Binding Assay using Flow Cytometry
This protocol is for assessing the binding of a fluorescently labeled this compound conjugate to target cells.
Materials:
-
Target cells (e.g., MDA-MB-435) and control cells (low p32/NRP-1 expression)
-
Fluorescently labeled this compound (e.g., FITC-LyP-1)
-
Fluorescently labeled scrambled control peptide
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
FACS tubes
Procedure:
-
Culture target and control cells to 70-80% confluency.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface receptors.
-
Wash cells twice with ice-cold Flow Cytometry Staining Buffer.
-
Resuspend cells to a concentration of 1 x 10^6 cells/mL in the staining buffer.
-
Aliquot 100 µL of cell suspension into FACS tubes.
-
Add the fluorescently labeled this compound conjugate to the cells at a predetermined optimal concentration. For a negative control, add the labeled scrambled peptide at the same concentration to a separate tube. Include an unstained cell sample as well.
-
Incubate the cells for 1 hour at 4°C, protected from light.
-
Wash the cells three times with 1 mL of ice-cold staining buffer, centrifuging at 300 x g for 5 minutes between each wash.
-
Resuspend the final cell pellet in 500 µL of staining buffer.
-
Analyze the cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel.
Protocol 2: In Vitro Internalization Assay using Confocal Microscopy
This protocol is for visualizing the internalization of a fluorescently labeled this compound conjugate.
Materials:
-
Target cells plated on glass-bottom dishes or coverslips
-
Fluorescently labeled this compound
-
Hoechst 33342 or DAPI for nuclear staining
-
Lysosomal marker (e.g., LysoTracker Red)
-
Paraformaldehyde (PFA) for fixing
-
Mounting medium
Procedure:
-
Seed target cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Wash the cells with pre-warmed serum-free media.
-
Add the fluorescently labeled this compound conjugate (at the desired concentration in serum-free media) to the cells.
-
Incubate for the desired time points (e.g., 30 min, 1h, 2h) at 37°C. For a control to inhibit internalization, perform a parallel experiment at 4°C.
-
(Optional) For co-localization studies, add a lysosomal marker during the last 30 minutes of incubation.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Stain the nuclei with Hoechst 33342 or DAPI for 10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips with a suitable mounting medium.
-
Image the cells using a confocal microscope.
Visualizations
Caption: The signaling pathway of this compound targeting and internalization.
Caption: A logical workflow for troubleshooting inconsistent this compound targeting results.
References
- 1. This compound peptide [novoprolabs.com]
- 2. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sequence-independent Control of Peptide Conformation in Liposomal Vaccines for Targeting Protein Misfolding Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scrambled — Advanced Peptides [advancedpeptides.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. innopep.com [innopep.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ぺプチドの保管と取扱い [sigmaaldrich.com]
- 9. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continued use of MDA-MB-435, a melanoma cell line, as a model for human breast cancer, even in year, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Technical Support Center: Enhancing the Half-Life of LyP-1 Peptide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to increase the in vivo half-life of the tumor-homing peptide, LyP-1.
Frequently Asked Questions (FAQs)
Q1: What is the typical half-life of the unmodified this compound peptide and why is it so short?
The linear, unmodified this compound peptide has a relatively short half-life, which has been reported to be approximately 4 hours in serum.[1] This limited stability is primarily due to its small size, making it susceptible to rapid renal clearance and degradation by endogenous proteases present in the bloodstream.
Q2: What are the primary strategies to extend the half-life of this compound?
Several effective strategies can be employed to enhance the stability and circulation time of the this compound peptide. These include:
-
Cyclization: Creating a cyclic version of the peptide to improve resistance to exonucleases.
-
Retro-Inverso Modification: Synthesizing the peptide with D-amino acids in a reversed sequence to protect against enzymatic degradation while maintaining side-chain topology.
-
Amino Acid Substitution: Replacing specific amino acids with non-natural counterparts, such as D-amino acids or selenocysteine, to inhibit protease recognition.
-
Grafting: Incorporating the this compound sequence into a larger, stable scaffold protein.
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to increase the peptide's hydrodynamic volume and shield it from proteases.
-
Fusion to Larger Proteins: Genetically fusing this compound to long-lived plasma proteins like albumin or the Fc fragment of immunoglobulins.
Q3: How does cyclization improve the stability of this compound?
Cyclization of the this compound peptide, either through head-to-tail linkage or by forming a homodimer, significantly enhances its serum stability.[1][2] This is because the cyclic structure is more resistant to degradation by exonucleases, which are enzymes that cleave peptides from their ends. One study demonstrated that while the linear this compound peptide was almost entirely degraded within 12 hours in a 25% serum sample, a cyclic analogue remained 100% intact under the same conditions.[1]
Q4: What is retro-inverso modification and is it effective for this compound?
Retro-inverso modification involves synthesizing a peptide with D-amino acids in the reverse sequence of the original L-peptide.[3] This modification maintains a similar side-chain topology to the parent peptide, potentially preserving its binding affinity, while making it resistant to proteases that specifically recognize L-amino acids.[3][4] For this compound, retro-inverso analogues have shown remarkable stability, with one study reporting 100% of the peptide remaining intact after 12 hours in 25% serum, a significant improvement over the rapidly degraded linear form.[1]
Q5: Can substituting specific amino acids in the this compound sequence increase its half-life?
Yes, amino acid substitution is a viable strategy. The introduction of D-amino acids at specific positions can sterically hinder protease binding and cleavage, thereby increasing the peptide's stability in serum.[5][6][7] Another effective substitution is the replacement of the disulfide bond-forming cysteines with selenocysteines to create a diselenide bond. This modification has been shown to enhance the serum stability of this compound; one study found that over 80% of the diselenide-modified this compound remained intact after one hour in 25% serum, compared to only 40% of the native peptide.[1]
Troubleshooting Guides
Issue: Low yield of cyclic this compound peptide during synthesis.
-
Possible Cause: Inefficient cyclization reaction.
-
Troubleshooting Steps:
-
Optimize Peptide Concentration: High peptide concentrations can favor intermolecular reactions (dimerization or polymerization) over the desired intramolecular cyclization. Perform the cyclization reaction at high dilution (typically in the micromolar to low millimolar range).
-
Choice of Cyclization Reagents: Ensure the use of appropriate and fresh coupling reagents for amide bond formation (e.g., HATU, HBTU). The efficiency of these reagents can degrade over time.
-
Solvent Selection: Use a solvent system that fully solubilizes the linear peptide precursor and is compatible with the coupling reagents. A mixture of DMF and DCM is often a good starting point.
-
Reaction Time and Temperature: Monitor the reaction progress over time using techniques like HPLC-MS to determine the optimal reaction time. Some cyclizations may proceed more efficiently at room temperature over several hours, while others may benefit from gentle heating.
-
Issue: Modified this compound peptide shows reduced binding affinity to its receptor, p32.
-
Possible Cause: The modification sterically hinders the peptide's binding site.
-
Troubleshooting Steps:
-
Site-Specific Modification: If possible, direct the modification to a region of the peptide that is not critical for receptor binding. For PEGylation, this can be achieved by controlling the reaction pH to target the N-terminal alpha-amino group, which has a lower pKa than the epsilon-amino group of lysine (B10760008) residues.
-
Linker Spacing: When creating fusion proteins or attaching large moieties like PEG, consider incorporating a flexible linker between this compound and the modifying group. This can provide the necessary distance and flexibility for the peptide to interact with its receptor.
-
Size of Modification: For PEGylation, experiment with different molecular weights of PEG. A smaller PEG chain may be sufficient to extend the half-life without significantly compromising binding affinity.
-
Binding Assays: Perform competitive binding assays to quantify the binding affinity of the modified peptide compared to the unmodified this compound. This will help in selecting the modification strategy that best balances stability and activity.
-
Quantitative Data on this compound Half-Life Extension Strategies
| Modification Strategy | Modified this compound Analogue | Half-Life/Stability Data | Fold Increase in Stability (Approx.) | Reference |
| Unmodified | Linear this compound | ~4 hours in serum | N/A | [1] |
| Linear this compound | Almost completely degraded in 12 hours (25% serum) | N/A | [1] | |
| Linear this compound | 40% intact after 1 hour (25% serum) | N/A | [1] | |
| Cyclization | Cyclic homodimer this compound | 90% intact after 24 hours (100% serum) | > 6 | [1][2] |
| Cyclic this compound | 100% intact after 12 hours (25% serum) | > 12 | [1] | |
| Retro-Inverso | Retro-inverso this compound | 100% intact after 12 hours (25% serum) | > 12 | [1] |
| Grafting | This compound grafted onto SFTI-1 scaffold | 92% and 53% intact at 2 and 12 hours, respectively | ~1.3 (at 12h) | [1] |
| Amino Acid Substitution | Diselenide-bonded this compound | >80% intact after 1 hour (25% serum) | ~2 | [1] |
Experimental Protocols
Protocol 1: In Vitro Serum Stability Assay
This protocol outlines a general method for assessing the stability of this compound and its modified analogues in serum.
-
Preparation of Peptide Stock Solution: Prepare a 1 mg/mL stock solution of the purified peptide in sterile, nuclease-free water or an appropriate buffer (e.g., PBS).
-
Serum Preparation: Thaw human or mouse serum and keep it on ice. If desired, heat-inactivate the serum at 56°C for 30 minutes to eliminate complement activity, though this may also denature some proteases.
-
Incubation: In a microcentrifuge tube, mix the peptide stock solution with the serum to a final peptide concentration of 100-200 µg/mL and a final serum concentration of 25-50% (v/v).
-
Time-Course Sampling: Incubate the mixture at 37°C with gentle agitation. At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching and Protein Precipitation: Immediately stop the enzymatic degradation by adding a quenching solution (e.g., an equal volume of 10% trichloroacetic acid or three volumes of acetonitrile).
-
Sample Preparation for Analysis: Incubate the quenched samples on ice for at least 20 minutes to allow for complete protein precipitation. Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Analysis: Carefully collect the supernatant, which contains the intact peptide and any degradation products. Analyze the samples by RP-HPLC or LC-MS to quantify the amount of remaining intact peptide at each time point. The half-life can then be calculated by fitting the data to a first-order decay model.
Protocol 2: PEGylation of this compound Peptide
This protocol describes a general procedure for the PEGylation of this compound using an N-hydroxysuccinimide (NHS)-activated PEG.
-
Peptide and Reagent Preparation: Dissolve the this compound peptide in a reaction buffer (e.g., 100 mM sodium bicarbonate buffer, pH 8.0-8.5). Prepare a stock solution of the activated PEG reagent (e.g., mPEG-NHS) in a compatible solvent like anhydrous DMSO immediately before use.
-
PEGylation Reaction: Add the activated PEG stock solution to the peptide solution. The molar ratio of PEG to peptide should be optimized, but a starting point of a 5 to 10-fold molar excess of the PEG reagent is recommended.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Reaction Quenching: Stop the reaction by adding a quenching reagent, such as 1 M Tris-HCl or 1 M glycine, to a final concentration of 50-100 mM. The primary amines in the quenching reagent will react with any unreacted PEG-NHS. Let the quenching reaction proceed for 1 hour at room temperature.
-
Purification: Purify the PEGylated this compound from the unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or reversed-phase HPLC (RP-HPLC).
-
Characterization: Characterize the purified PEGylated peptide using techniques such as MALDI-TOF mass spectrometry to confirm the degree of PEGylation and RP-HPLC to assess purity.
Visualizations
Caption: this compound signaling pathway leading to cell internalization and apoptosis.
Caption: Experimental workflow for determining peptide half-life in serum.
References
- 1. Synthesis of a selenocysteine-containing peptide by native chemical ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Application of dehydroalanine as a building block for the synthesis of selenocysteine-containing peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of selenocysteine-containing cyclic peptides via tandem N-to-S acyl migration and intramolecular selenocysteine-mediated native chemical ligation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. An approach to p32/gC1qR/HABP1: a multifunctional protein with an essential role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LyP-1 Conjugation Chemistry
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to enhance the efficiency of LyP-1 peptide conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound peptide for conjugation?
The cyclic this compound peptide (sequence: CGNKRTRGC) offers several functional groups for conjugation. The most common strategies target:
-
Thiol (-SH) groups: The two cysteine residues are frequently used for conjugation, often via maleimide (B117702) chemistry. One approach involves using a cross-linker like sulfo-SMCC to attach the peptide to another molecule via its cysteine sulfhydryl group.[1]
-
Amino (-NH2) groups: The N-terminal amine and the side chain of the lysine (B10760008) (K) residue can be targeted using NHS-ester chemistry.
-
Carboxyl (-COOH) groups: The C-terminal carboxyl group can be activated, for example, using carbodiimide (B86325) chemistry (EDC/NHS), for conjugation.[2]
Q2: How do I choose the best conjugation chemistry for my application?
The choice of chemistry depends on the functional groups available on your molecule of interest (e.g., drug, nanoparticle, fluorescent dye) and the desired site of attachment on the this compound peptide. Site-specific conjugation is often preferred to maintain the peptide's binding affinity and biological activity.[3]
A decision process for selecting a conjugation strategy can be visualized as follows:
Caption: A decision tree for selecting an appropriate this compound conjugation chemistry.
Q3: What factors can lead to low conjugation efficiency?
Several factors can compromise the yield of your this compound conjugate:
-
Inappropriate Reaction Conditions: pH, temperature, and reaction time must be optimized for the specific chemistry used.
-
Impure Reagents: Low-purity antibodies or peptides can contain competing substances that interfere with the reaction.[4] Using peptides of high purity is critical to avoid impurities that can affect biological activity and stability.[5]
-
Incompatible Buffers: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule in NHS-ester reactions.[4][6] Sodium azide (B81097) should be avoided in reactions involving HRP.
-
Hydrolysis of Reagents: Crosslinkers like NHS-esters and maleimides are moisture-sensitive and can hydrolyze, rendering them inactive.[6][7]
-
Steric Hindrance: The conjugation site on either the peptide or the target molecule may be sterically hindered, preventing the reaction from occurring efficiently.[3][4]
Troubleshooting Guide
Problem: My conjugation reaction has a very low or zero yield.
This is a common issue that can be systematically addressed. The following workflow can help identify the root cause.
Caption: A systematic workflow for troubleshooting low this compound conjugation yield.
Problem: My final conjugate product shows aggregation or has precipitated.
-
Possible Cause: High hydrophobicity of the conjugated molecule can lead to aggregation.[8] Peptides with hydrophobic amino acids may also aggregate during synthesis or conjugation.[5] Over-modification of the peptide or protein can also lead to changes in conformation and solubility.
-
Recommended Solution:
-
Optimize Molar Ratio: Reduce the molar excess of the crosslinker or the molecule being conjugated to decrease the degree of labeling.
-
Incorporate Solubilizing Tags: Consider adding a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG), between this compound and the target molecule to improve solubility.[5][9]
-
Adjust Buffer Conditions: Modify the pH or ionic strength of the buffer. Test different formulation buffers post-purification.
-
Storage: Ensure correct storage conditions. Most bioconjugates should be stored at -20 to -80°C, but some may be sensitive to freezing.[4] Storing in aliquots is advisable to prevent damage from repeated freeze-thaw cycles.[4]
-
Problem: How can I confirm that the conjugation was successful and quantify the efficiency?
-
Confirmation:
-
SDS-PAGE: A successful conjugation will show a band shift to a higher molecular weight compared to the unconjugated starting materials.
-
Mass Spectrometry (LC-MS): This provides the most definitive evidence by confirming the exact mass of the conjugate.[10]
-
-
Quantification:
-
Spectrophotometry: If the conjugated molecule has a unique absorbance (e.g., a dye or a drug), you can use UV-Vis spectroscopy to determine the degree of labeling. This often involves measuring absorbance at two wavelengths (e.g., 280 nm for the protein/peptide and another for the dye/drug).[11]
-
Fluorescence: If a fluorophore is conjugated, its fluorescence can be used for quantification against a standard curve.[11]
-
Chromatography (HPLC): Reverse-phase or size-exclusion HPLC can be used to separate the conjugate from unreacted starting materials, and the peak areas can be used for quantification.
-
Data on Conjugation and Characterization
Quantitative assessment is crucial for optimizing and validating your conjugation protocol. The table below summarizes various quantitative metrics reported in studies involving peptide conjugates, providing examples of expected outcomes.
| Parameter | Method | Example Result | Context | Reference |
| Conjugation Efficiency | MicroBCA Protein Assay | >83% | Carbodiimide-mediated coupling of peptides to nanogels. | [12] |
| Product Purity/Yield | Nanodrop A280 | <20% recovery considered a failure. | General guideline for antibody conjugation yield post-purification. | [7] |
| Nanoparticle Size | Dynamic Light Scattering (DLS) | 68 ± 6 nm | Size of a this compound integrated lipid-polymer composite nanoparticle. | [13] |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | 0.15 | Measure of size distribution for this compound conjugated nanoparticles, indicating monodispersity. | [13] |
| Binding & Uptake | Fluorescence Imaging | 4.52-fold higher fluorescence in target vs. contralateral lymph nodes. | In vivo targeting of Cy5.5-labeled this compound. | [14] |
| Biological Activity | MTT Cell Viability Assay | Lower IC50 value for this compound-liposome-DOX vs. non-targeted liposome-DOX. | Demonstrates enhanced cytotoxicity of the targeted drug delivery system. | [1] |
| Quantification in Plasma | LC-MS/MS | 19.17 - 958.67 ng/mL | Calibration curve range for quantifying an antibody-conjugated drug in plasma. | [15] |
Generalized Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation of this compound to a Target Molecule
This protocol describes a general method for conjugating a cysteine-containing peptide like this compound to a target molecule functionalized with a maleimide group.
-
Workflow Diagram:
Caption: General workflow for this compound conjugation via thiol-maleimide chemistry.
-
Detailed Methodology:
-
Preparation of this compound: Dissolve this compound peptide in a degassed, amine-free buffer (e.g., phosphate (B84403) buffer, pH 6.5-7.5). If the disulfide bond in cyclic this compound needs to be reduced for conjugation, incubate with a mild reducing agent like TCEP, followed by removal of the TCEP.
-
Preparation of Target Molecule: Dissolve the maleimide-activated target molecule in a water-miscible organic solvent like DMSO or DMF.
-
Conjugation Reaction: Add the target molecule solution to the this compound solution. The reaction should be performed immediately as the maleimide group is susceptible to hydrolysis. Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding a small molecule thiol (e.g., cysteine or β-mercaptoethanol) to quench any unreacted maleimide groups.
-
Purification: Remove unreacted peptide, target molecule, and quenching agent via size-exclusion chromatography (SEC), dialysis, or preparative HPLC.
-
Characterization: Analyze the purified conjugate using LC-MS to confirm its identity and HPLC to assess its purity. Use spectrophotometry to determine the final concentration and conjugation efficiency.
-
Protocol 2: Quantification of Conjugation Efficiency by UV-Vis Spectrophotometry
This protocol is for a scenario where this compound is conjugated to a molecule (e.g., a drug or dye) that has a distinct UV-Vis absorbance peak.
-
Acquire Spectra: Measure the UV-Vis absorbance spectrum of the purified conjugate solution from approximately 250 nm to 500 nm (or the relevant range for your dye/drug).
-
Measure Absorbances: Record the absorbance at 280 nm (A280) and at the wavelength of maximum absorbance for the conjugated molecule (A_max).
-
Calculate Concentrations:
-
A correction factor is needed because the conjugated molecule might also absorb at 280 nm.
-
Correction Factor (CF) = A280 of free molecule / A_max of free molecule
-
-
Calculate the concentration of the peptide using the corrected A280 value:
-
A_peptide = A280 - (A_max * CF)
-
[Peptide] (M) = A_peptide / ε_peptide (where ε is the molar extinction coefficient of this compound)
-
-
Calculate the concentration of the conjugated molecule:
-
[Molecule] (M) = A_max / ε_molecule
-
-
-
Determine Degree of Labeling (DOL):
-
DOL = [Molecule] / [Peptide]
-
The DOL represents the average number of drug/dye molecules conjugated per peptide.
-
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 4. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. CyTOForum • View topic - New conjuate doesn't work, now what? [cytoforum.stanford.edu]
- 8. m.youtube.com [m.youtube.com]
- 9. Conjugates for use in peptide therapeutics: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reliable Quantification of Conjugated Peptides from T-DM1 In Vivo by Two-Step Enrichment and Internal Standards from Derivatized Analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitation and Stability of Protein Conjugation on Liposomes for Controlled Density of Surface Epitopes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peptide Conjugation Enhances the Cellular Co-localization, but not Endosomal Escape, of Modular Poly(Acrylamide-co-Methacrylic Acid) Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. [PDF] Quantification of an Antibody-Conjugated Drug in Fat Plasma by an Affinity Capture LC-MS/MS Method for a Novel Prenyl Transferase-Mediated Site-Specific Antibody–Drug Conjugate | Semantic Scholar [semanticscholar.org]
Technical Support Center: Scaling Up LyP-1 Peptide Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scaled-up synthesis of the LyP-1 peptide. Here you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the sequence and structure of the this compound peptide? A1: this compound is a cyclic nonapeptide with the amino acid sequence Cys-Gly-Asn-Lys-Arg-Thr-Arg-Gly-Cys.[1] A disulfide bond between the two cysteine residues forms the cyclic structure.[2]
Q2: What is the primary receptor for this compound and its significance? A2: The primary receptor for this compound is the p32 protein (also known as gC1qR or HABP1), which is often overexpressed on the surface of various tumor cells and tumor-associated macrophages.[2][3][4] This specific binding allows for targeted delivery of imaging agents or therapeutic payloads to the tumor microenvironment.[2]
Q3: What are the most critical challenges when scaling up this compound synthesis? A3: The main challenges include maintaining high yield and purity, managing the formation of impurities (such as deletion or truncated sequences), preventing aggregation of the peptide chain during synthesis, and developing a robust purification strategy to isolate the desired cyclic peptide.
Q4: Which solid-phase peptide synthesis (SPPS) chemistry is recommended for this compound? A4: Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry is the most commonly used and recommended method for SPPS, including for peptides like this compound.[5] This strategy offers milder deprotection conditions compared to Boc chemistry, which helps in minimizing side reactions.
Q5: What is the purpose of the disulfide bridge in this compound, and when is it formed? A5: The disulfide bridge creates the cyclic structure of this compound, which can enhance its stability and binding affinity to its receptor.[6] The disulfide bond is typically formed after the linear peptide chain has been assembled, either while the peptide is still attached to the resin (on-resin cyclization) or after it has been cleaved from the resin (solution-phase cyclization). On-resin cyclization is often preferred to minimize intermolecular side reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound in a question-and-answer format.
Issue 1: Low crude peptide yield after cleavage.
-
Question: My final yield of crude this compound after cleavage is significantly lower than expected. What are the possible causes and how can I troubleshoot this?
-
Answer: Low yield can stem from several factors throughout the SPPS process. A systematic approach is needed to identify the root cause.
-
Incomplete Coupling Reactions: The two arginine residues in the this compound sequence can be challenging to incorporate due to their bulky side chains.[7] Incomplete coupling leads to deletion sequences.
-
Solution: Use a qualitative test like the Kaiser test after each coupling step to check for free primary amines.[8] If the test is positive, perform a second coupling (a "double couple") for that amino acid.[7] Increasing the concentration of the amino acid and coupling reagents can also improve reaction kinetics.[7]
-
-
Peptide Aggregation: Hydrophobic sequences are prone to aggregation, but sequences with multiple hydrogen bond donors/acceptors can also aggregate, hindering reagent access.
-
Premature Cleavage/Chain Termination: Diketopiperazine formation, especially at the dipeptide stage, can lead to cleavage of the peptide from the resin.[9]
-
Solution: This is less of a concern for this compound's sequence unless proline is introduced near the N-terminus in a modified version. If this side reaction is suspected, using a 2-chlorotrityl chloride resin can sterically hinder it.[9]
-
-
Inefficient Cleavage from Resin: The peptide may not be fully released from the solid support.
-
Issue 2: Poor purity profile of the crude peptide.
-
Question: My crude this compound shows multiple peaks close to the main product peak on HPLC. What are these impurities and how can I minimize them?
-
Answer: The impurity profile can be complex. Common impurities in SPPS include:
-
Deletion Sequences (-1 amino acid): Caused by incomplete coupling.
-
Solution: As mentioned above, monitor coupling reactions (Kaiser test) and use double coupling for difficult residues like arginine.[7]
-
-
Truncated Sequences: Caused by incomplete deprotection of the Fmoc group.
-
Solution: Ensure your deprotection solution (e.g., 20% piperidine (B6355638) in DMF) is fresh. Extend the deprotection time if necessary, especially for later stages of a long synthesis.
-
-
Side-Chain Protection Adducts: During cleavage, reactive carbocations can re-attach to sensitive residues like Cysteine or Arginine if not properly "scavenged".
-
Solution: Use an appropriate scavenger cocktail during cleavage. A common mixture is TFA/TIS/water (95:2.5:2.5), where Triisopropylsilane (TIS) acts as a scavenger.[6]
-
-
Oxidation/Dimerization: The free thiol groups of the two cysteines in the linear precursor can oxidize to form dimers or other oligomers if not handled correctly before cyclization.
-
Solution: If performing solution-phase cyclization, ensure the cleavage and purification of the linear peptide are done under an inert atmosphere or with reducing agents present until the cyclization step. On-resin cyclization is generally preferred to limit these side reactions.
-
-
Issue 3: Difficulty in purification and cyclization.
-
Question: I am struggling to purify the final cyclic this compound peptide, and I suspect incomplete cyclization. How can I optimize this step?
-
Answer: Purification of cyclic peptides can be challenging.
-
Co-elution of Impurities: The linear (uncyclized) form of this compound may have a similar retention time to the cyclic form, making separation difficult.
-
Solution: Optimize your HPLC gradient. A shallower gradient around the elution time of your peptide can improve resolution.[11] Also, ensure the on-resin cyclization reaction goes to completion by using an appropriate oxidizing agent (e.g., air oxidation, iodine, or potassium ferricyanide) and allowing sufficient reaction time. Monitoring the reaction with Ellman's test for free thiols can be helpful.
-
-
Peptide Aggregation During Purification: The purified peptide may aggregate, leading to broad peaks and low recovery.
-
Solution: Dissolve the crude peptide in a suitable solvent, which may require testing different systems (e.g., including DMSO or Guanidine-HCl for highly aggregated peptides). Adjusting the pH of the mobile phase during HPLC can also alter peptide conformation and reduce aggregation.[12]
-
-
Poor Solubility: The crude peptide may be difficult to dissolve before loading onto the HPLC column.
-
Solution: Test various solvents, starting with the mobile phase (e.g., water/acetonitrile with 0.1% TFA).[13] If solubility remains an issue, small amounts of DMSO or acetic acid can be used, though this may affect the chromatography.
-
-
Quantitative Data
The following tables summarize typical parameters and expected outcomes for the synthesis of a cyclic nonapeptide like this compound. Note that actual results will vary based on the specific scale, equipment, and reagents used.
Table 1: Typical Parameters for Linear Peptide Assembly (Fmoc/tBu SPPS)
| Parameter | Recommended Condition/Reagent | Purpose |
| Resin | Rink Amide or 2-Chlorotrityl Resin (0.2-0.4 mmol/g loading) | Minimizes aggregation; suitable for C-terminal amide or acid.[5] |
| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the temporary Fmoc protecting group.[5] |
| Amino Acid Coupling | 4 eq. Fmoc-amino acid, 3.95 eq. HCTU, 8 eq. DIPEA in DMF | Efficient amide bond formation.[5] |
| Coupling Time | 45-60 minutes | Ensures complete reaction.[5] |
| Double Coupling | For Arginine residues in the this compound sequence | Drives the reaction to completion to avoid deletion sequences.[7] |
Table 2: Expected Yield and Purity at Different Stages
| Stage | Typical Yield (%) | Typical Purity (%) | Key Considerations |
| Crude Linear Peptide | 70-85% | 50-70% | Highly dependent on the success of each coupling/deprotection cycle. |
| Crude Cyclic Peptide | 80-95% (of linear) | 45-65% | Cyclization efficiency and potential for side reactions. |
| After RP-HPLC Purification | 30-50% (overall) | >95% | Recovery depends on crude purity and chromatographic resolution. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of Linear this compound
This protocol describes the manual synthesis of the linear this compound precursor on a 0.1 mmol scale using Fmoc/tBu chemistry.
-
Resin Preparation:
-
Place 250 mg of Rink Amide resin (loading ~0.4 mmol/g) in a reaction vessel.
-
Swell the resin in dimethylformamide (DMF) for 1 hour.[14] Drain the DMF.
-
-
First Amino Acid Coupling (Fmoc-Cys(Trt)-OH):
-
Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes to remove the Fmoc group from the linker. Drain and wash the resin thoroughly with DMF (5-6 times).
-
Activation: In a separate vial, dissolve Fmoc-Cys(Trt)-OH (4 eq.), HCTU (3.95 eq.), and DIPEA (8 eq.) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1 hour.
-
Monitoring: Perform a Kaiser test.[8] If positive (blue beads), repeat the coupling.
-
Washing: Drain the coupling solution and wash the resin with DMF (3x) and Dichloromethane (DCM) (3x).
-
-
Chain Elongation (Gly, Arg(Pbf), Thr(tBu), etc.):
-
Fmoc Deprotection: Add 20% piperidine in DMF and agitate for 20 minutes. Drain and wash with DMF (5-6 times).
-
Amino Acid Coupling: Repeat the activation and coupling steps as described above for each subsequent amino acid in the sequence: Gly, Arg(Pbf), Thr(tBu), Arg(Pbf), Lys(Boc), Asn(Trt), Gly, and finally Cys(Trt).
-
Special Consideration: Perform a double coupling for both Arginine residues to ensure maximum efficiency.
-
Protocol 2: On-Resin Cyclization (Disulfide Bond Formation)
-
Final Fmoc Deprotection: After coupling the last Cys(Trt), remove the N-terminal Fmoc group with 20% piperidine in DMF. Wash thoroughly.
-
Side-Chain Deprotection of Cysteines: To selectively remove the Trityl (Trt) protecting groups from the two cysteines, wash the resin with DCM. Treat the resin with a solution of 95% TFA, 2.5% TIS, 2.5% DCM for 10 minutes (repeat 3 times). This condition is mild enough to cleave Trt without cleaving the peptide from the Rink Amide resin. Wash thoroughly with DCM and then DMF.
-
Oxidation/Cyclization: Suspend the resin in DMF. Bubble air through the suspension gently for 8-12 hours, or add a mild oxidizing agent like 0.1 M ammonium (B1175870) bicarbonate solution. Monitor the disappearance of free thiols using Ellman's test.
-
Washing: Once cyclization is complete, wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Protocol 3: Cleavage and Purification
-
Cleavage: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v).[6] Add ~10 mL per gram of resin and agitate at room temperature for 2-3 hours.
-
Precipitation: Filter the resin and collect the filtrate. Add the TFA solution dropwise into a large volume of cold diethyl ether to precipitate the crude peptide.[6]
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 more times. Dry the crude peptide pellet under vacuum.
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile with 0.1% TFA.
-
Purify using preparative reverse-phase HPLC (RP-HPLC) with a C18 column.[13]
-
Use a gradient of Solvent A (Water, 0.1% TFA) and Solvent B (Acetonitrile, 0.1% TFA). A typical gradient is 5-50% B over 45 minutes.
-
Collect fractions and analyze by analytical HPLC and mass spectrometry.
-
Pool the pure fractions (>95% purity) and lyophilize to obtain the final product as a white powder.
-
Visualizations
Diagram 1: this compound Synthesis and Purification Workflow
References
- 1. innopep.com [innopep.com]
- 2. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biotage.com [biotage.com]
- 13. bachem.com [bachem.com]
- 14. chem.uci.edu [chem.uci.edu]
Technical Support Center: Minimizing Immunogenicity of LyP-1 Based Therapeutics
Welcome to the technical support center for researchers, scientists, and drug development professionals working with LyP-1 based therapeutics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to the immunogenicity of the this compound peptide and its conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the expected immunogenicity of the this compound peptide?
A1: The this compound peptide, with the amino acid sequence CGNKRTRGC, is a small cyclic nonapeptide.[1] Generally, peptides of this size are considered to have lower immunogenicity compared to larger protein therapeutics like monoclonal antibodies.[1] This is attributed to their small molecular size, which can lead to faster clearance from the body and a reduced likelihood of initiating a significant immune response.[1] However, like all therapeutic peptides, this compound is not entirely devoid of immunogenic potential and its immunogenicity should be evaluated.[2][3]
Q2: What are the primary factors that could contribute to the immunogenicity of a this compound based therapeutic?
A2: Several factors can influence the immunogenicity of this compound based therapeutics:
-
Modifications and Conjugations: The immunogenicity of this compound can be significantly altered when it is conjugated to other molecules, such as nanoparticles, cytotoxic drugs, or imaging agents. These modifications can create new epitopes (regions recognized by the immune system) that are not present in the native peptide.[4]
-
Impurities: Product-related impurities introduced during the synthesis and purification of this compound can be immunogenic. These impurities may include variants with amino acid substitutions, deletions, or insertions that can act as foreign sequences to the immune system.[3]
-
Aggregation: The formation of aggregates of this compound based therapeutics can increase their immunogenicity. Aggregates can be more readily taken up by antigen-presenting cells (APCs), leading to a stronger immune response.
-
Patient-Specific Factors: A patient's genetic background, particularly their Human Leukocyte Antigen (HLA) type, plays a crucial role in determining whether they will mount an immune response to a peptide therapeutic.[5]
-
Dosing and Administration Route: The dose, frequency, and route of administration can also impact the immunogenic response.
Q3: What are the potential consequences of an immune response against a this compound therapeutic?
A3: An immune response, characterized by the production of anti-drug antibodies (ADAs), can have several clinical consequences:
-
Reduced Efficacy: ADAs can bind to the this compound therapeutic and neutralize its activity or accelerate its clearance from the body, leading to a loss of therapeutic effect.
-
Altered Pharmacokinetics: The formation of immune complexes between ADAs and the therapeutic can alter its distribution and elimination.
-
Safety Issues: In some cases, ADAs can trigger hypersensitivity reactions or other adverse events.
Q4: What strategies can be employed to minimize the immunogenicity of this compound based therapeutics?
A4: Several "deimmunization" strategies can be considered during the development of this compound therapeutics:
-
Sequence Modification: While modifying the core sequence of this compound might compromise its targeting function, minor modifications could be explored to remove potential T-cell epitopes. This often involves substituting key amino acid residues that bind to MHC class II molecules.
-
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains can shield immunogenic epitopes on the this compound therapeutic from the immune system, thereby reducing its immunogenicity.
-
Humanization: Although this compound is a synthetic peptide, the concept of "humanization" can be applied by ensuring that any modifications or linkers used in conjugates have low intrinsic immunogenicity and resemble human sequences where possible.
-
Formulation Optimization: Developing formulations that prevent aggregation is a critical step in minimizing immunogenicity.
Troubleshooting Guides
Guide 1: Unexpected Positive Results in Anti-Drug Antibody (ADA) Assays
| Potential Cause | Troubleshooting Step |
| Non-specific Binding | Increase the concentration of blocking agents (e.g., BSA, non-fat milk) in the assay buffer. Optimize washing steps by increasing the number of washes or the detergent concentration. |
| Cross-reactivity with Assay Reagents | Run controls with individual assay components to identify the source of cross-reactivity. Consider using alternative detection antibodies or conjugates. |
| Contaminated Buffers or Reagents | Prepare fresh buffers and reagents. Ensure proper storage and handling of all assay components. |
| Pre-existing Antibodies | Screen a panel of samples from treatment-naïve individuals to determine the baseline prevalence of antibodies that may cross-react with the this compound therapeutic. |
Guide 2: High Variability in ADA Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent Pipetting | Ensure proper calibration of pipettes. Use reverse pipetting for viscous solutions. Minimize variations in pipetting technique between wells and plates.[6] |
| Edge Effects | Avoid using the outer wells of the microplate. Ensure uniform temperature and humidity during incubations by using a plate sealer.[7] |
| Improper Sample Handling | Ensure consistent sample collection, processing, and storage procedures. Avoid repeated freeze-thaw cycles of serum or plasma samples. |
| Assay Drift | Prepare all reagents in sufficient quantities for the entire plate. Add reagents to all wells in a consistent and timely manner. |
Experimental Protocols
Protocol 1: Indirect ELISA for Detection of Anti-LyP-1 Antibodies
-
Coating: Dilute synthetic this compound peptide to a concentration of 1-10 µg/mL in a suitable coating buffer (e.g., PBS, pH 7.4). Add 100 µL of the coating solution to each well of a high-binding 96-well ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Add 200 µL/well of blocking buffer (e.g., PBS with 1% BSA) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Sample Incubation: Add 100 µL of diluted patient serum/plasma samples and controls (positive and negative) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Detection Antibody Incubation: Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-human IgG antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 2.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.
-
Read Plate: Measure the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: Immune response pathway to this compound.
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. contractpharma.com [contractpharma.com]
- 3. Frontiers | Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors [frontiersin.org]
- 4. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mabtech.com [mabtech.com]
- 7. ELISA Troubleshooting Guide | Thermo Fisher Scientific - HK [thermofisher.com]
Improving signal-to-noise ratio in LyP-1 imaging
Welcome to the technical support center for LyP-1 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (SNR) in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and informative diagrams to help you overcome common challenges and achieve high-quality imaging results.
Troubleshooting Guides
This section addresses common issues encountered during this compound imaging experiments. The following table summarizes potential problems, their likely causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Insufficient this compound concentration. 2. Low expression of the p32 receptor on target cells.[1][2] 3. Inefficient fluorescent labeling of the this compound peptide. 4. Suboptimal imaging parameters (e.g., exposure time, laser power). 5. Poor peptide stability.[3] | 1. Perform a dose-response study to determine the optimal this compound concentration. 2. Confirm p32 expression levels in your model system via techniques like Western blotting or qPCR. Consider using a positive control cell line known to overexpress p32.[4] 3. Verify the labeling efficiency using spectroscopy. Ensure the fluorophore is not quenched. 4. Optimize acquisition parameters on your imaging system. Increase exposure time or laser power incrementally, being mindful of phototoxicity.[4] 5. Use freshly prepared this compound solutions. Consider strategies like cyclization to enhance peptide stability for in vivo studies.[3] |
| High Background Noise | 1. Non-specific binding of the this compound probe. 2. Autofluorescence from tissues or imaging media.[5] 3. Suboptimal blocking procedures. 4. Inadequate washing steps. | 1. Include a scrambled or control peptide to assess non-specific binding.[5][6] 2. Acquire a pre-injection image to determine baseline autofluorescence. Use imaging software with background subtraction capabilities.[7][8][9] 3. Optimize blocking buffers; avoid components that may cross-react with your detection system.[10] 4. Increase the number and duration of washing steps post-incubation. |
| Poor Signal-to-Noise Ratio (SNR) | 1. Combination of low signal and high background. 2. Inefficient probe delivery or penetration into the target tissue.[11] 3. Inappropriate imaging time point. | 1. Address both low signal and high background issues as described above. 2. For in vivo studies, consider strategies to enhance tumor penetration.[11] 3. Conduct a time-course experiment to determine the optimal imaging window post-injection for maximal target accumulation and background clearance. For example, significant tumor accumulation of this compound has been observed 16-20 hours post-injection.[5] |
| Inconsistent Results | 1. Variability in probe preparation and storage. 2. Differences in animal models or cell culture conditions. 3. Inconsistent imaging setup and parameters. | 1. Prepare and store this compound aliquots to avoid repeated freeze-thaw cycles.[12] 2. Standardize animal age, weight, and tumor size. Ensure consistent cell passage numbers and confluency. 3. Document and maintain consistent imaging parameters for all experiments. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various this compound imaging studies to serve as a reference for experimental planning.
Table 1: In Vivo Tumor-to-Tissue Ratios
| Imaging Probe | Tumor Model | Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| 131I-LyP-1 | MDA-MB-435 | 6 hours | 6.3 | 1.1 | [1] |
| Fluorescein-LyP-1 | MDA-MB-435 | 16-20 hours | 15- to 40-fold higher than control peptide | - | [5] |
| This compound-Bi2S3 NPs | MDA-MB-435 | - | 1.7-fold higher than non-targeted NPs | - | [1] |
Table 2: In Vivo Lymph Node Imaging
| Imaging Probe | Time Point | Fluorescence Intensity (x106 photon/cm2/sec) | Fold Increase vs. Contralateral LN | Reference |
| Cy5.5-LyP-1 | Day 3 | 0.024 | 1.02 | [12] |
| Cy5.5-LyP-1 | Day 7 | 0.038 | 1.63 | [12] |
| Cy5.5-LyP-1 | Day 14 | 0.048 | 2.04 | [12] |
| Cy5.5-LyP-1 | Day 21 | 0.106 | 4.52 | [12] |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound peptide?
A1: The primary binding site for this compound is the p32 protein (also known as gC1qR or HABP1).[1][2] This protein is overexpressed and often found on the cell surface of various tumor cells, tumor-associated macrophages, and activated macrophages in atherosclerotic plaques.[1][13]
Q2: How does this compound internalize into target cells?
A2: After binding to p32 on the cell surface, the cyclic this compound is proteolytically cleaved. This cleavage exposes a C-terminal CendR (C-end rule) motif, which then binds to neuropilin-1 (NRP1) and/or neuropilin-2 (NRP2) to trigger cell internalization.[1] This tumor-penetrating ability is a key feature of this compound.[11]
Q3: What fluorescent dyes are commonly used to label this compound?
A3: this compound has been successfully labeled with various fluorophores, including fluorescein (B123965) and near-infrared dyes like Cy5.5, for optical imaging.[5][12] The choice of dye will depend on the specific application and the imaging system's capabilities.
Q4: Can this compound be used for applications other than fluorescence imaging?
A4: Yes, this compound is a versatile targeting peptide. It has been used to deliver radionuclides (e.g., 131I) for SPECT imaging, nanoparticles for CT imaging, and therapeutic agents for targeted drug delivery.[1][14]
Q5: What are some key considerations for designing a this compound imaging experiment?
A5: Key considerations include:
-
Model Selection: Ensure your chosen cell line or animal model has sufficient p32 expression.
-
Probe Design: Select an appropriate label (fluorophore, radionuclide, etc.) and ensure the labeling process does not compromise peptide binding.
-
Controls: Always include a negative control (e.g., a scrambled peptide) to assess specificity and a positive control to validate the experimental setup.[4][5]
-
Imaging Parameters: Optimize imaging settings to maximize signal collection while minimizing background and phototoxicity.[4]
-
Time-Course Analysis: Determine the optimal time window for imaging after probe administration to achieve the best signal-to-background ratio.[5]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with a NHS-Ester Dye
-
Reconstitution: Dissolve the this compound peptide and the NHS-ester functionalized fluorophore in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Molar Ratio: A common starting point is a 1:1.5 to 1:3 molar ratio of peptide to dye.
-
Reaction: Mix the peptide and dye solutions. Add a mild base, such as N,N-diisopropylethylamine (DIPEA), to raise the pH to ~8.5, which facilitates the reaction with primary amines on the peptide.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the labeled peptide from unreacted dye using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm successful labeling and determine the degree of labeling using mass spectrometry and UV-Vis spectrophotometry.
-
Storage: Store the labeled peptide in small aliquots at -20°C or -80°C, protected from light.[12]
Protocol 2: In Vivo Imaging with Fluorescently Labeled this compound
-
Animal Model: Use an appropriate tumor-bearing mouse model (e.g., MDA-MB-435 xenografts).
-
Probe Preparation: Dilute the fluorescently labeled this compound in sterile phosphate-buffered saline (PBS) or another appropriate vehicle.
-
Baseline Imaging: Acquire a pre-injection image of the animal to measure autofluorescence levels.
-
Injection: Administer the this compound probe intravenously (i.v.) via the tail vein. A typical dose might be in the nanomolar range, but this should be optimized.[12]
-
Time-Course Imaging: Acquire images at multiple time points post-injection (e.g., 1, 4, 8, 16, 24 hours) to determine the optimal imaging window.[5]
-
Image Acquisition: Anesthetize the animal and place it in the imaging chamber. Use the appropriate excitation and emission filters for your chosen fluorophore. Acquire both white-light and fluorescence images.
-
Ex Vivo Analysis (Optional): After the final imaging time point, euthanize the animal and excise the tumor and major organs for ex vivo imaging to confirm probe biodistribution.[5]
Protocol 3: Image Analysis for SNR Quantification
-
Region of Interest (ROI) Definition: Using the imaging software, draw an ROI around the tumor area (signal) and an adjacent, non-tumor area (background).
-
Intensity Measurement: Quantify the average fluorescence intensity within both the signal and background ROIs.
-
Background Subtraction: Subtract the average background intensity from the average signal intensity to obtain the corrected signal.
-
Noise Measurement: The noise can be estimated as the standard deviation of the pixel intensities within the background ROI.
-
SNR Calculation: Calculate the SNR using the formula: SNR = (Average Signal Intensity - Average Background Intensity) / Standard Deviation of Background Intensity.
-
Data Normalization: If comparing across different animals or time points, normalize the signal intensity to a reference standard or express it as a ratio to a control tissue.
Visualizations
Caption: this compound binding and internalization pathway.
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in this compound-based strategies for targeted imaging and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spectralinvivo.com [spectralinvivo.com]
- 5. pnas.org [pnas.org]
- 6. pnas.org [pnas.org]
- 7. Wavelet-based background and noise subtraction for fluorescence microscopy images - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-frequency background estimation and noise separation from high-frequency for background and noise subtraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Wavelet-based background and noise subtraction for fluorescence microscopy images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotium.com [biotium.com]
- 11. Peptide-Based Strategies for Targeted Tumor Treatment and Imaging | MDPI [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Protein Cage Nanoparticles Bearing the this compound Peptide for Enhanced Imaging of Macrophage-Rich Vascular Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Refinement of LyP-1 Administration Protocols in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining LyP-1 administration protocols for animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a cyclic nine-amino acid peptide (CGNKRTRGC) that acts as a tumor-homing peptide.[1][2][3] Its primary mechanism involves binding to the p32 protein (also known as gC1qR or HABP1), which is overexpressed on the surface of various tumor cells, tumor-associated macrophages, and lymphatic endothelial cells in tumors.[4][5][6] Following binding to p32, this compound can be cleaved into a linear form, tthis compound, which then interacts with neuropilin (NRP) receptors, facilitating cell internalization.[2][4] this compound not only serves as a targeting moiety for delivering imaging agents and therapeutic drugs but also possesses intrinsic proapoptotic and antitumor effects.[4][7][8]
Q2: What are the primary applications of this compound in animal models?
In animal models, this compound is primarily utilized for:
-
Tumor Imaging: When conjugated with fluorescent dyes (e.g., FITC, Cy5.5) or radionuclides, this compound enables the visualization of primary tumors and metastatic lesions.[1][4][7]
-
Targeted Drug Delivery: this compound can be attached to various therapeutic payloads, such as nanoparticles, liposomes, and chemotherapy drugs (e.g., doxorubicin, paclitaxel), to enhance their delivery to the tumor microenvironment.[4][9][10]
-
Antitumor Therapy: The intrinsic proapoptotic properties of this compound itself can inhibit tumor growth.[7][8]
-
Atherosclerosis Research: this compound has also been shown to home to atherosclerotic plaques, suggesting its potential for imaging and treating this condition.[11]
Q3: How should this compound be stored?
Proper storage is crucial to maintain the stability and activity of the this compound peptide:
-
Lyophilized Powder: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a tightly sealed container, protected from moisture and light.[3][12][13] Under these conditions, it can be stable for several years.[12] Peptides with amino acids like Cys, Met, or Trp are susceptible to oxidation and should be stored under anaerobic conditions.[13]
-
In Solution: The shelf-life of peptides in solution is significantly shorter than in lyophilized form.[13] If storage in solution is necessary, it is recommended to use a sterile buffer at pH 5-6, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C.[13][14]
Q4: What are the recommended solvents for reconstituting this compound?
The choice of solvent depends on the specific experimental requirements:
-
For in vitro studies, Dimethyl sulfoxide (B87167) (DMSO) is a common solvent.[1][3]
-
For in vivo administration, it is crucial to use sterile, pyrogen-free solutions. Buffered saline solutions like phosphate-buffered saline (PBS) at pH 7.4 are frequently used.[14] If solubility in aqueous buffers is an issue, a small amount of a co-solvent like DMSO or acetic acid can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.[14] It is recommended to filter-sterilize the final solution using a 0.22 µm filter before injection.[1]
Q5: What are the common administration routes for this compound in animal models?
The most common routes of administration for this compound in animal models are parenteral to ensure systemic circulation and bypass enzymatic degradation in the gastrointestinal tract:[15]
-
Intravenous (IV) injection: This route provides 100% bioavailability and is often used for imaging and pharmacokinetic studies.[7][15][16]
-
Subcutaneous (SC) injection: This is a common and less invasive route for therapeutic studies, though it may require more frequent dosing for peptides with short half-lives.[15][16]
-
Intratumoral (IT) injection: In some cases, direct injection into the tumor is performed.[4]
Q6: What are the potential challenges with in vivo peptide administration?
Researchers may encounter several challenges when working with peptides like this compound in vivo:
-
Enzymatic Degradation: Peptides are susceptible to degradation by proteases in the blood and tissues, leading to a short half-life.[15][17][18]
-
Rapid Clearance: Due to their small size, peptides are often quickly cleared from circulation by the kidneys.[17][19][20]
-
Poor Solubility and Aggregation: Some peptides can have poor solubility in aqueous solutions, leading to aggregation, which can reduce bioavailability and potentially cause immunogenicity.[17][20]
-
Immunogenicity: The administration of peptides can sometimes elicit an immune response.[20]
Troubleshooting Guides
Issue 1: Low or No Therapeutic Efficacy
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation | Verify the integrity of the stored peptide. Use a fresh batch if necessary. Ensure proper storage conditions (-20°C or -80°C, protected from light and moisture).[13][14] |
| Insufficient Dosage | Conduct a dose-response study to determine the optimal dose for your specific animal model and tumor type.[14] |
| Rapid Clearance | Consider more frequent dosing or a different administration route (e.g., continuous infusion) to maintain therapeutic levels.[14] Explore peptide modifications like PEGylation to extend circulation half-life.[17] |
| Improper Administration | Ensure correct injection technique (e.g., proper IV or SC injection).[14] |
| Low Receptor Expression | Confirm that the target tumor model expresses sufficient levels of the p32 receptor on the cell surface. This can be verified by techniques like qPCR, Western blotting, or immunohistochemistry.[4][21] |
Issue 2: Low Tumor Accumulation or Weak Imaging Signal
| Possible Cause | Troubleshooting Steps |
| Suboptimal Imaging Timepoint | Perform a time-course study to determine the time of peak tumor accumulation for your specific model and administration route. For fluorescently-labeled this compound, imaging is often performed 16-20 hours post-injection.[7] |
| Incorrect Probe Functionality | If using a fluorescently-labeled peptide, test the probe's fluorescence in vitro to confirm its functionality before in vivo experiments.[22] |
| Insufficient Reporter Expression | For imaging studies relying on reporter genes, confirm the expression of the reporter gene/protein using methods like qPCR or Western blotting.[22] |
| Poor Vascularization/Hypoxia | This compound accumulation has been observed to coincide with hypoxic areas in tumors.[7] Consider evaluating tumor hypoxia in your model. |
| Inadequate Imaging Settings | Optimize camera settings (exposure time, binning, filters) for your specific imaging system and fluorophore.[22] |
Issue 3: High Off-Target Accumulation or Signal
| Possible Cause | Troubleshooting Steps |
| Non-specific Binding | Include a control group injected with a scrambled or irrelevant peptide to assess non-specific binding.[7][11] |
| Expression of p32 in Other Tissues | While overexpressed in tumors, p32 is also present in other tissues. Evaluate the biodistribution of this compound in major organs (liver, spleen, kidneys) to understand its off-target accumulation profile.[7] |
| Issues with Conjugate Stability | If this compound is conjugated to a payload, the linker may be unstable, leading to premature release of the payload and its accumulation in other tissues. Evaluate the stability of the conjugate in serum. |
Issue 4: Peptide Aggregation or Precipitation
| Possible Cause | Troubleshooting Steps |
| Physicochemical Instability | Determine the isoelectric point (pI) of this compound and adjust the formulation pH to be at least 2 units away from the pI to improve solubility.[17] |
| Incorrect Solvent or Concentration | Reconstitute the peptide in a small amount of an appropriate organic solvent (like DMSO) before diluting with an aqueous buffer. Avoid excessively high concentrations.[14] |
| Improper Handling | When reconstituting, gently swirl or vortex the vial. Avoid vigorous shaking, which can induce aggregation.[14] |
| Oxidation-Induced Aggregation | For peptides containing Cysteine, consider adding antioxidants like methionine to the formulation.[17] |
Issue 5: High Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Peptide Preparation | Standardize all procedures for peptide reconstitution, storage, and administration.[14] |
| Biological Variability | Increase the number of animals per group to improve statistical power and account for biological differences between animals.[14] |
| Instability in Formulation | Evaluate the stability of the this compound peptide in the chosen vehicle over the duration of the experiment.[14] |
Quantitative Data Summary
Table 1: this compound Administration Protocols for In Vivo Imaging
| Animal Model | Tumor Cell Line | This compound Conjugate | Dose | Administration Route | Imaging Timepoint | Reference |
| Nude Mice | MDA-MB-435 (Breast Cancer) | Fluorescein-LyP-1 | Not specified | Intravenous | 16-20 hours | [7] |
| BALB/c Mice | 4T1 (Breast Cancer) | Cy5.5-LyP-1 | 0.8 nmol | Through middle phalanges of upper extremities | 3, 7, 14, and 21 days post-inoculation | [1][3] |
| Nude Mice | MDA-MB-435 (Breast Cancer) | ¹³¹I-LyP-1 | Not specified | Intravenous | 6 hours | [4] |
| ApoE-null Mice | Atherosclerotic Plaques | FAM-LyP-1 | Not specified | Intravenous | Not specified | [11] |
Table 2: this compound Administration Protocols for In Vivo Therapy
| Animal Model | Tumor Cell Line | This compound Formulation | Dose | Administration Route | Treatment Schedule | Observed Effect | Reference |
| Nude Mice | MDA-MB-435 (Breast Cancer) | This compound peptide | Not specified | Intravenous | Biweekly injections | ~50% reduction in tumor volume | [7] |
| Mice | K7M2 (Osteosarcoma) | This compound conjugated nanoparticles with Doxorubicin | Not specified | Not specified | Not specified | Enhanced tumor accumulation and cytotoxicity | [9][10] |
| Athymic Nude Mice | KYSE-30 (Squamous Cell Carcinoma) | This compound modified nanosystem with Endostatin | Not specified | Not specified | Not specified | Reduced tumor cell proliferation | [5] |
Detailed Experimental Protocols
Protocol 1: In Vivo Fluorescence Imaging with Labeled this compound
-
Animal Model: Use an appropriate tumor-bearing mouse model (e.g., nude mice with MDA-MB-435 xenografts).
-
Peptide Preparation: Reconstitute fluorescein-conjugated this compound in sterile PBS.
-
Administration: Inject the labeled this compound intravenously into the tumor-bearing mice. A control group should be injected with a fluorescein-conjugated control peptide (e.g., ARALPSQRSR).[7]
-
Circulation Time: Allow the peptide to circulate for 16-20 hours.[7]
-
Imaging: Anesthetize the mice and perform whole-body fluorescence imaging using an appropriate imaging system with blue light excitation.
-
Ex Vivo Analysis: After in vivo imaging, euthanize the mice and excise the tumor and major organs (kidneys, spleen, liver) for ex vivo fluorescence imaging to confirm specific accumulation.[7]
-
Histological Analysis: For microscopic confirmation, tumors can be sectioned and stained with antibodies against endothelial and lymphatic markers to co-localize the peptide signal.[7]
Protocol 2: In Vivo Antitumor Efficacy Study with this compound
-
Animal Model: Establish palpable tumors in mice (e.g., MDA-MB-435 xenografts in nude mice).
-
Group Allocation: Randomly divide the mice into a treatment group and a control group.
-
Treatment Protocol: Administer the this compound peptide to the treatment group via intravenous injections. The control group should receive a vehicle control or a control peptide. A typical treatment schedule could be biweekly injections.[7]
-
Tumor Growth Monitoring: Measure tumor volume regularly (e.g., every 2-3 days) using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Apoptosis Assessment: Perform TUNEL staining on tumor sections to detect apoptosis and confirm the proapoptotic effect of this compound.[7]
-
Lymphatic Vessel Analysis: Stain tumor sections with lymphatic endothelial markers (e.g., LYVE-1) to assess the effect of this compound on tumor lymphatics.[7]
Visualizations
Caption: this compound Tumor Targeting and Internalization Pathway.
Caption: General Workflow for In Vivo Studies with this compound.
Caption: Troubleshooting Logic for Low this compound Efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Evaluation of a Cyclic this compound-Modified Nanosystem for Targeted Endostatin Delivery in a KYSE-30 Cell Xenograft Athymic Nude Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. peptidesystems.com [peptidesystems.com]
- 13. genscript.com [genscript.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 21. Application of polymersomes engineered to target p32 protein for detection of small breast tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. spectralinvivo.com [spectralinvivo.com]
Technical Support Center: LyP-1 Targeted Therapies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in the development and application of LyP-1 targeted therapies, with a focus on overcoming resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound targeted therapy?
A1: this compound (sequence: CGNKRTRGC) is a cyclic tumor-honing peptide that selectively targets the p32 protein, which is overexpressed on the surface of various tumor cells, tumor-associated macrophages, and lymphatic endothelial cells.[1][2] The therapeutic action involves a multi-step process:
-
Homing and Binding: The cyclic this compound peptide homes to the tumor microenvironment and binds to its primary receptor, p32.[2]
-
Proteolytic Cleavage: Upon binding to p32, this compound is proteolytically cleaved, exposing a cryptic C-terminal C-end Rule (CendR) motif (R/KXXR/K). This truncated, linear form is known as tthis compound (sequence: CGNKRTR).[2]
-
Secondary Receptor Binding & Internalization: The exposed CendR motif of tthis compound then binds to Neuropilin-1 (NRP1) and/or Neuropilin-2 (NRP2), which act as secondary receptors. This binding triggers internalization of the peptide and its conjugated cargo (e.g., cytotoxic drugs, imaging agents) into the target cell, enhancing tissue penetration.[2][3]
Q2: What are the primary receptors for this compound and its active form, tthis compound?
A2: The primary receptor for the cyclic this compound peptide is the p32 protein (also known as gC1qR), which is aberrantly expressed on the cell surface of many cancer types.[1][2] The truncated, linear form, tthis compound, interacts with high affinity to Neuropilin-1 (NRP1) and Neuropilin-2 (NRP2) to mediate cell penetration and internalization.[3]
Q3: Does this compound peptide have intrinsic therapeutic activity?
A3: Yes. Besides its role as a delivery vehicle, the this compound peptide itself has been shown to have pro-apoptotic effects on target cells, including cancer cells and macrophages.[2] This intrinsic cytotoxicity is a unique advantage of the this compound system.
Q4: What are the main causes of resistance to peptide-drug conjugates (PDCs) like those using this compound?
A4: Resistance to PDCs is multifactorial. Key mechanisms, often adapted from studies on antibody-drug conjugates (ADCs), include:
-
Reduced Receptor Expression: Downregulation of p32 or NRP1/2 on the tumor cell surface reduces the binding and subsequent internalization of the this compound conjugate.[4][5]
-
Impaired Internalization or Trafficking: Defects in the endocytic pathway can prevent the conjugate from reaching its intracellular target.[5]
-
Payload-Related Resistance: Cancer cells may develop resistance to the cytotoxic drug itself, for example, by overexpressing drug efflux pumps like MDR1 (P-glycoprotein).[5][6]
-
Inefficient Payload Release: For conjugates with cleavable linkers, altered lysosomal function or enzymatic activity can impair the release of the active drug inside the cell.[5][6]
-
Activation of Pro-Survival Signaling: Upregulation of alternative signaling pathways that promote cell survival can counteract the cytotoxic effect of the delivered drug.[5]
Signaling and Internalization Pathway
The diagram below illustrates the sequential binding and internalization process of this compound.
References
- 1. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of Labelled tthis compound as a Novel Ligand Targeting the NRP Receptor to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. adcreview.com [adcreview.com]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
Validation & Comparative
Validating LyP-1 Binding Specificity to the p32 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data validating the binding specificity of the tumor-homing peptide LyP-1 to its receptor, p32 (also known as gC1qR or HABP1). The data presented is compiled from peer-reviewed studies to assist researchers in evaluating the evidence for this critical interaction in targeted drug delivery and imaging.
Executive Summary
The cyclic peptide this compound has been identified as a promising ligand for targeting the p32 receptor, which is overexpressed on the surface of various tumor cells and tumor-associated macrophages.[1][2][3][4] The specificity of the this compound-p32 interaction is a cornerstone for the development of this compound-based therapeutics and diagnostics. This guide summarizes the key experimental evidence that substantiates this binding specificity, compares this compound to alternative p32-binding peptides, and provides detailed protocols for the validation assays.
Data Presentation: Quantitative Analysis of this compound and p32 Interaction
The following tables summarize the quantitative data from key experiments validating the binding of this compound to the p32 receptor.
Table 1: Binding Affinity and Specificity of this compound for p32
| Ligand | Receptor/Cell Line | Assay Type | Binding Affinity (Kd) | Inhibition/Reduction in Binding | Control Peptides | Reference |
| This compound | Purified p32 | ELISA-based saturation binding assay | ~3 µM | - | - | [2] |
| This compound phage | Purified p32 | Phage Binding Assay | - | 90% reduction with anti-p32 mAb 60.11 | Insertless phage, LyP-2, CREKA | [2] |
| FITC-LyP-1 | p32-knockdown MDA-MB-435 cells | Flow Cytometry | - | Reduced binding compared to control cells | FITC-labeled control peptide (ARALPSQRSR) | [5] |
| This compound phage | Raji cells | Cell-based Phage Binding Assay | - | Up to 50% reduction with anti-p32 mAb 60.11 | Insertless phage | [2] |
Table 2: Comparison of p32 Binding Peptides
| Peptide | Sequence | Key Characteristics | Binding to p32 Compared to this compound | Reference |
| This compound | CGNKRTRGC | Tumor-homing peptide, binds to cell surface p32. | - | [6] |
| LyP-2 | CNRRTKAGC | Shares a consensus sequence with this compound but binds a different spectrum of tumor lymphatics. | Did not significantly bind to p32. | [2] |
| TT1 | CKRGARSTC | Identified from phage display, shows stronger binding to p32. | Greatly improved binding. | [7] |
| Syp-1 | Diseleno-bond analog of this compound | Higher serum stability. | Similar binding affinity. | [4] |
| Dc(this compound) | D-amino acid isomer of this compound | Excellent stability in rat serum. | Lower binding affinity. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication and further investigation.
Pull-Down Assay and Mass Spectrometry
Objective: To identify the cellular receptor for the this compound peptide.
Protocol:
-
Biotin-labeled this compound peptide and control peptides (e.g., CREKA, CRVRTRSGC) are incubated with cell extracts from a p32-expressing cell line (e.g., MDA-MB-435).[8]
-
The peptide-protein complexes are captured using streptavidin-agarose beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound proteins are eluted and separated by SDS-PAGE.
-
Specific protein bands that appear only with the this compound peptide are excised and identified using mass spectrometry.[2]
Phage Binding Assay
Objective: To confirm the direct and specific binding of this compound to purified p32 protein.
Protocol:
-
Microtiter wells are coated with purified p32 protein or a control protein (e.g., BSA).
-
This compound displaying phage, insertless control phage, or phage displaying other peptides are added to the wells and incubated.
-
For inhibition assays, anti-p32 monoclonal antibodies (e.g., mAb 60.11, mAb 74.5.2) or control IgG are pre-incubated with the p32-coated wells before adding the phage.[2]
-
Unbound phage are removed by washing.
-
Bound phage are eluted and quantified by plaque assay.[2]
Cell Binding and Internalization Assays
Objective: To demonstrate that cell-surface p32 mediates the binding and internalization of this compound.
Protocol:
-
p32 Overexpression: Cells (e.g., C8161) are transfected with a p32 expression vector or an empty vector. Transfected cells are then used in a phage binding assay as described above.[5]
-
p32 Knockdown: Cells (e.g., MDA-MB-435) are transfected with p32-specific siRNA or control siRNA.[5]
-
The transfected cells are incubated with FITC-conjugated this compound or a control peptide.
-
The binding of the fluorescently labeled peptide to the cells is analyzed by flow cytometry.[5]
-
For internalization studies, cells are incubated with this compound, and its intracellular localization can be visualized by immunofluorescence microscopy.
ELISA-based Saturation Binding Assay
Objective: To determine the binding affinity (Kd) of the this compound peptide for the p32 protein.
Protocol:
-
Microtiter wells are coated with purified p32 protein.[2]
-
Increasing concentrations of biotinylated this compound peptide are added to the wells and incubated.[8]
-
Unbound peptide is washed away.
-
The amount of bound biotinylated this compound is detected using streptavidin-horseradish peroxidase and a suitable substrate.[8]
-
The data is normalized to non-specific binding and a saturation curve is generated to calculate the dissociation constant (Kd).[8]
Visualizations
The following diagrams illustrate key experimental workflows and the validated molecular interaction.
Caption: Workflow for identifying the this compound receptor using a pull-down assay.
References
- 1. [PDF] Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma. | Semantic Scholar [semanticscholar.org]
- 2. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Peptide-Based Strategies for Targeted Tumor Treatment and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Quantifying LyP-1 Peptide Accumulation in Tumors
This guide provides a comprehensive comparison of established and emerging methods for the quantification of LyP-1 peptide accumulation in tumor tissues. This compound, a cyclic nine-amino-acid peptide, is a significant targeting moiety in cancer research due to its ability to home to tumor cells and tumor-associated lymphatic vessels by binding to the p32 receptor (gC1qR), which is overexpressed in various tumor types.[1][2] Accurate quantification of its accumulation is critical for the development of this compound-based diagnostic imaging agents and targeted drug delivery systems.
This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the selection of the most appropriate quantification methodology.
Overview of Quantification Methods
Several distinct methodologies are employed to quantify this compound accumulation, each with unique principles, advantages, and limitations. The primary methods can be categorized as:
-
Fluorescence-Based Quantification: Involves labeling this compound with a fluorescent dye for optical imaging and measurement.
-
Radiolabeling and Nuclear Imaging: Utilizes radioactive isotopes for highly sensitive detection and quantification through techniques like SPECT and PET.
-
Magnetic Resonance Imaging (MRI): Employs this compound conjugated to contrast agents for anatomical and functional imaging.
-
Mass Spectrometry (MS): Enables direct and label-free quantification of the peptide in tissue lysates.
The general experimental approach for evaluating this compound accumulation in vivo is outlined in the workflow diagram below.
Caption: General experimental workflow for quantifying this compound accumulation in tumors.
Fluorescence-Based Methods
These methods rely on conjugating this compound with a fluorescent molecule (fluorophore) to enable detection via optical imaging. This approach is widely used for both in vitro and in vivo studies.
Principle
A fluorophore, such as Fluorescein Isothiocyanate (FITC) or a near-infrared (NIR) dye like Cy5.5, is chemically attached to the this compound peptide.[1][3] When excited by light of a specific wavelength, the fluorophore emits light at a longer wavelength, which can be detected and quantified. The intensity of the emitted fluorescence is proportional to the concentration of the labeled peptide.
Data Presentation: Quantitative Fluorescence Studies
| Probe | Animal Model | Key Finding | Reference |
| FITC-LyP-1 | MDA-MB-435 Xenograft | Tumor fluorescence was 15- to 40-fold higher than with a control peptide. | [4] |
| FAM-LyP-1-Abraxane | MDA-MB-435 Xenograft | Fluorescence intensity in the tumor was 4 times stronger than in the liver. | [1] |
| This compound-NPs-Coumarin-6 | Lymphatic Metastasis Model | Significantly higher fluorescence in metastatic lymph nodes compared to non-targeted NPs. | [1][5] |
| Cy5.5-LyP-1 | 4T1 Murine Breast Cancer | Tumor-draining lymph node signal was ~3-fold higher than blocked or dye-only controls. | [3] |
| This compound NP-DiR | K7M2 Osteosarcoma | Nearly 3-fold enhancement in tumor accumulation compared to non-targeted NPs. | [6] |
| This compound-NPs | Lymphatic Metastasis Model | In vivo uptake in metastatic lymph nodes was ~8 times that of non-targeted NPs. | [5] |
Experimental Protocol: In Vivo Imaging and Ex Vivo Analysis
This protocol is adapted from studies using fluorescein-conjugated this compound in mouse xenograft models.[4]
-
Peptide Conjugation: Synthesize this compound peptide using Fmoc-protected amino acids. Conjugate the N-terminus with Fluorescein Isothiocyanate (FITC) in dimethylformamide in the presence of diisopropylethylamine for 20 hours. Purify the FITC-LyP-1 conjugate.
-
Animal Model: Use mice bearing orthotopic MDA-MB-435 xenograft tumors.
-
Administration: Inject 100 µl of a 1 mM solution of FITC-LyP-1 intravenously (i.v.) via the tail vein.
-
Circulation and Imaging: Allow the peptide to circulate for 16-20 hours. Anesthetize the mouse and perform whole-body fluorescence imaging under blue light to visualize tumor accumulation.
-
Perfusion and Dissection: Perfuse the mouse through the heart with 4% paraformaldehyde to fix tissues and remove blood background. Dissect the tumor and other organs (liver, spleen, kidneys, etc.).
-
Ex Vivo Quantification: Image the dissected organs to confirm tumor-specific fluorescence. To quantify, homogenize the tissues and measure the fluorescence using a fluorometer. Compare the signal from the this compound group to a control group injected with a non-targeting control peptide.
-
Microscopy: For cellular localization, soak tissues in 30% sucrose, freeze in OCT embedding medium, and prepare tissue sections. Examine the sections using a fluorescence microscope.
Radiolabeling and Nuclear Imaging Methods
Radiolabeling offers exceptional sensitivity for in vivo imaging and precise ex vivo quantification. Common techniques include Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).
Principle
This compound is labeled with a radionuclide. For SPECT, gamma-emitters like Iodine-131 (131I) or Indium-111 (111In) are used.[1][7][8] For PET, a positron-emitter such as Copper-64 (64Cu) is used.[9] The emitted radiation is detected by a specialized camera to generate a 3D image of the probe's distribution in vivo. For ex vivo analysis, the radioactivity in dissected tissues is measured with a gamma counter, providing highly accurate quantification.
Data Presentation: Quantitative Radiolabeling Studies
| Probe | Imaging Modality | Animal Model | Key Finding(s) | Reference |
| 131I-LyP-1 | SPECT | MDA-MB-435 Xenograft | At 6h post-injection, the tumor-to-muscle ratio was 6.3 and the tumor-to-blood ratio was 1.1. | [1] |
| 131I-LyP-1 | Gamma Counting | MDA-MB-435 Xenograft | Tumor uptake (%ID/g) increased from 1h to 6h post-injection, while decreasing in most other tissues. | [10][11] |
| 64Cu-DOTA-LyP-1 | PET | 4T1 Murine Breast Cancer | Revealed higher uptake in tumor-draining lymph nodes compared to contralateral nodes. | [9] |
Experimental Protocol: SPECT Imaging and Biodistribution
This protocol is based on the methodology for 131I-labeled this compound.[10][11]
-
Radiolabeling: Label this compound peptide with Na131I using a standard radioiodination method. Purify the labeled peptide to achieve a radiochemical purity of >95%.
-
Animal Model: Use nude mice bearing MDA-MB-435 tumor xenografts.
-
Administration: Inject the purified [131I]this compound peptide intravenously.
-
SPECT Imaging: At defined time points (e.g., 6 hours post-injection), anesthetize the mice and perform SPECT imaging using a gamma camera to visualize tumor uptake.
-
Biodistribution Study:
-
At various time points (e.g., 1, 3, 6, and 24 hours), euthanize cohorts of mice.
-
Collect blood samples and dissect major organs and the tumor.
-
Blot tissues dry, weigh them, and measure the radioactivity in each sample using a calibrated gamma counter.
-
Calculate the uptake as a percentage of the injected dose per gram of tissue (%ID/g).
-
-
Autoradiography (Optional):
Comparison of Primary Quantification Methods
The choice of method depends on the specific research question, available resources, and desired level of detail.
Caption: Comparison of advantages and disadvantages of this compound quantification methods.
Other and Emerging Methods
Magnetic Resonance Imaging (MRI)
This compound can be conjugated to MRI contrast agents, such as iron oxide (Fe₃O₄) nanoparticles, to enable visualization of tumor accumulation.[1] MRI provides excellent anatomical detail and high spatial resolution, allowing for precise localization of the peptide. However, it has lower sensitivity compared to nuclear imaging techniques, often requiring a higher concentration of the probe to generate a detectable signal.
Mass Spectrometry (MS)
Mass spectrometry offers a powerful, label-free approach for the absolute quantification of peptides in complex biological samples like tumor tissue.[15]
-
Principle: After dissecting the tumor, proteins and peptides are extracted. Using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS), the this compound peptide can be separated from other molecules, identified by its specific mass-to-charge ratio, and quantified based on signal intensity.[16][17]
-
Protocol Outline:
-
Homogenize tumor tissue and extract total protein/peptides.
-
Digest proteins with an enzyme like trypsin (if analyzing a larger construct).
-
Perform peptide separation using liquid chromatography.
-
Analyze the eluate using a mass spectrometer, often in a targeted mode like Parallel Reaction Monitoring (PRM), to specifically measure the signal from this compound and its fragments.[18]
-
Quantify by comparing the signal to that of a known quantity of a stable isotope-labeled version of this compound spiked into the sample.
-
This method is highly specific and accurate but is destructive (ex vivo only) and requires significant expertise in sample preparation and data analysis.[19]
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Imaging tumor-induced sentinel lymph node lymphangiogenesis with this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Radiolabeling, Quality Control and In Vivo Imaging of Multimodal Targeted Nanomedicines [mdpi.com]
- 9. Imaging of tumor-induced sentinel lymph node lymphangiogenesis with this compound peptide | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. mednexus.org [mednexus.org]
- 11. mednexus.org [mednexus.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Autoradiography and biopsy measurements of a resected hepatocellular carcinoma treated with 90 yttrium radioembolization demonstrate large absorbed dose heterogeneities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. blog.crownbio.com [blog.crownbio.com]
- 16. Quantitative Mass Spectrometric Profiling of Cancer-cell Proteomes Derived From Liquid and Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mass spectrometry in cancer biomarker research: a case for immunodepletion of abundant blood-derived proteins from clinical tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantitative Mass Spectrometry Analysis of PD-L1 Protein Expression, N-glycosylation and Expression Stoichiometry with PD-1 and PD-L2 in Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
A Comparative Guide to LyP-1 and iRGD Peptides for Enhanced Tumor Penetration
For Researchers, Scientists, and Drug Development Professionals
In the quest for more effective cancer therapies, the ability of therapeutic agents to penetrate solid tumors is a critical determinant of efficacy. Tumor-penetrating peptides (TPPs) have emerged as a promising strategy to overcome the physiological barriers of the tumor microenvironment. This guide provides a detailed comparison of two prominent TPPs: LyP-1 and iRGD.
At a Glance: this compound vs. iRGD
| Feature | This compound | iRGD (internalizing RGD) |
| Primary Receptor | p32 (gC1qR/HABP) | αv Integrins (αvβ3, αvβ5) |
| Secondary Receptor | Neuropilin-1 (NRP-1) and Neuropilin-2 (NRP-2) | Neuropilin-1 (NRP-1) |
| Mechanism | Binds to p32, followed by proteolytic cleavage to expose a CendR motif, which then interacts with NRP-1/2 to trigger internalization and tissue penetration. | Binds to αv integrins, is proteolytically cleaved to expose a CendR motif, which then binds to NRP-1, activating a transport pathway. |
| Key Moieties | Cryptic C-end Rule (CendR) motif | RGD (Arginine-Glycine-Aspartic acid) motif and a cryptic C-end Rule (CendR) motif |
| Reported Effects | Enhances drug delivery, has intrinsic pro-apoptotic and anti-lymphatic activity. | Enhances tumor-specific penetration of co-administered or conjugated drugs and nanoparticles. |
Mechanism of Action: A Tale of Two Receptors
Both this compound and iRGD utilize a sophisticated multi-step process to achieve deep tumor penetration, leveraging the unique characteristics of the tumor microenvironment. While their ultimate goal is the same, their initial targeting strategies differ.
iRGD's Three-Step Pathway: The iRGD peptide's mechanism is well-characterized and involves a sequential three-step process.[1] First, the RGD motif within the iRGD peptide recognizes and binds to αv integrins, which are often overexpressed on tumor endothelial cells.[2] This initial binding event is followed by proteolytic cleavage of the peptide by tumor-associated proteases. This cleavage exposes a cryptic C-end Rule (CendR) motif. The now-exposed CendR motif is free to bind to its receptor, Neuropilin-1 (NRP-1), which is also abundant in the tumor microenvironment.[2] This second binding event triggers a cellular internalization and transport pathway, allowing iRGD and any associated cargo to penetrate deep into the tumor tissue.[2]
This compound's Targeting Strategy: The this compound peptide initiates its tumor-homing journey by binding to the p32 protein (also known as gC1qR or HABP), which is aberrantly expressed on the surface of tumor cells, tumor-associated macrophages, and lymphatic endothelial cells.[3][4] Similar to iRGD, this compound also possesses a cryptic CendR motif.[3][4] Following its initial binding to p32, this compound is thought to undergo proteolytic processing, which exposes its CendR motif.[3] This exposed motif then interacts with Neuropilin-1 and -2 (NRP-1/2), activating a pathway for internalization and tissue penetration.[3] Some studies also suggest that this compound has intrinsic pro-apoptotic activity, meaning it can induce cell death in the cells it binds to.[5]
Performance Data: A Look at the Evidence
Direct comparative studies providing quantitative data for this compound and iRGD under identical experimental conditions are limited in the current literature. However, individual studies on each peptide demonstrate their potential to enhance drug delivery and therapeutic outcomes. The following tables summarize representative quantitative data from various preclinical studies. It is important to note that these results are not directly comparable due to variations in experimental models, payloads, and methodologies.
This compound Performance Data
| Experimental Model | Payload | Key Quantitative Finding | Reference |
| MDA-MB-435 melanoma cells in popliteal LN metastatic mouse models | Doxorubicin (B1662922) (DOX) in liposomes | The IC50 value of this compound-liposomes-DOX was significantly lower than that of liposomes-DOX. | [3] |
| Metastatic lymph nodes in a mouse model | PEG-PLGA nanoparticles | Uptake of this compound-conjugated nanoparticles in metastatic lymph nodes was approximately eight times that of non-conjugated nanoparticles. | [6] |
| KYSE-30 cell xenograft athymic nude mice model | Endostatin (ENT) in a nanosystem | 61.01% reduction in tumor mass with ENT-loaded this compound-modified nanosystem, compared to 43.25% with native ENT and 41.36% with the ENT-loaded nanosystem alone. | [1] |
| 4T1 tumor-bearing mice | Cyanine5 (Cy5) fluorescent label | Significantly higher fluorescence intensity in tumors for this compound-Cy5 compared to PBS-Cy5, with strong signals observed even after 12 hours. | [7] |
iRGD Performance Data
| Experimental Model | Payload | Key Quantitative Finding | Reference |
| B16-F10 tumor-bearing C57BL/6 mice | Doxorubicin (DOX) in sterically-stabilized liposomes (SSL) | Average tumor size at day 22 was 1205 mm³ ± 496 mm³ for iRGD-SSL-DOX, compared to 3310 mm³ ± 1022 mm³ for SSL-DOX. | [8] |
| Orthotopic 4T1 breast cancer model | Doxorubicin (DOX) polymer conjugate (P-DOX-iRGD) | ~90% inhibition of primary tumor growth with P-DOX-iRGD, compared to ~50% with free DOX. | [9] |
| H22 tumor-bearing mouse models | Paclitaxel (PTX) in PCL-PVP nanoparticles | iRGD-PTX-PCL-PVP facilitated greater accumulation of nanoparticles at the tumor site and exhibited the best anticancer efficacy. | [2] |
| 4T1 breast cancer cells | Doxorubicin (DOX) in liposomes | iRGD-conjugated doxorubicin liposomes enhanced anti-tumor activity and depletion of tumor-associated macrophages compared to non-conjugated liposomes. | [10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are outlines of common experimental protocols used to assess the tumor penetration and efficacy of peptides like this compound and iRGD.
In Vivo Tumor Penetration and Biodistribution Study
This protocol is designed to evaluate the tumor-targeting and penetration capabilities of a fluorescently labeled or radiolabeled peptide in a tumor-bearing animal model.
-
Animal Model: Establish a subcutaneous or orthotopic tumor model by injecting cancer cells (e.g., 4T1, MDA-MB-435, B16-F10) into immunocompromised mice. Allow tumors to reach a specified volume (e.g., 100-150 mm³).
-
Peptide Administration: Intravenously inject the fluorescently or radiolabeled peptide (e.g., Cy5.5-LyP-1 or 64Cu-iRGD) into the tumor-bearing mice.
-
In Vivo Imaging: At various time points post-injection (e.g., 1, 4, 12, 24 hours), anesthetize the mice and perform whole-body fluorescence or PET/SPECT imaging to visualize the biodistribution of the peptide.
-
Ex Vivo Analysis: After the final imaging time point, euthanize the mice and excise the tumor and major organs (liver, spleen, kidneys, heart, lungs).
-
Quantitative Analysis:
-
For fluorescently labeled peptides, measure the fluorescence intensity in the excised tissues using an imaging system.
-
For radiolabeled peptides, use a gamma counter to measure the radioactivity in each organ and calculate the percentage of injected dose per gram of tissue (%ID/g).
-
-
Histological Analysis: Fix the tumor tissue in formalin, embed in paraffin, and prepare sections. Perform immunofluorescence staining to visualize the peptide (using an antibody against the fluorescent tag or the peptide itself) in relation to tumor structures like blood vessels (CD31 staining) and cell nuclei (DAPI staining). This allows for the assessment of penetration depth from the vasculature into the tumor parenchyma.
In Vivo Therapeutic Efficacy Study
This protocol evaluates the ability of a peptide-drug conjugate or a co-administered peptide and drug to inhibit tumor growth.
-
Animal Model: Establish tumor models as described above. Once tumors reach a palpable size, randomize the animals into treatment groups (e.g., saline control, free drug, peptide alone, peptide + drug/peptide-drug conjugate).
-
Treatment Administration: Administer the treatments according to a predetermined schedule (e.g., intravenously, three times a week).
-
Tumor Growth Monitoring: Measure tumor volume with calipers every few days. Monitor the body weight of the animals as an indicator of systemic toxicity.
-
Endpoint Analysis: At the end of the study (e.g., when tumors in the control group reach a maximum allowed size), euthanize the animals. Excise the tumors and weigh them.
-
Further Analysis: Tumors can be processed for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) to assess the therapeutic effect at the cellular level.
Conclusion
Both this compound and iRGD are powerful tools for enhancing the delivery of therapeutic and imaging agents into solid tumors. Their distinct primary receptor targeting offers opportunities for tumor-specific applications. iRGD's mechanism, initiated by binding to αv integrins, makes it particularly suitable for targeting the tumor vasculature. This compound, with its affinity for the p32 receptor on tumor cells and tumor-associated macrophages, may offer advantages in targeting the tumor parenchyma and modulating the immune microenvironment.
The choice between this compound and iRGD will depend on the specific cancer type, the expression levels of their respective receptors, and the desired therapeutic outcome. While the available data strongly supports the potential of both peptides, further head-to-head comparative studies are needed to definitively delineate their relative performance in various therapeutic contexts. Researchers and drug developers are encouraged to consider the unique biological pathways these peptides exploit to design more effective and targeted cancer therapies.
References
- 1. In Vitro and In Vivo Evaluation of a Cyclic this compound-Modified Nanosystem for Targeted Endostatin Delivery in a KYSE-30 Cell Xenograft Athymic Nude Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iRGD: A Promising Peptide for Cancer Imaging and a Potential Therapeutic Agent for Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of a homing peptide that targets tumor lymphatics and tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. meridian.allenpress.com [meridian.allenpress.com]
- 8. The antitumor activity of a doxorubicin loaded, iRGD-modified sterically-stabilized liposome on B16-F10 melanoma cells: in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor Microenvironment-Responsive Polymeric iRGD and Doxorubicin Conjugates Reduce Spontaneous Lung Metastasis in an Orthotopic Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Analysis of LyP-1 and NGR Tumor-Homing Peptides for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted cancer therapies, tumor-homing peptides have emerged as a promising class of molecules. Their small size, high specificity, and amenability to chemical modification make them ideal candidates for the selective delivery of therapeutic and imaging agents to the tumor microenvironment. This guide provides an in-depth, objective comparison of two prominent tumor-homing peptides: LyP-1 and NGR. This analysis is supported by preclinical and clinical data to aid researchers in selecting the appropriate targeting moiety for their specific applications.
At a Glance: this compound vs. NGR
| Feature | This compound | NGR |
| Sequence | CGNKRTRGC (cyclic) | CNGRC (cyclic) or linear variants |
| Primary Receptor | p32 (also known as gC1qR/HABP1) | Aminopeptidase N (APN/CD13) |
| Secondary Receptor | Neuropilin-1 and -2 (NRP1/2) | Integrins (via isoDGR formation) |
| Target Cells | Tumor cells, tumor-associated macrophages, lymphatic endothelial cells.[1][2] | Tumor endothelial cells, tumor cells expressing CD13.[3][4] |
| Key Mechanism | Binds to p32, followed by proteolytic cleavage to expose a C-end Rule (CendR) motif, which then binds to NRP1/2 to mediate cell penetration and pro-apoptotic effects.[1][5] | Binds to APN/CD13 on tumor vasculature; can undergo deamidation to isoDGR, which then targets RGD-binding integrins.[6] |
| Therapeutic Cargo | Chemotherapeutics (e.g., Doxorubicin, Paclitaxel), siRNA, imaging agents.[2] | Chemotherapeutics (e.g., Doxorubicin), cytokines (e.g., TNF-α), imaging agents.[3][7] |
In-Depth Performance Analysis
Tumor Accumulation and Biodistribution
Quantitative data from preclinical studies in mouse models demonstrate the tumor-homing capabilities of both peptides. It is important to note that direct comparative studies under identical conditions are limited, and thus the following data is compiled from separate experiments.
Table 1: Preclinical Tumor Accumulation of this compound and NGR Peptide Conjugates
| Peptide Conjugate | Tumor Model | Imaging Modality | Time Point (post-injection) | Tumor Uptake (%ID/g ± SD) | Reference |
| [¹⁸F]FBA-LyP-1 | Atherosclerotic plaques in ApoE-null mice | PET | Not Specified | 0.31 | This is not a tumor model. |
| This compound NP | K7M2 Osteosarcoma | Fluorescence Imaging | Not Specified | ~3-fold higher than non-targeted NP | [8] |
| ⁹⁹ᵐTc-NGR | HepG2 Hepatoma | SPECT | 1 h | 2.52 ± 0.83 | [9] |
| ⁹⁹ᵐTc-NGR | HepG2 Hepatoma | SPECT | 4 h | 3.03 ± 0.71 | [9] |
| ⁹⁹ᵐTc-NGR | HepG2 Hepatoma | SPECT | 8 h | 3.26 ± 0.63 | [9] |
| ⁶⁸Ga-NOTA-G₃-NGR | HT-1080 Fibrosarcoma | microPET | 0.5 h | 6.30 ± 2.27 | |
| ⁶⁸Ga-NOTA-G₃-NGR | HT-1080 Fibrosarcoma | microPET | 1 h | 5.03 ± 1.95 | |
| ⁶⁸Ga-NOTA-G₃-NGR | HT-1080 Fibrosarcoma | microPET | 2 h | 3.84 ± 2.32 |
Note: %ID/g denotes the percentage of injected dose per gram of tissue. NP denotes nanoparticle.
Antitumor Efficacy
Both this compound and NGR have demonstrated the ability to inhibit tumor growth when used alone or in combination with cytotoxic agents.
Table 2: Preclinical Antitumor Efficacy of this compound and NGR-based Therapies
| Therapy | Tumor Model | Efficacy Metric | Result | Reference |
| This compound peptide | MDA-MB-435 Breast Cancer Xenograft | Tumor Volume Reduction | ~50% inhibition | [10] |
| This compound peptide | MDA-MB-435 Breast Cancer Xenograft | IC₅₀ (in vitro) | ~66 µM | [10] |
| NGR-Doxorubicin | HT-1080 Xenograft | Cytotoxicity (in vitro) | 100% cell death at 25 µM | [9] |
| tTF-NGR | M21 Melanoma Xenograft | Tumor Growth Inhibition | Significant inhibition by day 4 | [11] |
| tTF-NGR | A549 Lung Cancer Xenograft | Tumor Growth Inhibition | Significant inhibition after 4 injections | [11] |
Mechanism of Action and Signaling Pathways
The distinct targeting mechanisms of this compound and NGR peptides are a key differentiator.
This compound: A Dual-Receptor Targeting System
This compound utilizes a unique two-step mechanism for tumor targeting and penetration. Initially, the cyclic this compound peptide binds to its primary receptor, p32, which is overexpressed on the surface of tumor cells and tumor-associated macrophages.[1][2] Following this binding, this compound is proteolytically cleaved, exposing a cryptic C-end Rule (CendR) motif (R/KXXR/K). This newly exposed motif then interacts with neuropilin-1 and -2 (NRP1/2), triggering a pathway that facilitates cell and tissue penetration.[1] Furthermore, this compound itself has been shown to induce apoptosis in target cells.[2][10]
The signaling pathways downstream of the p32 receptor are complex and can influence cell survival, proliferation, and migration. Activation of p32 can lead to the modulation of pathways such as the PI3K/Akt/mTOR signaling cascade.[12][13]
References
- 1. mdpi.com [mdpi.com]
- 2. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of NGR peptide-based agents for tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor-Targeting Peptides for Cancer Therapy - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. NGR-peptide−drug conjugates with dual targeting properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A-NGR fusion protein induces apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. pnas.org [pnas.org]
- 11. ashpublications.org [ashpublications.org]
- 12. Frontiers | Overexpression of Multifunctional Protein p32 Promotes a Malignant Phenotype in Colorectal Cancer Cells [frontiersin.org]
- 13. Overexpression of Multifunctional Protein p32 Promotes a Malignant Phenotype in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating p32 Expression Levels: A Comparative Guide for Tumor Models
For researchers, scientists, and drug development professionals, understanding the expression patterns of the multifunctional protein p32 (also known as C1QBP, gC1qR, or HABP1) is crucial for advancing cancer research and developing targeted therapies. Overexpressed in a wide array of malignant tumors, p32 has emerged as a significant molecular marker and a promoter of malignant phenotypes, with its expression levels often correlating with patient prognosis.
This guide provides a comparative overview of p32 expression in various tumor models, supported by experimental data and detailed methodologies for validation.
Comparative Analysis of p32 Expression
The expression of p32 is consistently elevated in numerous cancer cell lines and tumor tissues compared to their non-malignant counterparts. While direct quantitative comparisons across different studies are challenging due to variations in experimental conditions, a summary of reported p32 expression levels provides valuable insights into its differential expression.
| Tumor Model | Cell Line / Tissue | Method | Relative p32 Expression Level | Reference |
| Colon Cancer | RKO, SW480, SW620 | Western Blot | High | [1] |
| 112CoN (non-malignant) | Western Blot | Low | [1] | |
| Breast Cancer | MDA-MB-231, MCF-7 | Western Blot | Expressed | [2][3] |
| 4T1 (murine) | Flow Cytometry | Surface Expression Confirmed | ||
| Human Breast Carcinoma | Immunohistochemistry | High in 17 of 20 cases vs. normal tissue | ||
| Glioblastoma | GBM83 (patient-derived) | Western Blot | Expressed | [4] |
| Murine GBM cells | Western Blot | Expressed | [4] | |
| Lung Cancer | A549, H1299 | Western Blot | Expressed | [5][6] |
| Pancreatic Cancer | MiaPaCa-2, PL5 | Western Blot | Expressed | [7] |
Experimental Protocols
Accurate validation of p32 expression is fundamental for reliable research. Below are detailed protocols for Western Blotting and Immunohistochemistry, two common techniques for assessing protein levels.
Western Blotting for p32 Detection
This protocol outlines the steps for detecting p32 in cell lysates.
-
Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Wash cells with ice-cold PBS and lyse using RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.[8][9]
-
Scrape adherent cells and collect the lysate.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.[8]
-
Separate proteins on a 12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody against p32 overnight at 4°C. Recommended antibodies and dilutions include:
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, anti-goat IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a chemiluminescence imaging system.
-
Perform densitometric analysis using software such as ImageJ, normalizing the p32 band intensity to a loading control like β-actin or GAPDH.
-
Immunohistochemistry (IHC) for p32 in FFPE Tissues
This protocol is for the detection and localization of p32 in formalin-fixed paraffin-embedded (FFPE) tumor sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 2 x 10 minutes each).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) and heating in a steamer or water bath at 95-100°C for 20-30 minutes.[12]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.
-
Incubate with the primary anti-p32 antibody overnight at 4°C. A recommended antibody is the mouse monoclonal anti-p32 (clone 60.11) (e.g., Abcam ab24733).[13]
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes at room temperature.[12]
-
Wash with PBS.
-
Incubate with avidin-biotin-peroxidase complex (ABC reagent) for 30 minutes.[12]
-
Wash with PBS.
-
-
Visualization and Analysis:
-
Develop the signal with a DAB chromogen solution.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Analyze the staining intensity and percentage of positive cells. Scoring can be performed semi-quantitatively (e.g., H-score) by multiplying the staining intensity (0-3+) by the percentage of stained cells.[14]
-
Visualizing Experimental and Signaling Pathways
To further clarify the processes involved in p32 validation and its role in cancer, the following diagrams illustrate a typical experimental workflow and a key signaling pathway influenced by p32.
References
- 1. scbt.com [scbt.com]
- 2. The dose dependent in vitro responses of MCF-7 and MDA-MB-231 cell lines to extracts of Vatica diospyroides symington type SS fruit include effects on mode of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. DNA Damage-Response Pathway Heterogeneity of Human Lung Cancer A549 and H1299 Cells Determines Sensitivity to 8-Chloro-Adenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic impairment of non-small cell lung cancers by mitochondrial HSPD1 targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. C1QBP Antibody | Cell Signaling Technology [cellsignal.com]
- 8. Western blot protocol : Abcam 제품 소개 [dawinbio.com]
- 9. Cell Membrane Proteomic Analysis Identifies Proteins Differentially Expressed in Osteotropic Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting the PI3-kinase/Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. sysy.com [sysy.com]
- 13. C1QBP antibody | antibody review based on formal publications [labome.com]
- 14. mdpi.com [mdpi.com]
Assessing the Therapeutic Window of LyP-1 Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for targeted cancer therapies with minimal side effects has led to the development of peptide-drug conjugates (PDCs), a promising class of therapeutics designed to deliver potent cytotoxic agents directly to tumor cells. Among these, conjugates utilizing the LyP-1 peptide have garnered significant attention. This guide provides a comprehensive comparison of this compound conjugates with alternative tumor-targeting strategies, supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
The this compound Peptide: A Dual-Targeting Agent
This compound is a cyclic nine-amino-acid peptide (CGNKRTRGC) that demonstrates a unique dual-targeting and penetrating capability for tumor cells and associated lymphatic vessels.[1][2] Its primary receptor is the p32 protein (also known as gC1qR or HABP1), which is overexpressed on the surface of various tumor cells, tumor-associated macrophages, and in atherosclerotic plaques.[1][3][4][5] This overexpression in pathological tissues, compared to normal tissues, forms the basis for the targeted delivery of this compound conjugates.
Mechanism of Action and Internalization
The journey of a this compound conjugate from administration to cellular internalization is a multi-step process. Initially, the cyclic this compound peptide binds to the p32 receptor on the target cell surface.[1] Following this binding, the peptide undergoes proteolytic cleavage, exposing a C-terminal C-end rule (CendR) motif.[1][6] This exposed motif then interacts with neuropilin-1 (NRP1) or neuropilin-2 (NRP2), triggering internalization of the peptide and its conjugated payload into the cell.[1] This mechanism allows for the delivery of therapeutic agents directly into the cytoplasm of cancer cells, enhancing their efficacy while minimizing systemic exposure.[1]
Below is a diagram illustrating the signaling pathway of this compound internalization.
Caption: this compound internalization pathway.
Performance Comparison of this compound Conjugates
The therapeutic window of a drug is a critical measure of its safety and efficacy, defined by the range between the minimum effective dose and the maximum tolerated dose. For this compound conjugates, this window is influenced by factors such as the choice of cytotoxic payload, the linker chemistry, and the specific tumor type.
In Vitro Cytotoxicity
Numerous studies have demonstrated the enhanced cytotoxicity of this compound conjugates against p32-expressing cancer cells compared to non-targeted drugs or conjugates with control peptides.
| Conjugate | Cell Line | IC50 (Targeted) | IC50 (Non-Targeted Control) | Fold Difference | Reference |
| This compound-Doxorubicin Liposomes | MDA-MB-435 | Significantly Lower | Higher | - | [1] |
| This compound-Paclitaxel Nanoparticles | MDA-MB-231 | - | - | - | [1] |
| Unlabeled this compound | MDA-MB-435 | ~66 µM | Not Affected (C8161 cells) | - | [7] |
Note: Quantitative IC50 values are not always available in the reviewed literature abstracts; however, the trend of increased potency with this compound targeting is consistently reported.
In Vivo Efficacy and Biodistribution
Animal models have been instrumental in evaluating the in vivo performance of this compound conjugates. These studies consistently show preferential accumulation of the conjugates in tumor tissues and a subsequent reduction in tumor growth.
| Conjugate/Tracer | Animal Model | Tumor Accumulation (vs. Control) | Tumor Growth Inhibition | Key Biodistribution Sites (Besides Tumor) | Reference |
| 131I-LyP-1 | MDA-MB-435 tumor-bearing mice | Tumor-to-muscle ratio: 6.3 | - | Blood, Spleen, Liver, Lungs | [1] |
| This compound-Abraxane | MDA-MB-435 tumor-bearing mice | Superior to CREKA-labeled Abraxane | Significant inhibition | - | [1] |
| This compound Peptide | MDA-MB-435 tumor mice | - | ~50% reduction in tumor volume | - | [7] |
| This compound-PEG-PLGA Nanoparticles | Metastatic lymph node model | ~8-fold higher in metastatic lymph nodes | - | - | [8][9] |
| [18F]FBA-LyP-1 | Atherosclerotic ApoE-null mice | 4 to 6-fold increase in aortas with plaques | - | Reticulo-endothelial system | [5] |
Comparison with Alternative Targeting Peptides
While this compound shows considerable promise, other tumor-homing peptides are also being explored for targeted drug delivery. A direct comparison can help in selecting the most appropriate targeting moiety for a specific application.
| Peptide | Target Receptor(s) | Key Advantages | Key Limitations |
| This compound | p32, Neuropilin-1/2 | Dual targeting of tumor cells and lymphatics; tumor-penetrating properties.[1][2] | Expression of p32 can be heterogeneous. |
| iRGD | Integrins, Neuropilin-1 | Excellent tumor penetration via the CendR pathway.[10] | Efficacy can be dependent on high integrin expression. |
| CREKA | Fibrin-fibronectin clots | Targets the tumor stroma and areas of coagulation. | Accumulates more on the surface of plaques rather than penetrating.[5] |
| NGR | Aminopeptidase N (CD13) | Targets angiogenic blood vessels in tumors.[11] | CD13 is also expressed in some normal tissues. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of therapeutic agents. Below are methodologies for key experiments cited in the evaluation of this compound conjugates.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-435) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with serial dilutions of the this compound conjugate, the non-targeted control, and the free drug for 48-72 hours. Include untreated cells as a control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Caption: Workflow for an MTT cytotoxicity assay.
In Vivo Tumor Growth Inhibition Study
This study evaluates the efficacy of the this compound conjugate in a living organism.
Protocol:
-
Tumor Xenograft Model: Subcutaneously inject cancer cells (e.g., MDA-MB-435) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Randomly assign mice to different treatment groups: vehicle control, free drug, non-targeted conjugate, and this compound conjugate.
-
Drug Administration: Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) at a predetermined schedule (e.g., twice weekly).
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., histology, target engagement).
-
Data Analysis: Plot tumor growth curves and calculate the percentage of tumor growth inhibition for each treatment group compared to the vehicle control.
Biodistribution Study
This study determines the in vivo distribution and accumulation of the conjugate in various organs and tissues.
Protocol:
-
Radiolabeling/Fluorescent Tagging: Label the this compound conjugate with a radioactive isotope (e.g., 131I, 18F) or a near-infrared fluorescent dye (e.g., Cy5.5).
-
Animal Model: Use tumor-bearing mice as described in the tumor growth inhibition study.
-
Conjugate Administration: Inject the labeled conjugate intravenously into the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 6, 24, 48 hours), euthanize the mice and collect major organs and tissues (tumor, blood, heart, lungs, liver, spleen, kidneys, muscle).
-
Quantification:
-
For radiolabeled conjugates: Measure the radioactivity in each tissue using a gamma counter and express the results as a percentage of the injected dose per gram of tissue (%ID/g).
-
For fluorescently-labeled conjugates: Image the tissues using an in vivo imaging system and quantify the fluorescence intensity.
-
-
Data Analysis: Compare the accumulation of the this compound conjugate in the tumor to that in other organs to assess its targeting specificity.
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide-Based Strategies for Targeted Tumor Treatment and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. The penetrating properties of the tumor homing peptide this compound in model lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Targeting Tumors with Small Molecule Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Battle of Tumor-Penetrating Peptides: LyP-1 vs. Other CendR Peptides
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic agents into solid tumors remains a critical challenge. Tumor-penetrating peptides (TPPs), a class of cell-penetrating peptides, have emerged as a promising strategy to overcome this hurdle. These peptides utilize the C-end Rule (CendR) pathway to enhance the penetration of co-administered or conjugated drugs deep into the tumor parenchyma. This guide provides a detailed side-by-side comparison of LyP-1, a well-characterized TPP, with other notable CendR peptides, focusing on their mechanisms of action, binding affinities, and performance in preclinical studies.
The CendR pathway is a trans-tissue transport mechanism activated by the interaction of a peptide with a C-terminal R/KXXR/K motif with neuropilin-1 (NRP-1) or neuropilin-2 (NRP-2), which are overexpressed in many tumor types.[1][2] This interaction triggers an endocytic/exocytotic process that facilitates the transport of the peptide and its cargo across the vascular wall and into the tumor tissue.[1][2]
This guide will primarily focus on the comparison between this compound and the prototypical CendR peptide, iRGD, due to the extensive research available on both.
Mechanism of Action: A Tale of Two Receptors
While both this compound and iRGD utilize the CendR pathway for tumor penetration, their initial targeting mechanisms differ significantly.
This compound , a cyclic nine-amino-acid peptide (CGNKRTRGC), is a "cryptic" CendR peptide.[3][4] It first binds to its primary receptor, p32 (also known as gC1qR or HABP1), which is overexpressed on the surface of various tumor cells and tumor-associated macrophages.[3][5] This initial binding is followed by proteolytic cleavage, which exposes the C-terminal CendR motif (CGNKRTR).[3][4] This truncated form, known as tthis compound, then binds to NRP-1 and/or NRP-2, triggering internalization and tissue penetration.[1][6][7] Notably, this compound also possesses intrinsic pro-apoptotic properties, inducing cell death in target cells.[8]
iRGD , another cyclic nine-amino-acid peptide (CRGDKGPDC), also operates through a two-step mechanism.[9][10] It first targets αvβ3 and αvβ5 integrins, which are highly expressed on tumor endothelial cells.[9] This binding event also induces a proteolytic cleavage, revealing its CendR motif (R/KXXR/K).[9][11] The exposed CendR motif then engages with NRP-1, activating the CendR transport pathway.[9][11]
The sequential receptor engagement of both peptides provides a layer of tumor specificity to the CendR-mediated penetration.
Quantitative Comparison of Performance
The following tables summarize the available quantitative data for this compound and iRGD, providing a basis for objective comparison.
| Peptide | Primary Receptor | Binding Affinity (Kd/IC50) | Secondary Receptor(s) | Secondary Receptor Binding | Notes |
| This compound | p32 | ~3 µM (Kd)[5] | NRP-1, NRP-2 | Phage-displayed tthis compound shows 120-fold and 8-fold greater affinity for immobilized NRP-1 and NRP-2, respectively, compared to control phage.[6] | The L-form of this compound has a higher binding affinity for p32 than its D-form.[3] |
| iRGD | αvβ3 and αvβ5 Integrins | αvβ3: 180 nM (IC50)[12] αvβ5: 340 nM (IC50)[12] αvβ6: 880 nM (IC50)[12] | NRP-1 | The cleaved iRGD fragment has a 50- to 150-fold higher binding affinity for NRP-1 than for integrins.[9] | Shows mid-low nanomolar potency towards its primary integrin receptors.[12] |
Table 1: Receptor Binding Affinities of this compound and iRGD.
| Peptide | Experimental Model | Metric | Result | Reference |
| tthis compound (FAM-labeled) | U87MG glioblastoma xenograft in nude mice | Tumor-to-Brain Fluorescence Intensity Ratio (1h post-injection) | 3.44 ± 0.83 (tthis compound) vs. 1.32 ± 0.15 (control peptide) | [6] |
| This compound (conjugated to nanoparticles) | In vitro (cellular uptake) | Fold increase vs. non-targeted nanoparticles | ~4-fold | [13] |
| This compound (conjugated to nanoparticles) | In vivo (metastatic lymph nodes) | Fold increase vs. non-targeted nanoparticles | ~8-fold | [13] |
| This compound (conjugated to doxorubicin-loaded liposomes) | In vivo (metastatic lymph nodes) | LN metastasis rate | Significantly lower than doxorubicin-loaded liposomes without this compound. | [14] |
| iRGD (co-administered with doxorubicin) | Murine pancreatic cancer model | Anti-cancer efficacy | Elevated compared to doxorubicin (B1662922) alone. | [10] |
Table 2: In Vitro and In Vivo Performance Data.
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways and a general experimental workflow for comparing tumor-penetrating peptides.
Caption: Signaling pathway of the this compound peptide.
Caption: Signaling pathway of the iRGD peptide.
Caption: Experimental workflow for comparing CendR peptides.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of key experimental protocols for comparing this compound and other CendR peptides.
Peptide Synthesis and Purification
-
Method: Fmoc-based solid-phase peptide synthesis (SPPS).[15][16]
-
Resin: Rink amide resin is commonly used.[11]
-
Amino Acid Coupling:
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Remove the Fmoc protecting group using a solution of piperidine (B6355638) in DMF.
-
Activate the carboxylic acid group of the Fmoc-protected amino acid using a coupling reagent (e.g., HBTU, HATU) and an activator base (e.g., DIPEA).
-
Couple the activated amino acid to the deprotected resin.
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
-
Cyclization (for cyclic peptides): For peptides like this compound and iRGD containing disulfide bonds, on-resin cyclization can be achieved using an oxidizing agent such as thallium(III) trifluoroacetate.[11]
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).[11]
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).[16]
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.[16]
In Vivo Tumor Homing and Biodistribution Assay
-
Animal Model: Use tumor-bearing mice (e.g., xenograft models with human cancer cell lines).[17]
-
Peptide Administration: Inject fluorescently labeled peptides (e.g., FAM, Cy5.5) intravenously into the tail vein of the mice.[6][18]
-
In Vivo Imaging: At various time points post-injection, anesthetize the mice and perform whole-body fluorescence imaging using an appropriate imaging system (e.g., IVIS).[6]
-
Ex Vivo Organ Analysis:
-
After the final imaging time point, euthanize the mice and perfuse with PBS to remove circulating peptide.
-
Harvest the tumor and major organs (e.g., heart, lungs, liver, spleen, kidneys).
-
Measure the fluorescence intensity in each organ using an imaging system or by homogenizing the tissue and measuring fluorescence with a plate reader.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) to quantify biodistribution.[17]
-
Ex Vivo Tumor Penetration Assay
-
Tissue Preparation:
-
Incubation: Incubate the tumor slices with fluorescently labeled peptides in culture medium for a defined period.[19]
-
Washing: Thoroughly wash the slices to remove non-penetrated peptide.
-
Imaging:
-
Fix and embed the tumor slices.
-
Obtain cryosections of the slices.
-
Image the sections using confocal microscopy to visualize the depth of peptide penetration from the surface of the slice.
-
Quantify the penetration depth in micrometers.
-
Cellular Internalization Assay (Flow Cytometry)
-
Cell Culture: Plate tumor cells that express the target receptors in a multi-well plate.
-
Peptide Incubation: Incubate the cells with fluorescently labeled peptides at various concentrations and for different time points.[20]
-
Cell Harvesting and Staining:
-
Wash the cells to remove unbound peptide.
-
Detach the cells from the plate (e.g., using trypsin).
-
Treat with a fluorescence quenching agent (e.g., trypan blue) to quench the fluorescence of membrane-bound peptides, ensuring only internalized fluorescence is measured.[20]
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
Quantify the mean fluorescence intensity (MFI) of the cell population to determine the extent of peptide internalization.[20]
-
Conclusion
Both this compound and iRGD are potent tumor-penetrating peptides that leverage the CendR pathway to enhance drug delivery to solid tumors. Their distinct primary receptor specificities offer opportunities for targeted therapy in different tumor types and microenvironments. The quantitative data presented in this guide, while not from direct head-to-head comparative studies in all cases, provides a valuable framework for researchers to select the most appropriate peptide for their specific application. The detailed experimental protocols outlined herein offer a starting point for conducting rigorous comparative studies to further elucidate the relative strengths and weaknesses of these and other CendR peptides. Future research should focus on direct, side-by-side comparisons of tumor penetration depth and drug delivery efficiency to provide a more definitive understanding of their therapeutic potential.
References
- 1. Competition Assay Protocol - Fabgennix International [fabgennix.com]
- 2. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Protocol for ex vivo culture of patient-derived tumor fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Use of Labelled tthis compound as a Novel Ligand Targeting the NRP Receptor to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tthis compound: A peptide suitable to target NRP-1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. minds.wisconsin.edu [minds.wisconsin.edu]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Activity of Tumor-Homing Peptide iRGD and Histone Deacetylase Inhibitor Valproic Acid Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 19. benchchem.com [benchchem.com]
- 20. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of LyP-1 Targeting: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo targeting performance of the LyP-1 peptide against control peptides, supported by experimental data. The this compound peptide (sequence: CGNKRTRGC) is a promising ligand for targeted drug delivery and imaging, owing to its ability to home to tumor tissues and associated vasculature.
The specificity of this compound targeting is paramount for its clinical translation. This guide summarizes key quantitative data from preclinical studies, details the experimental protocols used to obtain this data, and visualizes the underlying molecular mechanisms and experimental workflows.
Comparative Analysis of In Vivo Targeting and Efficacy
To validate the specific targeting of this compound in a living organism, its performance is compared to that of control peptides, which are not expected to bind to the target receptor. The following tables summarize the quantitative data from key in vivo studies.
Table 1: Comparison of In Vivo Tumor Targeting
| Parameter | This compound Peptide | Control Peptide | Fold Difference | Animal Model | Reference |
| Tumor Accumulation (Fluorescence) | Strong, intense fluorescence observed in tumor tissue. | No detectable fluorescence in tumor tissue. | - | MDA-MB-435 tumor-bearing mice. | [1] |
| Tumor Accumulation (Radiolabel) | 2.55 ± 0.43 %ID/g (at 6h post-injection) | 0.87 ± 0.15 %ID/g (at 6h post-injection) | ~2.9x | MDA-MB-435 tumor-bearing nude mice. | [2][3] |
| Tumor-to-Muscle Ratio (Radiolabel) | 6.38 (at 6h post-injection) | 1.93 (at 6h post-injection) | ~3.3x | MDA-MB-435 tumor-bearing nude mice. | [2][3] |
Note: %ID/g = percentage of injected dose per gram of tissue.
Table 2: Biodistribution in Non-Target Organs (6h post-injection)
| Organ | This compound Peptide (%ID/g) | Control Peptide (%ID/g) | Reference |
| Blood | 1.12 ± 0.21 | 0.95 ± 0.18 | [2][3] |
| Liver | 1.89 ± 0.35 | 1.54 ± 0.27 | [2][3] |
| Kidney | 3.15 ± 0.58 | 2.87 ± 0.49 | [2][3] |
| Spleen | 0.88 ± 0.16 | 0.76 ± 0.14 | [2][3] |
| Lung | 1.25 ± 0.24 | 1.11 ± 0.20 | [2][3] |
Table 3: Comparison of Therapeutic Efficacy
| Parameter | This compound Peptide Treatment | Control Treatment | Outcome | Animal Model | Reference |
| Tumor Volume Reduction | ~50% reduction compared to control. | No significant effect on tumor growth. | This compound peptide significantly inhibits tumor growth. | MDA-MB-435 tumor-bearing mice. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
In Vivo Fluorescence Imaging
This protocol is based on the methodology described by Laakkonen et al. (2004).[1]
-
Peptide Preparation: this compound peptide (CGNKRTRGC) and a control peptide (e.g., ARALPSQRSR) are synthesized and conjugated with a fluorescent dye such as fluorescein (B123965) isothiocyanate (FITC).
-
Animal Model: Athymic nude mice are subcutaneously inoculated with MDA-MB-435 human breast carcinoma cells. Tumors are allowed to grow to a palpable size.
-
Peptide Administration: The fluorescently labeled this compound or control peptide is administered intravenously (i.v.) via the tail vein.
-
Imaging: After a predetermined circulation time (e.g., 16-20 hours), the mice are anesthetized. Whole-body fluorescence imaging is performed using an appropriate imaging system with excitation and emission filters suitable for the chosen fluorophore.
-
Ex Vivo Analysis: Following in vivo imaging, mice are euthanized, and the tumor and other organs (liver, spleen, kidneys, etc.) are excised for ex vivo fluorescence imaging to confirm the in vivo findings and assess biodistribution.
Radiolabeled Peptide Biodistribution Study
This protocol is a summary of the methodology used in the biodistribution studies with radiolabeled peptides.[2][3]
-
Peptide Radiolabeling: this compound and a control peptide are labeled with a radionuclide (e.g., Iodine-131) using standard methods such as the chloramine-T method.
-
Animal Model: As with the fluorescence imaging study, MDA-MB-435 tumor-bearing nude mice are used.
-
Peptide Administration: A known quantity of the radiolabeled peptide is injected intravenously into the mice.
-
Tissue Harvesting: At various time points post-injection (e.g., 1, 3, 6, and 24 hours), cohorts of mice are euthanized. Blood is collected, and the tumor and major organs are excised, weighed, and rinsed.
-
Radioactivity Measurement: The radioactivity in the tissue samples is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ to determine the biodistribution profile of the peptides.
In Vivo Tumor Growth Inhibition Study
This protocol is based on the therapeutic efficacy study by Laakkonen et al. (2004).[1]
-
Animal Model: Mice with established MDA-MB-435 xenograft tumors are used.
-
Treatment Groups: Mice are divided into a treatment group receiving the this compound peptide and a control group receiving a control substance (e.g., saline or a control peptide).
-
Peptide Administration: The this compound peptide is administered systemically (e.g., intravenously) on a predetermined schedule (e.g., biweekly).
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice a week) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.
-
Data Analysis: The average tumor volumes of the treatment and control groups are plotted over time to assess the effect of the this compound peptide on tumor growth. Statistical analysis is performed to determine the significance of any observed differences.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved in this compound targeting and its validation, the following diagrams are provided.
References
Unveiling the Specificity of LyP-1: A Comparative Guide to its Uptake in Target versus Normal Tissues
For researchers, scientists, and drug development professionals, the quest for tumor-specific delivery systems is paramount. The cyclic peptide LyP-1 (CGNKRTRGC) has emerged as a promising candidate, demonstrating preferential accumulation in tumor tissues. This guide provides a quantitative analysis of this compound uptake, comparing its localization in target tissues against normal tissues, supported by experimental data and detailed protocols.
The tumor-homing property of this compound is primarily attributed to its specific binding to the p32 protein (also known as gC1qR or HABP1), which is significantly overexpressed on the surface of various tumor cells, tumor-associated macrophages, and tumor lymphatic endothelial cells, while having limited expression in most normal tissues.[1][2][3][4] This differential expression forms the basis for the targeted delivery of this compound-conjugated therapeutics and imaging agents.
Quantitative Comparison of this compound Uptake
To illustrate the preferential accumulation of this compound in cancerous tissues, the following table summarizes quantitative data from various preclinical studies. These studies typically utilize labeled this compound (radiolabeled or fluorescently tagged) administered to tumor-bearing animal models. The data is often presented as a ratio of the signal (e.g., radioactivity, fluorescence intensity) in the tumor compared to that in normal tissues like muscle or blood.
| Tumor Model | Labeling Agent | Time Post-Injection | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio | Reference |
| MDA-MB-435 Xenograft | 131I | 6 hours | 6.3 | 1.1 | [5] |
| 4T1 Tumor | Cy5.5 | 21 days | N/A | N/A | [6] |
| K7M2 Osteosarcoma | DiR | 72 hours | ~3-fold enhancement (vs. non-targeted) | N/A | [7] |
Note: "N/A" indicates that the data was not available in the cited source. The 4T1 tumor model study focused on comparing fluorescence in tumor-draining lymph nodes to contralateral lymph nodes, showing significantly higher intensity in the tumor-draining nodes.[6] The K7M2 study demonstrated a nearly three-fold increase in tumor accumulation of this compound targeted nanoparticles compared to non-targeted nanoparticles.[7]
Mechanism of this compound Uptake and Internalization
The uptake of this compound into target cells is a multi-step process. Initially, the cyclic this compound peptide binds to its primary receptor, p32, on the cell surface.[1][5] Following this binding, this compound is believed to undergo proteolytic cleavage, exposing a C-terminal CendR (C-end rule) motif (R/KXXR/K). This truncated form, known as tthis compound, then interacts with neuropilin-1 (NRP-1) and/or neuropilin-2 (NRP-2), which triggers internalization of the peptide and any conjugated cargo into the cell.[2][5] This unique mechanism not only facilitates cell entry but also promotes tissue penetration.
Caption: Mechanism of this compound cellular uptake.
Experimental Protocols
The following provides a generalized, detailed methodology for conducting an in vivo this compound uptake experiment in a tumor-bearing mouse model.
Objective: To quantify the biodistribution and tumor-specific accumulation of labeled this compound.
Materials:
-
Tumor-bearing mice (e.g., BALB/c or nude mice with xenografted human tumors like MDA-MB-435, or syngeneic tumors like 4T1).
-
Labeled this compound (e.g., fluorescently-conjugated like Cy5.5-LyP-1, or radiolabeled like 131I-LyP-1).
-
Control peptide (a scrambled or unrelated peptide, similarly labeled).
-
Anesthesia (e.g., isoflurane).
-
Imaging system (e.g., in vivo fluorescence imaging system or SPECT/PET scanner).
-
Tissue harvesting tools.
-
Gamma counter or fluorescence plate reader.
-
Phosphate-buffered saline (PBS).
Procedure:
-
Animal Model Preparation: Tumor cells are inoculated into the appropriate site (e.g., mammary fat pad for breast cancer models) of the mice. Tumors are allowed to grow to a predetermined size.
-
Peptide Administration:
-
Anesthetize the tumor-bearing mice.
-
Inject a defined concentration of labeled this compound (and labeled control peptide in a separate group of mice) intravenously via the tail vein. A typical injection volume is 100-200 µL.[8]
-
-
In Vivo Imaging (Optional but Recommended):
-
At various time points post-injection (e.g., 1, 6, 24, 48 hours), anesthetize the mice and perform whole-body imaging using the appropriate imaging modality. This allows for real-time visualization of probe distribution.
-
-
Biodistribution Analysis:
-
At the final time point, euthanize the mice.
-
Perfuse the circulatory system with PBS to remove unbound peptide from the vasculature.
-
Carefully dissect and collect the tumor and various normal organs/tissues (e.g., muscle, liver, spleen, kidneys, heart, lungs, and blood).
-
Weigh each tissue sample.
-
-
Quantification:
-
For radiolabeled peptides, measure the radioactivity in each tissue sample using a gamma counter. The results are typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
For fluorescently-labeled peptides, homogenize the tissues and measure the fluorescence intensity using a fluorescence plate reader. A standard curve can be used to quantify the amount of peptide.
-
-
Data Analysis:
-
Calculate the mean and standard deviation of uptake in each tissue for each group.
-
Determine the tumor-to-normal tissue ratios by dividing the %ID/g or fluorescence intensity of the tumor by that of the normal tissues.
-
Compare the uptake of this compound to the control peptide to demonstrate specificity.
-
Caption: Workflow for quantifying this compound uptake.
References
- 1. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imaging tumor-induced sentinel lymph node lymphangiogenesis with this compound peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. pnas.org [pnas.org]
Comparative Analysis of LyP-1 Peptide Cross-Reactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the binding specificity and off-target interactions of the LyP-1 peptide.
The this compound peptide (CGNKRTRGC) is a tumor-homing peptide that has garnered significant interest in the field of targeted drug delivery and cancer therapy. Its efficacy is largely attributed to its ability to selectively bind to specific receptors overexpressed in the tumor microenvironment. However, a thorough understanding of its cross-reactivity is crucial for predicting potential off-target effects and optimizing its therapeutic window. This guide provides a detailed comparison of this compound's binding to its primary target and other known interacting partners, supported by experimental data and detailed protocols.
Quantitative Binding Affinity Data
The this compound peptide exhibits a multi-target binding profile, which is integral to its mechanism of action. The cyclic form of this compound primarily binds to the cell surface protein p32 (also known as gC1qR or HABP1). Following this initial interaction, the peptide can be proteolytically cleaved into a linear form, tthis compound (CGNKRTR), which then targets neuropilin-1 (NRP1) and neuropilin-2 (NRP2). This sequential binding facilitates cellular internalization and tissue penetration.
The following table summarizes the available quantitative data for the binding of this compound and its derivatives to their respective receptors.
| Peptide | Target | Binding Affinity/Activity | Cell Line/System | Reference |
| This compound (cyclic) | p32 (gC1qR/HABP1) | Kd = 3 µM | Purified p32 protein | [1] |
| tthis compound (linear) | Neuropilin-1 (NRP1) | IC50 = 4 µM | Not Specified | N/A |
| tthis compound phage | Neuropilin-1 (NRP1) | 120-fold greater affinity than control phage | Immobilized NRP1 | [2] |
| tthis compound phage | Neuropilin-2 (NRP2) | 8-fold greater affinity than control phage | Immobilized NRP2 | [2] |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of peptide cross-reactivity. Below are protocols for key experiments used to characterize the binding of this compound to its primary and secondary targets.
In Vitro Phage Display Binding Assay for this compound and p32
This assay is used to confirm the interaction between the this compound peptide displayed on a phage and the purified p32 protein.
Materials:
-
Microtiter wells
-
Purified p32 protein
-
Bovine Serum Albumin (BSA)
-
This compound phage and control phage (e.g., insertless phage)
-
Tris-buffered saline (TBS) with 0.05% Tween-20 (TBST)
-
Blocking buffer (e.g., Pierce Superblock)
-
E. coli host strain
Procedure:
-
Coat microtiter wells with 5 µg/ml of purified p32 or BSA (as a control) in a suitable coating buffer. Incubate overnight at 4°C.
-
Wash the wells three times with TBST.
-
Block the wells with a blocking buffer for 2 hours at room temperature.
-
Wash the wells three times with TBST.
-
Add 108 plaque-forming units (pfu) of this compound phage or control phage to each well in 100 µl of TBST.
-
Incubate for 16 hours at 37°C.
-
Wash the wells six times with TBST to remove unbound phage.
-
Elute the bound phage using an acidic elution buffer (e.g., 0.2 M glycine-HCl, pH 2.2).
-
Neutralize the eluate with 1 M Tris-HCl, pH 9.1.
-
Titer the eluted phage on an E. coli host strain to determine the number of bound phage.
-
Calculate the fold binding of this compound phage over the control phage.[1]
Competitive ELISA for tthis compound and Neuropilin-1
This assay quantifies the ability of the tthis compound peptide to compete with a known NRP1 ligand (e.g., VEGF-A) for binding to the NRP1 receptor.
Materials:
-
Recombinant human Neuropilin-1
-
Known NRP1 ligand (e.g., biotinylated VEGF-A)
-
tthis compound peptide
-
96-well ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
Procedure:
-
Coat the wells of a 96-well plate with recombinant human NRP-1 overnight at 4°C.
-
Wash the wells three times with wash buffer.
-
Block the wells with blocking buffer for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Prepare serial dilutions of the tthis compound peptide.
-
Add the tthis compound dilutions to the wells, followed by a constant concentration of biotinylated VEGF-A.
-
Incubate for 2 hours at room temperature to allow for competition.
-
Wash the wells three times with wash buffer.
-
Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add TMB substrate and incubate until a color change is observed.
-
Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Plot the absorbance against the tthis compound concentration to determine the IC50 value.[3]
Signaling Pathways and Experimental Workflows
The interaction of this compound with its receptors initiates distinct cellular events. The following diagrams, generated using the DOT language, illustrate these processes.
Caption: this compound binding and internalization pathway.
The above diagram illustrates the sequential binding mechanism of the this compound peptide. The cyclic form of this compound first binds to its primary receptor, p32, on the cell surface. This is followed by proteolytic cleavage, which generates the linear tthis compound peptide. The exposed C-end rule (CendR) motif of tthis compound then binds to neuropilin-1 and/or neuropilin-2, triggering internalization of the peptide.
Caption: Experimental workflow for assessing this compound cross-reactivity.
This workflow outlines the key steps in studying the cross-reactivity of the this compound peptide. It begins with the preparation of the peptides and target proteins, followed by in vitro and cell-based binding assays to determine binding affinities. The final step involves a comparative analysis of the quantitative data to assess the degree of cross-reactivity.
Caption: Logical relationship of this compound binding targets.
This diagram illustrates the binding hierarchy and cross-reactivity of the this compound peptide. Its primary interaction is with p32. Subsequent binding to neuropilin-1 and neuropilin-2 is conditional upon its cleavage to the linear tthis compound form. Furthermore, this compound demonstrates cross-reactivity by targeting p32-expressing activated macrophages found in atherosclerotic plaques, indicating its potential for applications beyond oncology.[4]
References
- 1. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Labelled tthis compound as a Novel Ligand Targeting the NRP Receptor to Image Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 4. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of LyP-1: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For researchers, scientists, and drug development professionals, understanding the nuanced efficacy of therapeutic peptides is paramount. This guide provides a comprehensive comparison of the anti-cancer peptide LyP-1's performance in various cancer cell lines, supported by available experimental data. We delve into its mechanism of action, detail relevant experimental protocols, and present the available quantitative data to facilitate informed research decisions.
The cyclic peptide this compound (CGNKRTRGC) has emerged as a promising agent in targeted cancer therapy. Its efficacy is intrinsically linked to the overexpression of its cell surface receptor, the complement component C1q receptor (p32/gC1qR/HABP1), on tumor cells and tumor-associated macrophages. This targeted binding initiates a cascade of events that can lead to cancer cell death, making this compound a subject of intense investigation.
Mechanism of Action: A Targeted Approach to Inducing Apoptosis
This compound's anti-tumor activity is predicated on its specific binding to the p32 receptor, a protein aberrantly located on the surface of various cancer cells. This interaction is the critical first step in a signaling pathway that culminates in apoptosis. The proposed mechanism involves the following key stages:
-
Binding to p32: this compound selectively binds to the p32 receptor on the surface of cancer cells.
-
Internalization and Proteolytic Cleavage: Following binding, this compound is internalized. It is then believed to be proteolytically cleaved into a linear form, tthis compound.
-
CendR Motif Exposure and Neuropilin Binding: This cleavage exposes a C-end Rule (CendR) motif at the C-terminus of the peptide.
-
Cellular Internalization and Apoptosis Induction: The exposed CendR motif then interacts with neuropilin-1 and/or neuropilin-2 (NRP1/2), facilitating further cellular internalization and ultimately triggering apoptotic pathways.
The following diagram illustrates this proposed signaling cascade:
Caption: this compound binds to p32, is cleaved to expose a CendR motif, binds to NRP1/2, and induces apoptosis.
Comparative Efficacy of this compound in Cancer Cell Lines
The cytotoxic effects of this compound are directly correlated with the surface expression of the p32 receptor. Consequently, cancer cell lines with high p32 expression are more susceptible to this compound-induced apoptosis. The following table summarizes the available data on the efficacy of this compound in various cancer cell lines. It is important to note that direct comparative studies with extensive quantitative data are limited, and much of the available information is qualitative.
| Cell Line | Cancer Type | p32 Expression | Efficacy of this compound (Alone) | Quantitative Data (IC50) |
| MDA-MB-435 | Melanoma (originally misidentified as breast cancer)[1] | High | Induces cell death and apoptosis; inhibits tumor growth in xenograft models.[2][3] | ~66 µM[3] |
| MDA-MB-231 | Breast Adenocarcinoma | High | Binds to cells; used for targeted drug delivery. Efficacy of this compound alone in inducing apoptosis is documented, though often studied in combination with other agents. | Not available |
| MCF-7 | Breast Adenocarcinoma | Positive | Expresses p32 receptor, suggesting potential sensitivity. | Not available |
| 4T1 | Mouse Mammary Carcinoma | Positive | Expresses p32 receptor, suggesting potential sensitivity. | Not available |
| U87MG | Glioblastoma | Reported p32 expression | Potential for targeting. | Not available |
| PC-3 | Prostate Adenocarcinoma | Reported p32 expression | Potential for targeting. | Not available |
| Various Colon Cancer Cell Lines | Colon Carcinoma | Reported p32 expression | Potential for targeting. | Not available |
| C8161 | Melanoma | Low/Negative | Does not bind this compound and is unaffected by it.[2][3] | Not applicable |
Note: The MDA-MB-435 cell line has been a subject of debate regarding its origin, with evidence suggesting it is a melanoma cell line rather than a breast cancer cell line.[1]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTS Assay)
This colorimetric assay is used to assess cell viability by measuring the metabolic activity of cells.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTS assay after this compound treatment.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound peptide in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells with this compound for the desired time periods (e.g., 24, 48, or 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of each well at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining.
Detailed Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Necrotic cells: Annexin V-FITC negative and PI positive.
-
Conclusion
This compound demonstrates selective efficacy against cancer cell lines that overexpress the p32 receptor. While a comprehensive quantitative comparison across a wide range of cancer cell lines is not yet available in the literature, the existing data strongly support its potential as a targeted therapeutic agent. The provided protocols offer a standardized framework for researchers to conduct their own comparative studies to further elucidate the therapeutic promise of this compound in different cancer contexts. Future research should focus on generating robust quantitative data to establish a clear correlation between p32 expression levels and this compound-induced cytotoxicity across a broader panel of cancer cell lines.
References
- 1. Continued use of MDA-MB-435, a melanoma cell line, as a model for human breast cancer, even in year, 2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Efficacy of LyP-1 in the Modulation of Tumor Lymphangiogenesis
A comprehensive guide for researchers and drug development professionals on the validation of LyP-1's effect on tumor lymphangiogenesis, with a comparative analysis against alternative therapeutic strategies.
This guide provides an objective comparison of the peptide this compound's performance in modulating tumor lymphangiogenesis against other therapeutic alternatives. The information is supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and experimental workflows.
Executive Summary
Tumor lymphangiogenesis, the formation of new lymphatic vessels from pre-existing ones, is a critical process in tumor metastasis, providing a primary route for cancer cell dissemination to lymph nodes and distant organs. The cyclic peptide this compound (CGNKRTRGC) has emerged as a promising agent that specifically targets the tumor lymphatic vasculature. It binds to the p32 receptor (also known as gC1qR or HABP1), which is overexpressed on the surface of tumor cells and lymphatic endothelial cells. This interaction not only facilitates the imaging and targeting of lymphatic vessels but also exerts an inhibitory effect on tumor growth and lymphangiogenesis. This guide evaluates the experimental evidence supporting this compound's efficacy and compares it with other anti-lymphangiogenic approaches, namely the multi-tyrosine kinase inhibitors pazopanib (B1684535) and lenvatinib.
Comparative Performance Data
The following tables summarize the quantitative data from preclinical studies, offering a comparative overview of the effects of this compound and alternative therapies on various parameters of tumor growth and lymphangiogenesis.
Table 1: Effect of this compound on Tumor-Draining Lymph Node Fluorescence
| Treatment Group | Time Point (Days after tumor inoculation) | Average Fluorescence Signal (x10³ photon/cm²/s) | Fold Change vs. Control (Cy5.5 only) |
| Cy5.5-LyP-1 | 21 | 78.0 ± 2.44 | 3.05 |
| Cy5.5-LyP-1 with blocking | 21 | 24.3 ± 5.43 | 0.95 |
| Cy5.5 only (Control) | 21 | 25.6 ± 0.25 | 1.00 |
Data from a study using a 4T1 murine breast cancer model. Increased fluorescence intensity in the this compound group indicates specific targeting and accumulation in the tumor-draining lymph nodes undergoing lymphangiogenesis.[1][2]
Table 2: Comparative Efficacy of Anti-Lymphangiogenic Agents on Tumor Growth and Metastasis
| Therapeutic Agent | Cancer Model | Dosage | Effect on Primary Tumor | Effect on Lymph Node Metastasis | Effect on Lymphatic Vessel Density (LVD) |
| This compound | MDA-MB-435 breast cancer xenograft | Biweekly i.v. injections | ~50% reduction in tumor volume | Significantly reduced | Tumors were essentially devoid of lymphatics |
| Pazopanib | Orthotopic colorectal cancer (CT26-GFP) | 100 mg/kg daily (oral) | Tumor volume: 6.21±0.85 mm³ vs. 14±1.72 mm³ (control) | Significantly suppressed | Significantly lower LVD compared to control |
| Lenvatinib | Hepatocellular carcinoma xenograft | 3 mg/kg | Significantly reduced microvessel density | Data not available | Data not available |
This table compiles data from multiple studies to provide a comparative overview. Direct head-to-head studies are limited, and experimental conditions may vary.
Signaling Pathways and Mechanisms of Action
This compound Signaling Pathway
This compound exerts its effects by binding to the p32 receptor on lymphatic endothelial cells and tumor cells. While the complete downstream signaling cascade is still under investigation, the binding is known to induce apoptosis in target cells and inhibit processes crucial for lymphangiogenesis.
Caption: this compound binds to the p32 receptor, initiating a signaling cascade that leads to apoptosis and inhibition of lymphangiogenesis.
General Anti-Lymphangiogenic Signaling Pathways
Most anti-lymphangiogenic therapies, including pazopanib and lenvatinib, target key signaling pathways involved in the formation of lymphatic vessels, primarily the VEGF-C/VEGFR-3 axis.
Caption: The VEGF-C/VEGFR-3 signaling axis is a primary driver of lymphangiogenesis.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
1. In Vivo Mouse Model of Tumor Lymphangiogenesis
-
Animal Model: 4-6 week-old female BALB/c mice are typically used.
-
Tumor Cell Inoculation: 5 x 10^6 4T1 murine breast cancer cells are injected subcutaneously into the right shoulder of each mouse.
-
Tumor Growth Monitoring: Tumor growth is monitored by caliper measurements of the tumor dimensions.
-
Ethical Considerations: All animal procedures should be performed according to a protocol approved by the relevant Institutional Animal Care and Use Committee.
2. In Vivo and Ex Vivo Fluorescence Imaging
-
Probe Administration: At desired time points (e.g., days 3, 7, 14, and 21) after tumor inoculation, Cy5.5-labeled this compound (or control substance) is administered. For lymph node imaging, administration can be through the middle phalanges of the upper extremities.
-
Imaging: At specified time points post-injection (e.g., 45 minutes and 24 hours), fluorescence imaging of the brachial lymph nodes is performed using an in vivo imaging system.
-
Ex Vivo Analysis: After in vivo imaging, mice are euthanized, and the brachial lymph nodes are excised for ex vivo fluorescence imaging to allow for more accurate quantitative analysis of fluorescence intensity.
Caption: Workflow for in vivo and ex vivo fluorescence imaging to assess this compound targeting of tumor-draining lymph nodes.
3. LYVE-1 Immunohistochemistry for Lymphatic Vessel Staining
-
Tissue Preparation: Tumor-draining lymph nodes are sectioned after ex vivo fluorescence imaging.
-
Antigen Retrieval: Sections are dewaxed and undergo antigen retrieval, for example, by microwaving in a retrieval buffer.
-
Blocking: Non-specific binding is blocked using a serum-based blocking solution.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against LYVE-1 (a specific marker for lymphatic endothelial cells).
-
Secondary Antibody and Visualization: A fluorescently-labeled secondary antibody (e.g., FITC-conjugated) is applied to visualize the LYVE-1 positive lymphatic vessels under a fluorescence microscope.
-
Co-localization Analysis: The fluorescence from the Cy5.5-LyP-1 is compared with the FITC signal from the LYVE-1 staining to confirm co-localization and specific binding of this compound to lymphatic vessels.
4. Quantification of Lymph Node Metastasis
-
Histological Analysis: Lymph nodes are harvested, fixed, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E).
-
Microscopic Examination: Stained sections are examined under a microscope to identify metastatic tumor cells.
-
Quantitative Analysis: The number and size of metastatic foci within the lymph nodes can be quantified. Automated image analysis software can be used to measure the area of the lymph node occupied by tumor cells for a more objective assessment.
Conclusion
The peptide this compound demonstrates significant potential as a targeted agent for both imaging and therapy of tumor lymphangiogenesis. Experimental data validates its ability to specifically bind to and inhibit the growth of tumor-associated lymphatic vessels. When compared to broader-acting tyrosine kinase inhibitors like pazopanib and lenvatinib, this compound offers the advantage of a more targeted mechanism of action, potentially leading to fewer off-target effects. However, further head-to-head comparative studies are necessary to fully elucidate the relative efficacy of these different approaches in various tumor models. The detailed protocols and data presented in this guide provide a solid foundation for researchers to design and evaluate future studies in the field of anti-lymphangiogenic cancer therapy.
References
A Head-to-Head Comparison of LyP-1 Delivery Systems for Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, the quest for highly specific and effective cancer therapies is a continuous endeavor. The tumor-homing peptide LyP-1 (CGNKRTRGC) has emerged as a promising ligand for targeted drug delivery due to its unique ability to bind to the p32 receptor (gC1qR), a protein overexpressed on the surface of various tumor cells, tumor-associated macrophages, and lymphatic endothelial cells.[1][2] This dual targeting of both the primary tumor and sites of lymphatic metastasis makes this compound an attractive candidate for enhancing the therapeutic index of anticancer agents. This guide provides a comprehensive head-to-head comparison of different nanoparticle-based delivery systems functionalized with this compound, focusing on their physicochemical properties, in vitro performance, and in vivo efficacy, supported by experimental data from peer-reviewed studies.
The this compound Pathway: A Dual-Action Targeting Mechanism
The cyclic peptide this compound exhibits a fascinating mechanism of action. Upon binding to its primary receptor, p32, on the tumor cell surface, it is internalized. This binding and subsequent internalization process can, in itself, induce apoptosis in cancer cells.[1] Furthermore, this compound's ability to target tumor-associated lymphatic vessels provides a strategy to inhibit metastasis, a major cause of cancer-related mortality. The following diagram illustrates the signaling and internalization pathway of this compound.
Comparative Overview of this compound Delivery Systems
Various nanocarriers have been explored to leverage the targeting capabilities of this compound, primarily focusing on nanoparticles, liposomes, and polymersomes. The choice of delivery platform significantly impacts drug loading capacity, stability, circulation time, and ultimately, therapeutic efficacy. The following diagram provides a logical overview of the compared this compound delivery systems.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data from various studies on this compound conjugated nanoparticles and liposomes. It is important to note that direct comparison between different studies should be made with caution due to variations in experimental conditions, cell lines, and animal models used.
Table 1: Physicochemical Characteristics
| Parameter | This compound-Nanoparticles (PLGA) | This compound-Nanoparticles (Lipid-Polymer) | This compound-Liposomes | This compound-Polymersomes | Reference |
| Size (nm) | ~90 | 68 ± 6 | ~90 | Generally 50-5000 | [2][3][4] |
| Polydispersity Index (PDI) | Not Reported | 0.15 | Not Reported | Generally < 0.2 | [2] |
| Zeta Potential (mV) | Not Reported | Negative | Not Reported | Generally Neutral to Slightly Negative | [2] |
| Drug Loading Efficiency (%) | Not Reported | Not Reported | Not Reported | Generally high for hydrophobic drugs | |
| Encapsulation Efficiency (%) | Not Reported | Not Reported | >90% for Doxorubicin | Can be high depending on drug and polymer | [5] |
Note: Data for this compound conjugated polymersomes is based on general characteristics of polymersomes as specific data for this compound functionalized versions was not available in the reviewed literature.
Table 2: In Vitro Performance
| Parameter | This compound-Nanoparticles (PLGA) | This compound-Nanoparticles (Lipid-Polymer) | This compound-Liposomes (Doxorubicin) | This compound-Polymersomes | Reference |
| Cell Line(s) | MDA-MB-435 | K7M2 (Mouse Osteosarcoma) | MDA-MB-435 | Not Applicable | [2][3][4] |
| Cellular Uptake | ~4-fold higher than non-targeted NPs | Significantly higher than non-targeted NPs | Significantly higher than non-targeted liposomes | Not Applicable | [2][3][4] |
| IC50 | Not Reported | Not Reported | 2.82 µM (vs. 6.76 µM for non-targeted) | Not Applicable | [1] |
Table 3: In Vivo Efficacy
| Parameter | This compound-Nanoparticles (PLGA) | This compound-Nanoparticles (Lipid-Polymer) | This compound-Liposomes (Doxorubicin) | This compound-Polymersomes | Reference |
| Animal Model | Nude mice with lymphatic metastasis | K7M2 tumor-bearing mice | Nude mice with lymphatic metastasis | Not Applicable | [2][3][4] |
| Tumor/Lymph Node Accumulation | ~8-fold higher in metastatic lymph nodes vs. non-targeted NPs | ~3-fold enhancement in tumor accumulation vs. non-targeted NPs | Increased uptake by metastatic lymph nodes vs. non-targeted liposomes | Not Applicable | [2][3] |
| Therapeutic Efficacy | Not Reported | Not Reported | Significantly decreased metastatic LN growth and metastasis rate | Not Applicable | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies for the synthesis and evaluation of this compound delivery systems.
Synthesis and Characterization of this compound-Nanoparticles (PLGA)
-
Nanoparticle Formulation: PEG-PLGA nanoparticles were prepared using a double emulsion/solvent evaporation technique.[3] Maleimide-PEG-PLGA and mPEG-PLGA were dissolved in an organic solvent. This solution was then emulsified in an aqueous phase, followed by sonication to form a nanoemulsion. The organic solvent was then evaporated, leading to the formation of nanoparticles.
-
This compound Conjugation: The synthesized this compound peptide, containing a sulfhydryl group, was conjugated to the maleimide (B117702) group on the surface of the PEG-PLGA nanoparticles.[3]
-
Characterization: The size and morphology of the this compound-NPs were determined by transmission electron microscopy (TEM).
In Vitro Cellular Uptake of this compound-Nanoparticles (PLGA)
-
Cell Culture: MDA-MB-435 human breast cancer cells were used.
-
Uptake Assay: Cells were incubated with FITC-labeled this compound-NPs or non-targeted NPs. After incubation, the cells were washed, and the fluorescence intensity was measured using flow cytometry to quantify the cellular uptake.[3]
In Vivo Biodistribution of this compound-Nanoparticles (PLGA)
-
Animal Model: Nude mice bearing lymphatic metastases of human pancreatic cancer were used.
-
Administration: FITC-labeled this compound-NPs or non-targeted NPs were administered intravenously.
-
Analysis: After a specific time point, the metastatic lymph nodes were excised, and the fluorescence intensity was measured to determine the accumulation of the nanoparticles.[3]
Synthesis and Characterization of this compound-Liposomes
-
Liposome Preparation: Liposomes were prepared using the thin-film hydration method. Lipids (e.g., HSPC, cholesterol, and DSPE-PEG-Mal) were dissolved in an organic solvent, which was then evaporated to form a thin lipid film. The film was hydrated with an aqueous buffer containing the drug (e.g., doxorubicin) to form liposomes.
-
This compound Conjugation: The this compound peptide was conjugated to the maleimide group on the surface of the liposomes.
-
Characterization: The size and zeta potential of the liposomes were measured using dynamic light scattering (DLS). The encapsulation efficiency of the drug was determined by separating the unencapsulated drug and measuring the drug concentration in the liposomes.
In Vitro Cytotoxicity of this compound-Liposomes
-
Cell Culture: MDA-MB-435 cells were used.
-
MTT Assay: Cells were treated with different concentrations of free doxorubicin, doxorubicin-loaded liposomes, and doxorubicin-loaded this compound-liposomes. After a set incubation period, the cell viability was assessed using the MTT assay to determine the IC50 values.[1]
In Vivo Therapeutic Efficacy of this compound-Liposomes
-
Animal Model: Nude mice with MDA-MB-435 tumor xenografts and induced lymphatic metastasis were used.
-
Treatment: Mice were treated with saline, free doxorubicin, doxorubicin-loaded liposomes, or doxorubicin-loaded this compound-liposomes.
-
Evaluation: Tumor growth and the weight of metastatic lymph nodes were monitored over time to evaluate the therapeutic efficacy of the different formulations.[4]
Conclusion
The functionalization of nanodelivery systems with the this compound peptide represents a highly promising strategy for targeted cancer therapy. Both this compound-conjugated nanoparticles and liposomes have demonstrated significantly enhanced cellular uptake in p32-expressing cancer cells and increased accumulation in tumors and metastatic lymph nodes in vivo compared to their non-targeted counterparts. This enhanced targeting translates to improved therapeutic efficacy, as evidenced by lower IC50 values and greater tumor growth inhibition.
While data on this compound conjugated polymersomes is currently limited in the scientific literature, their inherent advantages, such as high stability and drug loading capacity, make them a compelling platform for future investigations in this compound targeted delivery. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the superiority of one delivery system over another for specific cancer types and therapeutic agents. The continued exploration and optimization of this compound delivery systems hold great potential for the development of more effective and less toxic cancer treatments.
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound-conjugated doxorubicin-loaded liposomes suppress lymphatic metastasis by inhibiting lymph node metastases and destroying tumor lymphatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Assessing the Reproducibility of LyP-1 Targeting Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tumor-homing peptide LyP-1 (CGNKRTRGC) has emerged as a promising ligand for targeted delivery of therapeutics and imaging agents to cancerous tissues. Its specificity for the p32 protein, which is overexpressed on the surface of various tumor cells and tumor-associated macrophages, has been documented in numerous preclinical studies.[1][2][3] However, the translation of promising preclinical findings into robust clinical applications hinges on the reproducibility of these targeting experiments. This guide provides a comparative analysis of published data to assess the consistency of this compound targeting and highlights key factors that may influence experimental outcomes.
Unveiling the this compound Targeting Pathway
The mechanism of this compound targeting is a multi-step process involving initial binding to its primary receptor, p32, followed by internalization.[1][3] Upon binding to p32 on the cell surface, the cyclic this compound peptide is thought to undergo proteolytic cleavage. This cleavage exposes a cryptic C-end Rule (CendR) motif (R/KXXR/K) at the C-terminus. The exposed CendR motif then interacts with neuropilin-1 (NRP1), triggering internalization of the peptide and its cargo.[1] This dual-receptor mechanism contributes to the tumor-penetrating properties of this compound.[4]
Caption: this compound internalization pathway.
Quantitative Comparison of In Vitro Targeting Efficiency
The efficiency of this compound-mediated cellular uptake has been quantified in various studies, primarily through fluorescence-based assays. The data reveals a consistent trend of enhanced uptake of this compound-conjugated nanoparticles compared to their non-targeted counterparts. However, the magnitude of this enhancement shows variability across different studies, which can be attributed to differences in cell lines, nanoparticle composition, and experimental conditions.
| Cell Line | Nanoparticle System | This compound Targeted Uptake (Fold Increase vs. Non-Targeted) | Reference |
| MDA-MB-435 | "Click" Nanoparticles | Significant increase in uptake | [5] |
| Pancreatic Cancer Cells | PEG-PLGA Nanoparticles | ~4-fold | [6][7] |
| MDA-MB-231 | Alginate-based Nanoparticles | Significantly higher than control | [8] |
Comparative Analysis of In Vivo Tumor Targeting
In vivo studies using tumor-bearing mouse models have consistently demonstrated the ability of this compound-conjugated systems to accumulate in tumors. Biodistribution analysis, often expressed as the percentage of injected dose per gram of tissue (%ID/g), provides a quantitative measure of targeting efficiency. While the data supports the tumor-homing properties of this compound, the absolute tumor accumulation and tumor-to-organ ratios can vary significantly.
| Tumor Model | Nanoparticle/Imaging Agent | Tumor Accumulation (%ID/g) | Time Point | Reference |
| MDA-MB-435 Xenograft | 131I-LyP-1 | ~1.5 | 6 h | [1] |
| K7M2 Osteosarcoma | This compound Lipid-Polymer Nanoparticle | ~3-fold increase vs. non-targeted | Not Specified | [9] |
| Pancreatic Cancer Xenograft | This compound-conjugated PEG-PLGA Nanoparticles | ~8-fold increase in metastatic lymph nodes vs. non-targeted | Not Specified | [6][7] |
| MDA-MB-435 Xenograft | "Click" this compound-nanoparticles | Significantly higher than control | 24 h | [5] |
Assessing Therapeutic Efficacy: Tumor Growth Inhibition
Several studies have explored the therapeutic potential of this compound-targeted drug delivery systems. A common metric for evaluating efficacy is the inhibition of tumor growth in preclinical models. The data consistently shows that this compound-targeted therapies lead to greater tumor growth inhibition compared to non-targeted formulations or free drugs.
| Tumor Model | Therapeutic Agent | This compound-Targeted Treatment Outcome | Reference |
| MDA-MB-435 Xenograft | Doxorubicin (in liposomes) | Significantly lower lymphatic vessel density | [1] |
| MCF-7 and CT-26 | Superparamagnetic Iron Oxide Nanoparticles (for hyperthermia) | Significantly reduced tumor growth | [1] |
| Breast Cancer Xenograft | Paclitaxel | Approximately 50% reduction in tumor volume | [5] |
Experimental Protocols: A Foundation for Reproducibility
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of scientific findings. Below are summaries of key experimental procedures commonly employed in this compound targeting studies.
Synthesis and Conjugation of this compound
This compound peptide is typically synthesized using solid-phase peptide synthesis. For conjugation to nanoparticles, a cysteine residue is often added to the peptide sequence to allow for maleimide-thiol coupling, a common and efficient bioconjugation reaction.
In Vitro Cellular Uptake Assays
-
Cell Culture: Cancer cell lines with known p32 expression levels (e.g., MDA-MB-435, MDA-MB-231) are cultured under standard conditions.
-
Incubation: Fluorescently labeled this compound-conjugated nanoparticles and non-targeted control nanoparticles are incubated with the cells for a defined period.
-
Washing: Unbound nanoparticles are removed by washing the cells with phosphate-buffered saline (PBS).
-
Quantification: Cellular uptake is quantified using techniques such as flow cytometry or fluorescence microscopy. The mean fluorescence intensity of the cells is proportional to the amount of internalized nanoparticles.
In Vivo Tumor Targeting and Biodistribution Studies
-
Animal Models: Tumor models are established by subcutaneously or orthotopically implanting cancer cells into immunodeficient mice.
-
Administration: this compound-conjugated imaging agents (e.g., radiolabeled or fluorescently tagged) or therapeutic nanoparticles are administered intravenously.
-
Imaging: In vivo imaging techniques such as fluorescence imaging or positron emission tomography (PET) are used to monitor the biodistribution of the agent over time.
-
Ex Vivo Analysis: At the end of the study, mice are euthanized, and major organs and the tumor are excised. The amount of the agent in each tissue is quantified to determine the %ID/g.
Caption: A typical preclinical workflow.
Factors Influencing Reproducibility
The observed variability in the quantitative outcomes of this compound targeting experiments can be attributed to several factors. Understanding and controlling for these variables is paramount for improving the reproducibility of these studies.
Caption: Key reproducibility factors.
Key considerations for improving reproducibility include:
-
Standardization of Materials and Methods: Detailed reporting of peptide synthesis, purification, and conjugation protocols, as well as the physicochemical properties of nanoparticles, is essential.
-
Characterization of Biological Systems: Thorough characterization of p32 expression levels in the cell lines and tumor models used is critical for interpreting targeting data.
-
Robust Experimental Design: Adequate sample sizes, appropriate controls (e.g., non-targeted nanoparticles, scrambled peptide controls), and standardized imaging and quantification protocols are necessary.
-
Transparency in Reporting: Publishing detailed experimental procedures, including any challenges or negative results, will contribute to a more complete and reproducible body of scientific literature.
Conclusion
The available evidence strongly supports the potential of this compound as a versatile and effective tumor-targeting ligand. The qualitative finding that this compound enhances the delivery of various payloads to tumors is highly reproducible across numerous studies. However, the quantitative aspects of targeting efficiency and therapeutic efficacy exhibit a degree of variability. This is not unexpected in preclinical cancer research, given the complexity of the biological systems and the diversity of experimental approaches. By focusing on the standardization of protocols, thorough characterization of materials and biological models, and transparent reporting of data, the research community can work towards improving the reproducibility of this compound targeting experiments and accelerate the clinical translation of this promising technology.
References
- 1. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitochondrial/cell-surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial/cell surface protein p32/gC1qR as a molecular target in tumor cells and tumor stroma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tumor penetrating peptides for improved drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Tumor Cell Targeting with “Click” Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound-conjugated nanoparticles for targeting drug delivery to lymphatic metastatic tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pre-Clinical Evaluation of the Hypomethylating Agent Decitabine for the Treatment of T-Cell Lymphoblastic Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and characterization of a tumor-seeking this compound peptide integrated lipid–polymer composite nanoparticle - Materials Advances (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of LyP-1 for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe handling and disposal of specialized peptides like LyP-1 are paramount for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, a cyclic 9-amino acid tumor-homing peptide. Adherence to these procedures is crucial for maintaining a safe research environment and complying with institutional and regulatory standards.
I. Understanding this compound: Properties and Handling
This compound is a cyclic peptide designed to selectively bind to p32 receptors, which are overexpressed in various tumor-associated cells.[1] While a comprehensive safety profile for this compound has not been thoroughly investigated, it is prudent to handle it with the care afforded to all laboratory chemicals of unknown toxicity.[2]
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves when handling this compound.
-
Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, a chemical fume hood is recommended.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]
-
Ingestion: Do not eat, drink, or smoke in areas where this compound is handled or stored. If swallowed, rinse the mouth with water and seek medical advice.[2]
II. Quantitative Data Summary for this compound
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Weight | 992.13 g/mol [3] |
| Molecular Formula | C₃₆H₆₅N₁₇O₁₂S₂[3] |
| Purity (by HPLC) | ≥95%[4] |
| Theoretical pI | 10.12[3] |
| Storage (Lyophilized) | -20°C (long-term) or -80°C (maximum stability)[4][5][6] |
| Storage (in Solution) | -20°C (up to 1 month), -80°C (up to 6 months)[6][7] |
III. Step-by-Step Disposal Protocol for this compound
The fundamental principle for the disposal of this compound is to treat it as chemical waste.[8] Under no circumstances should it be disposed of down the drain or in regular solid waste.[8] The following protocol is based on best practices for the disposal of laboratory peptides and chemical waste.
Experimental Protocol: this compound Waste Disposal
-
Segregation of Waste:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused lyophilized powder, contaminated weighing paper, pipette tips, gloves, and other disposable labware, in a dedicated and clearly labeled solid chemical waste container.[8]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as unused solutions or experimental residues, in a dedicated and clearly labeled liquid chemical waste container.[8]
-
Use a funnel to prevent spills when transferring liquid waste.[8]
-
Do not mix with other waste streams unless compatibility has been confirmed by your institution's Environmental Health and Safety (EHS) department.[8]
-
-
Sharps Waste:
-
Dispose of any sharps, such as needles or syringes, contaminated with this compound in a designated, puncture-resistant sharps container.
-
-
-
Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled with the full chemical name, "this compound," and any known hazard information.[8] If in solution, the concentration and solvent should also be indicated.
-
-
Storage of Waste:
-
Store all this compound waste containers in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Final Disposal:
-
Arrange for the disposal of all this compound waste through your institution's EHS department or a licensed hazardous waste disposal service.[8]
-
Follow all institutional and local regulations for the pickup and disposal of chemical waste.
-
IV. Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper segregation and disposal of this compound waste.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. eurogentec.com [eurogentec.com]
- 3. This compound peptide [novoprolabs.com]
- 4. This compound, Peptide 1 - 1 mg [anaspec.com]
- 5. benchchem.com [benchchem.com]
- 6. novoprolabs.com [novoprolabs.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
Essential Safety and Operational Protocols for Handling LyP-1
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as LyP-1 is paramount to both personal safety and research integrity. This compound is a cyclic 9-amino acid tumor-homing peptide that selectively binds to p32 receptors, which are overexpressed in various tumor-associated cells.[1][2][3] While specific hazard data for this compound has not been thoroughly established, it should be handled as a potentially hazardous chemical, with precautions taken to avoid inhalation, skin, and eye contact.[4]
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination when handling this compound. A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must meet appropriate national standards (e.g., ANSI Z87.1 in the US).[5] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[5] | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[5] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately after contact with the peptide.[5][6] |
| Respiratory Protection | Dust Mask/Respirator | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles.[5][7] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[5] |
Operational Plan: Step-by-Step Guidance
Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.[8]
1. Receiving and Storage:
-
Upon receipt, the lyophilized this compound peptide should be stored in a tightly sealed container at -20°C or colder for long-term stability.[9]
-
For short-term storage, refrigeration at 4°C is acceptable.
-
Peptides containing cysteine, like this compound, are susceptible to oxidation, so minimizing exposure to air is crucial.[9][10]
-
Before opening, the container should be allowed to warm to room temperature in a desiccator to prevent condensation and moisture absorption, which can reduce the peptide's stability.[10][11]
2. Preparation of Stock Solutions:
-
All handling of the lyophilized powder should be conducted in a designated area, such as a chemical fume hood or a biosafety cabinet, to minimize inhalation risk.[12]
-
Wear appropriate PPE, including a dust mask or respirator, when weighing the peptide powder.[13][10]
-
There is no universal solvent for all peptides. For this compound, sterile water or buffers like PBS or Tris at pH 7 are common starting points for creating a stock solution.[11]
-
If solubility is an issue, a small amount of an organic solvent like DMSO or DMF can be used, followed by dilution with the aqueous buffer.[10][11]
-
To avoid repeated freeze-thaw cycles which can degrade the peptide, it is best to aliquot the stock solution into single-use quantities.[9][14]
3. Experimental Use:
-
When working with peptide solutions, always wear gloves to avoid contamination.[11]
-
Ensure all equipment, such as pipette tips and tubes, are sterile to prevent enzymatic or bacterial degradation of the peptide.[8]
-
Maintain a clean work environment by disinfecting the bench space before and after use.[15]
4. Spill and Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[12][16]
-
Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4][12]
-
Inhalation: If dust is inhaled, move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[4][7]
-
Spill: For a small spill of the powder, carefully sweep it up and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a chemical waste container. Ventilate the area and clean the spill site thoroughly.[16]
Disposal Plan
All peptide waste should be treated as laboratory chemical waste.[15] Never dispose of peptides or contaminated materials in the regular trash or down the sink.[12][15]
-
Solid Waste: Collect all materials contaminated with this compound, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[5][6]
-
Liquid Waste: Collect all aqueous solutions containing this compound in a separate, sealed, and clearly labeled container designated for chemical waste.[5] Do not mix with incompatible waste streams.
-
Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on the disposal of chemical waste and to arrange for pickup.[12][8]
Experimental Workflow and Safety Decision Making
The following diagrams illustrate the general workflow for handling this compound and the associated safety decision-making process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound peptide [novoprolabs.com]
- 3. Recent progress in this compound-based strategies for targeted imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurogentec.com [eurogentec.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. peptide24.store [peptide24.store]
- 9. genscript.com [genscript.com]
- 10. bachem.com [bachem.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. puretidestherapy.com [puretidestherapy.com]
- 16. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
